Product packaging for Disperse Red 354(Cat. No.:CAS No. 1533-78-4)

Disperse Red 354

Cat. No.: B072953
CAS No.: 1533-78-4
M. Wt: 505.9 g/mol
InChI Key: ORDDDNUMJXPGOC-UHFFFAOYSA-N
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Description

Disperse Red 167:1 is a high-purity, anthraquinone-based disperse dye specifically engineered for research and development applications, primarily in the textile and material science sectors. Its core mechanism of action involves the formation of hydrophobic interactions with synthetic polymer chains, such as polyester and nylon, without forming ionic bonds. This allows for the dye molecules to diffuse into the polymer matrix under high-temperature conditions, resulting in deep, vibrant red shades with excellent wash and light fastness properties. For researchers, this compound is an invaluable tool for studying dyeing kinetics, optimizing dyeing processes for energy and water efficiency, developing new shades for functional textiles, and investigating the relationship between dye structure and performance characteristics like sublimation resistance. Its high chemical stability also makes it a candidate for exploratory applications in organic pigments for plastics and as a model compound in analytical chemistry for method development. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24ClN5O7 B072953 Disperse Red 354 CAS No. 1533-78-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O7/c1-14(29)24-22-13-17(27(8-10-34-15(2)30)9-11-35-16(3)31)4-7-21(22)26-25-20-6-5-18(28(32)33)12-19(20)23/h4-7,12-13H,8-11H2,1-3H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDDDNUMJXPGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061764
Record name C.I. Disperse Red 354
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Molecular Weight

505.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1533-78-4
Record name N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide
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URL https://commonchemistry.cas.org/detail?cas_rn=1533-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Disperse Red 354
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Record name Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]-
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Record name C.I. Disperse Red 354
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Record name 2,2'-[[3-acetamido-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]diethyl diacetate
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Record name DISPERSE RED 354
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Disperse Red 354: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 354, identified by the Colour Index name C.I. This compound and CAS number 1533-78-4, is a monoazo disperse dye.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound.

Chemical Structure and Identification

This compound is characterized by a chemical structure featuring a substituted azobenzene core. Its systematic IUPAC name is 2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate.[1]

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound. Source: PubChem[1]

Table 1: Chemical Identification of this compound

IdentifierValueReference(s)
IUPAC Name 2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate[1]
CAS Number 1533-78-4[1]
C.I. Name This compound, 11338:1[2]
Molecular Formula C₂₂H₂₄ClN₅O₇[1][2]
Molecular Weight 505.91 g/mol [1][2]
Canonical SMILES CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)--INVALID-LINK--[O-])Cl[1]
InChI Key ORDDDNUMJXPGOC-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a dark red powder.[2] As a disperse dye, it exhibits low solubility in water but is soluble in some organic solvents.[3] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Physical State Dark red powder[2]
Melting Point No experimental data found.
Boiling Point No experimental data found.
Solubility Water: Low/InsolubleEthanol: SolubleAcetone: Soluble[3][4]
UV-Vis λmax 462 nm (in aqueous solution)[2]
XLogP3-AA 3.2[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[2][5]

Logical Workflow for the Synthesis of this compound

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A 2-Chloro-4-nitrobenzenamine D Diazonium Salt of 2-Chloro-4-nitrobenzenamine A->D B Sodium Nitrite (NaNO₂) B->D C Acid (e.g., HCl) C->D F This compound D->F E 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine E->F

Caption: Synthesis workflow for this compound.

Step 1: Diazotization of 2-Chloro-4-nitrobenzenamine

  • Materials: 2-Chloro-4-nitrobenzenamine, sodium nitrite (NaNO₂), concentrated hydrochloric acid (HCl), ice.

  • Procedure:

    • Suspend 2-Chloro-4-nitrobenzenamine in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature between 0-5 °C throughout the addition.

    • Continue stirring for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold for the subsequent coupling reaction.

Step 2: Azo Coupling with 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine

  • Materials: Diazonium salt solution from Step 1, 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine, a suitable solvent (e.g., acetic acid or an alcohol/water mixture), sodium acetate (optional).

  • Procedure:

    • Dissolve 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine in the chosen solvent.

    • Cool the solution of the coupling component to 0-5 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling component with vigorous stirring.

    • The pH of the reaction mixture can be adjusted to a weakly acidic range (pH 4-5) by the addition of a buffer like sodium acetate to facilitate the coupling reaction.[2]

    • The coupling reaction is typically exothermic, and the temperature should be maintained below 10 °C.

    • After the addition is complete, continue stirring for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

    • The precipitated this compound dye is then collected by filtration.

Purification

The crude this compound can be purified by recrystallization.

  • Protocol:

    • Dissolve the crude dye in a minimum amount of a suitable hot solvent, such as ethanol or acetone.[6]

    • Hot filter the solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Dry the purified crystals under vacuum.

Analytical Characterization

Workflow for Analytical Characterization of this compound

G A Purified this compound B UV-Vis Spectroscopy A->B C HPLC Analysis A->C D Mass Spectrometry (MS) A->D E NMR Spectroscopy (¹H, ¹³C) A->E F Structural & Purity Confirmation B->F C->F D->F E->F

Caption: Analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of this compound and quantify its presence.

  • Typical Conditions (based on general methods for disperse dyes): [3][7]

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with a possible modifier like formic acid or ammonium acetate).

    • Detection: UV-Vis detector set at the λmax of this compound (462 nm).[2]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Sample Preparation: Dissolve a known concentration of the purified dye in a suitable solvent (e.g., acetonitrile or methanol).

UV-Visible Spectroscopy

  • Objective: To determine the maximum absorption wavelength (λmax) and confirm the chromophoric system.

  • Procedure:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or acetone).

    • Record the absorption spectrum over a range of wavelengths (e.g., 300-700 nm) using a UV-Vis spectrophotometer.

    • The λmax for this compound in an aqueous solution has been reported as 462 nm.[2]

Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and elucidate the fragmentation pattern for structural confirmation.

  • Technique: Electrospray ionization (ESI) is a common technique for the analysis of disperse dyes.[8]

  • Expected Result: The positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 506.9.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To provide detailed structural information by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Procedure:

    • Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR signals: Aromatic protons in the substituted phenyl rings, protons of the ethyl acetate and acetamido groups.

    • Expected ¹³C NMR signals: Carbons of the aromatic rings, carbonyl carbons of the ester and amide groups, and aliphatic carbons of the ethyl groups.

Applications

This compound is primarily used for dyeing synthetic fibers, particularly polyester and its blends, via high-temperature and high-pressure dyeing methods.[2] It can also be used for dyeing triacetate and diacetate fibers and for direct printing on polyester fabrics.[2]

Safety and Handling

While specific GHS hazard criteria have not been met in a majority of reports, as with all chemical compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and analysis of this compound. The provided experimental protocols offer a foundation for the laboratory preparation and characterization of this important disperse dye. While some experimental data, such as a precise melting point, remain to be published, the information compiled here serves as a valuable resource for researchers and scientists working with this compound.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Disperse Red 354

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Disperse Red 354 is a monoazo disperse dye characterized by its dark red powder form. Its synthesis is centered around the diazotization of 2-Chloro-4-nitrobenzenamine, which is then coupled with 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine. This guide provides a comprehensive overview of the synthesis pathway, manufacturing methods, and detailed experimental protocols for C.I. This compound, intended for an audience of researchers and professionals in drug development and related scientific fields. The document includes structured data on reaction components, as well as a visual representation of the synthesis pathway.

Synthesis Pathway

The synthesis of C.I. This compound is a two-step process:

  • Diazotization: 2-Chloro-4-nitrobenzenamine is converted to its diazonium salt.

  • Azo Coupling: The resulting diazonium salt is reacted with the coupling component, 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine, to form the final dye molecule.

The overall reaction is illustrated below:

This compound Synthesis Diazotizing_Agent 2-Chloro-4-nitrobenzenamine Diazonium_Salt 2-Chloro-4-nitrobenzenamine diazonium salt Diazotizing_Agent->Diazonium_Salt Diazotization (NaNO₂, HCl, 0-5 °C) Coupling_Component 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine Final_Product C.I. This compound Coupling_Component->Final_Product Azo Coupling (pH 4-5) Diazonium_Salt->Final_Product Synthesis_Logic cluster_Diazotization Diazotization Stage cluster_Coupling Azo Coupling Stage cluster_Purification Purification and Analysis Start_Amine 2-Chloro-4-nitrobenzenamine Diazotization_Conditions Low Temperature (0-5 °C) Acidic Medium (HCl) Start_Amine->Diazotization_Conditions Diazonium_Salt_Formation Stable Diazonium Salt Diazotization_Conditions->Diazonium_Salt_Formation Coupling_Conditions Controlled pH (4-5) Low Temperature (0-5 °C) Diazonium_Salt_Formation->Coupling_Conditions Reactant Coupling_Component_Prep Synthesis of 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine Coupling_Component_Prep->Coupling_Conditions Final_Dye C.I. This compound Coupling_Conditions->Final_Dye Purification Recrystallization or Chromatography Final_Dye->Purification Characterization Spectroscopic Analysis (UV-Vis, IR, NMR, MS) Purification->Characterization Final_Product_Analysis Purity and Structure Confirmation Characterization->Final_Product_Analysis

CAS number for Disperse Red 354 identification

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Disperse Red 354 for Researchers and Scientists

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and potential biological effects of the azo dye, this compound. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Identification and Chemical Properties

This compound is a monoazo dye characterized by its chemical structure and specific identifiers. Its primary CAS number is 1533-78-4 [1]. The IUPAC name for this compound is 2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate[1]. It is also known by other synonyms including C.I. Disperse Red 167:1 and DIANIX RUBINE S 2G[1]. The dye typically appears as a dark red powder[2].

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1533-78-4[1]
Molecular Formula C22H24ClN5O7[1][2]
Molecular Weight 505.91 g/mol [2]
IUPAC Name 2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate[1]
Appearance Dark red powder[2]

Synthesis of this compound

The manufacturing of this compound involves a two-step process common for azo dyes: diazotization followed by a coupling reaction[2]. The synthesis starts with the diazotization of 2-chloro-4-nitrobenzenamine, which is then coupled with 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine[2].

Synthesis Workflow Diagram

G Synthesis Workflow for this compound cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A 2-Chloro-4-nitrobenzenamine C Diazonium Salt Intermediate A->C Diazotization at 0-5°C B Sodium Nitrite (NaNO2) in Hydrochloric Acid (HCl) B->C E This compound C->E Coupling Reaction D 3-Acetamido-N,N-bis (2-acetoxyethyl)benzeneamine D->E

Caption: Synthesis of this compound via diazotization and azo coupling.

Experimental Protocol for Synthesis

The following is a generalized experimental protocol based on the known reaction for producing this compound:

  • Diazotization:

    • Dissolve 2-chloro-4-nitrobenzenamine in a cooled aqueous solution of hydrochloric acid.

    • Maintain the temperature of the solution between 0 and 5°C using an ice bath.

    • Slowly add an aqueous solution of sodium nitrite dropwise while stirring vigorously.

    • Continue stirring for 30-60 minutes at 0-5°C to ensure the complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate vessel, dissolve 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine in a suitable solvent, such as acetic acid.

    • Cool the solution to 0-5°C.

    • Slowly add the previously prepared diazonium salt solution to the coupling component solution with constant stirring.

    • Maintain the temperature below 5°C throughout the addition.

    • Adjust the pH of the reaction mixture to 4-5 using a suitable buffer, such as sodium acetate, to facilitate the coupling reaction[2].

    • Continue stirring for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • The precipitated this compound is collected by filtration.

    • Wash the product with cold water to remove any unreacted starting materials and salts.

    • The crude product can be further purified by recrystallization from an appropriate solvent.

    • Dry the purified product under a vacuum.

Analytical Methodologies

The identification and quantification of this compound, particularly in complex matrices like textiles or environmental samples, are typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods[3].

Analytical Workflow Diagram

G Analytical Workflow for this compound cluster_detectors Detection Methods A Sample Collection (e.g., Textile, Dust) B Solvent Extraction (e.g., Methanol, Ultrasonic Bath) A->B C Filtration B->C D Chromatographic Separation (HPLC/UPLC with C18 column) C->D E Detection D->E F Data Analysis (Quantification and Identification) E->F G PDA/DAD E->G H Mass Spectrometry (MS) E->H I Tandem MS (MS/MS) E->I

Caption: General workflow for the analysis of this compound.

Experimental Protocol for HPLC Analysis

This protocol is based on the DIN 54231 standard procedure for the analysis of disperse dyes[4].

  • Sample Preparation:

    • Accurately weigh a sample of the material to be analyzed.

    • Extract the dye from the sample using methanol in an ultrasonic bath[5].

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.

    • Column: A C18 reversed-phase column is commonly used[3].

    • Mobile Phase: A gradient elution is typically employed, often using a mixture of water (with additives like formic acid or ammonium acetate) and an organic solvent such as methanol or acetonitrile[3].

    • Detection:

      • Photodiode Array (PDA) or Diode Array (DAD) Detector: For UV-Vis spectral analysis and quantification[3].

      • Mass Spectrometer (MS) or Tandem Mass Spectrometer (MS/MS): For confirmation of identity and sensitive quantification[3].

    • Injection Volume: Typically 5-10 µL[3].

    • Flow Rate: Approximately 0.2-1.0 mL/min[3].

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Degradation of this compound by Advanced Oxidation Processes (AOPs)

The degradation of this compound in aqueous solutions has been studied using various Advanced Oxidation Processes (AOPs). These processes are effective in decolorizing the dye and reducing the chemical oxygen demand (COD)[6]. A comparative study evaluated the efficacy of ozonation, Fenton, UV/H2O2, and photo-Fenton processes[6].

AOP Experimental Data

The following table summarizes the percentage of decolorization and COD removal after 30 minutes of treatment with different AOPs.

Advanced Oxidation ProcessDecolorization (%)COD Removal (%)
Ozonation (O3)~75~20
UV/H2O2~75~50
Fenton (Dark/H2O2/Fe(II))>95~80
Photo-Fenton (UV/H2O2/Fe(II))>98>90

Data adapted from a comparative study on the degradation of this compound[6].

The photo-Fenton process demonstrated the highest efficiency, achieving over 85% color removal and more than 90% COD removal within the first 10 minutes of the reaction[6]. The main oxidation products identified were sulfate, nitrate, chloride, formate, and oxalate ions[6].

Toxicology and Potential Cellular Effects

Disperse dyes, including this compound, are a subject of toxicological interest due to their potential for human exposure through textiles.

Potential Cellular Effects Diagram

G Potential Cellular Effects of Disperse Dyes A Disperse Dyes (e.g., this compound) B Skin Penetration A->B C Interaction with Cellular Components B->C D Mitochondrial Dysfunction (Impaired Respiration) C->D Some disperse dyes E Skin Sensitization (Allergic Contact Dermatitis) C->E This compound implicated F Aryl Hydrocarbon Receptor (AhR) Agonism (observed for some disperse dyes) C->F Other disperse dyes

Caption: Logical relationships of potential cellular effects of disperse dyes.

Summary of Toxicological Findings
  • Skin Sensitization: Azobenzene disperse dyes are implicated as potential skin sensitizers, and wearing clothing containing these dyes can lead to allergic contact dermatitis[7]. This compound has been evaluated in the Direct Peptide Reactivity Assay (DPRA), which suggests it may function as an immune sensitizer[7].

  • Cellular Viability and Mitochondrial Function: Studies on other disperse dyes have shown that they can impair cell viability and mitochondrial respiration in keratinocytes and intestinal epithelial cells[1].

  • Aryl Hydrocarbon Receptor (AhR) Agonism: Some disperse dyes, such as Disperse Violet 93:1, Disperse Blue 291, and Disperse Blue 373, have been identified as agonists of the aryl hydrocarbon receptor (AhR)[8]. While this compound has not been specifically identified as an AhR agonist in the available literature, this represents a potential area for further investigation for this class of dyes.

  • Genotoxicity: Azobenzene disperse dyes, as a class, have been associated with mutagenic and genotoxic properties[9].

References

Spectroscopic analysis of Disperse Red 354 (UV-Vis, FT-IR, 1H-NMR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Disperse Red 354, a monoazo disperse dye used in the textile industry. The document outlines the fundamental principles and experimental protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy in the characterization of this dye.

Introduction to this compound

This compound, with the chemical formula C₂₂H₂₄ClN₅O₇, is synthesized through the diazo coupling of 2-chloro-4-nitrobenzenamine and 3-acetamido-N,N-bis(2-acetoxyethyl)benzeneamine.[1] Its molecular weight is 505.91 g/mol .[1] As a disperse dye, it is sparingly soluble in water and is typically applied to hydrophobic fibers like polyester from an aqueous dispersion. Spectroscopic techniques are crucial for its identification, quality control, and for studying its behavior in various chemical and physical processes.

Data Presentation

UV-Vis Spectroscopy Data

The UV-Vis spectrum of an azo dye is characterized by one or more absorption maxima (λmax) in the ultraviolet and visible regions. These absorptions are due to π → π* and n → π* electronic transitions within the chromophoric system. For this compound, the expected λmax would be in the visible region, responsible for its red color. One study on the decolorization of this compound reported a maximum visible absorbance wavelength of 462 nm in an aqueous solution.[2]

Table 1: UV-Vis Spectral Data for this compound

ParameterValueSolvent
λmax462 nm[2]Water[2]
FT-IR Spectroscopy Data

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the various functional groups in its structure.

Table 2: Expected FT-IR Peak Assignments for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400 - 3300N-HStretching (Amide)
3100 - 3000C-HAromatic Stretching
2980 - 2850C-HAliphatic Stretching
1750 - 1735C=OEster Stretching
1680 - 1650C=OAmide I Stretching
1600 - 1450C=CAromatic Ring Stretching
1550 - 1500N=NAzo Stretching
1540 - 1500, 1350-1300NO₂Asymmetric & Symmetric Stretching
1250 - 1000C-OEster Stretching
800 - 600C-ClStretching
¹H-NMR Spectroscopy Data

¹H-NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are dependent on the electronic environment of the protons. For this compound, the spectrum would be complex, with signals corresponding to aromatic protons, protons on the ethyl chains, and the amide proton.

Table 3: Predicted ¹H-NMR Chemical Shift Ranges for this compound

Chemical Shift (δ, ppm)Proton TypeMultiplicity (Predicted)
8.0 - 9.0Aromatic (adjacent to NO₂)d
7.0 - 8.0Aromaticm
~7.5Amide (N-H)s
3.5 - 4.5Methylene (-CH₂-O)t
3.0 - 4.0Methylene (-CH₂-N)t
~2.0Methyl (CH₃-C=O)s

d: doublet, t: triplet, m: multiplet, s: singlet. The exact chemical shifts and multiplicities would depend on the solvent used and the specific coupling constants.

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of this compound.

UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, ethanol, or a water/solvent mixture) of known concentration.[3] Due to the low aqueous solubility of disperse dyes, the use of an organic solvent is often necessary.

  • Serial Dilutions: Perform serial dilutions of the stock solution to obtain a series of standards with decreasing concentrations.[3]

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and to zero the instrument.[3]

  • Sample Measurement: Record the absorbance spectra of each standard solution over a wavelength range of approximately 300-700 nm.[4]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the dry dye powder with potassium bromide (KBr) and press it into a thin, transparent pellet.[5] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the powder or a dyed fabric with minimal sample preparation.[6]

  • Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellets) or the clean ATR crystal.

  • Sample Spectrum: Place the sample in the spectrometer and record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

¹H-NMR Spectroscopy

Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its protons.

Methodology:

  • Sample Preparation: Dissolve approximately 5-25 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[7] The choice of solvent is critical due to the dye's limited solubility.[8] The solution must be free of any solid particles.[7]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[7]

  • Instrumentation: Use a high-resolution Nuclear Magnetic Resonance spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire the ¹H-NMR spectrum. This may involve optimizing parameters such as the number of scans to achieve a good signal-to-noise ratio, especially for poorly soluble samples.

  • Data Analysis: Process the spectrum (phasing, baseline correction, and integration). Assign the chemical shifts of the observed signals to the different protons in the molecule. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a dye sample.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation A Dye Sample B Dissolution / Grinding A->B C Filtration / Pelletizing B->C D UV-Vis Spectroscopy C->D Solution E FT-IR Spectroscopy C->E Solid/Solution F 1H-NMR Spectroscopy C->F Solution G Spectral Data D->G E->G F->G H Peak Identification & Assignment G->H I Structural Elucidation H->I

References

Solubility and stability of Disperse Red 354 in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility and Stability of Disperse Red 354 in Different Solvents

This technical guide provides a comprehensive overview of the solubility and stability of the azo dye, this compound. The information contained herein is intended to support research, development, and quality control activities where this dye is utilized.

Introduction to this compound

This compound, a member of the azo dye class, is characterized by its chemical structure, C₂₂H₂₄ClN₅O₇, and a molecular weight of 505.91 g/mol . It is recognized by its C.I. (Colour Index) number 11338:1. This dye is a dark red powder and finds applications in the dyeing of synthetic fibers, particularly polyester. Understanding its solubility and stability in various organic solvents is crucial for its effective and consistent application, as well as for assessing its environmental fate and potential toxicological impact.

Solubility of this compound

While specific solubility values in grams per liter (g/L) for this compound in acetone, ethanol, and methanol are not documented in the reviewed literature, the general solubility characteristics of similar disperse dyes suggest that they are more soluble in polar aprotic solvents and have some solubility in alcohols.

Table 1: Qualitative Solubility of Disperse Dyes in Common Organic Solvents

SolventGeneral Solubility of Disperse Dyes
AcetoneGenerally soluble
EthanolModerately soluble
MethanolModerately soluble
WaterSparingly soluble to insoluble

Note: This table represents general trends for disperse dyes and may not be specific to this compound. Experimental determination is necessary for precise solubility data.

Stability of this compound

The stability of this compound is a critical parameter, influencing its shelf-life, performance in applications, and its persistence in the environment. Stability can be affected by factors such as the solvent, exposure to light (photostability), and temperature (thermal stability).

Studies have primarily focused on the degradation of this compound in aqueous solutions, particularly through advanced oxidation processes (AOPs) for wastewater treatment. These studies indicate that the azo bond is susceptible to cleavage under oxidative conditions, leading to the formation of smaller aromatic compounds. For instance, in water, the degradation of this compound has been investigated using ozonation, Fenton, UV/H₂O₂, and photo-Fenton processes, with the photo-Fenton process showing high efficiency in color and COD (Chemical Oxygen Demand) removal.[1] The main oxidation products identified in aqueous media include sulphate, nitrate, chloride, formate, and oxalate.[2]

However, comprehensive studies on the stability of this compound in common organic solvents under typical storage and use conditions are not widely reported. It is generally understood that azo dyes can be susceptible to degradation upon exposure to UV radiation and elevated temperatures, which can lead to color fading and the formation of potentially harmful degradation products.

Experimental Protocols

To address the lack of specific data, the following detailed experimental protocols are provided as a guide for researchers to determine the solubility and stability of this compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Methodology: Isothermal Saturation Method

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., acetone, ethanol, methanol) in a sealed, amber glass vial.

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of an amber vial minimizes potential photodegradation.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the solution to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or solvent-rinsed syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

  • Quantification of Dissolved Dye:

    • Dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of a pre-calibrated UV-Vis spectrophotometer.

    • Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent. The λmax should be determined beforehand by scanning a dilute solution of the dye across the UV-Vis spectrum.

    • Calculate the concentration of the dye in the diluted solution using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. The molar absorptivity can be determined from a calibration curve prepared with standard solutions of known concentrations.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can then be expressed in g/L or other appropriate units.

Objective: To evaluate the stability of this compound in a specific organic solvent under defined conditions (e.g., thermal stress, photostability).

Methodology: UV-Vis Spectrophotometric Monitoring

  • Preparation of Dye Solution:

    • Prepare a solution of this compound in the chosen organic solvent at a known concentration that gives an initial absorbance reading within the optimal range of the spectrophotometer (typically 0.2 - 0.8).

  • Stability Testing Conditions:

    • Thermal Stability: Store the solution in a sealed, amber glass vial in a temperature-controlled oven at a specific temperature (e.g., 40°C, 60°C).

    • Photostability: Expose the solution in a sealed, transparent quartz or borosilicate glass vial to a controlled light source (e.g., a xenon lamp simulating sunlight or a specific wavelength UV lamp). A control sample should be kept in the dark at the same temperature.

  • Monitoring Degradation:

    • At regular time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and measure its full UV-Vis spectrum.

    • Monitor the change in absorbance at the λmax. A decrease in absorbance over time indicates degradation of the dye.

    • The degradation kinetics can be analyzed by plotting the natural logarithm of the absorbance (or concentration) versus time. A linear plot would suggest first-order degradation kinetics, and the degradation rate constant (k) can be determined from the slope of the line.

  • Identification of Degradation Products (Optional):

    • Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) can be used to separate and identify any degradation products formed during the stability study.

Visualizations

G cluster_solubility Solubility Determination cluster_stability Stability Assessment cluster_data Data Analysis & Reporting S1 Prepare Saturated Solution S2 Equilibrate at Constant Temperature S1->S2 S3 Separate Undissolved Solid S2->S3 S4 Quantify Dissolved Dye (UV-Vis) S3->S4 S5 Calculate Solubility S4->S5 D1 Tabulate Solubility Data S5->D1 T1 Prepare Dye Solution T2 Expose to Stress Conditions (Heat, Light) T1->T2 T3 Monitor Absorbance Change (UV-Vis) Over Time T2->T3 T4 Analyze Degradation Kinetics T3->T4 T5 Identify Degradation Products (HPLC-MS) T4->T5 D2 Report Stability Parameters (e.g., Rate Constants) T4->D2

Caption: Workflow for determining the solubility and stability of this compound.

G cluster_factors Influencing Factors cluster_degradation Degradation Pathways Solvent Solvent Polarity & Reactivity DR354 This compound Stability Solvent->DR354 Light Light Exposure (UV, Visible) Photo Photodegradation Light->Photo Temp Temperature Thermal Thermal Degradation Temp->Thermal Conc Dye Concentration Conc->DR354 Atm Atmosphere (Oxygen, Inert) Oxidative Oxidative Degradation Atm->Oxidative DR354->Photo leads to DR354->Thermal leads to DR354->Oxidative leads to

Caption: Key factors that can influence the stability of this compound in solution.

Conclusion

References

Disperse Red 354: A Technical Guide to its Classification as a Monoazo Dye

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Disperse Red 354, focusing on its classification as a monoazo dye. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and visualizes the synthetic pathway.

Classification and Properties of this compound

This compound is unequivocally classified as a monoazo disperse dye . This classification is derived from its chemical structure, which contains a single azo group (-N=N-) linking two aromatic moieties. The manufacturing process, which involves a diazotization and coupling reaction, is a hallmark of azo dye synthesis.[1] Specifically, it is produced by the diazotization of 2-Chloro-4-nitrobenzenamine followed by a coupling reaction with 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine.[1]

Azo dyes are a major class of synthetic colorants characterized by the presence of the azo chromophore.[2] Disperse dyes, a category to which this compound belongs, are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester.

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₂₂H₂₄ClN₅O₇
Molecular Weight 505.91 g/mol
CAS Number Not explicitly found, but related to intermediates
Appearance Dark red powder[1]
IUPAC Name 2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate[3]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is a two-step process involving the formation of a diazonium salt from a primary aromatic amine (diazotization), followed by the reaction of this salt with a coupling component. The following is a detailed, generalized experimental protocol for the synthesis of a monoazo disperse dye like this compound, based on established laboratory procedures for diazotization and coupling reactions.

Step 1: Diazotization of 2-Chloro-4-nitrobenzenamine

The first step is the conversion of the primary aromatic amine, 2-Chloro-4-nitrobenzenamine, into its corresponding diazonium salt. This reaction is typically carried out in an acidic medium at a low temperature to ensure the stability of the diazonium salt.

Materials:

  • 2-Chloro-4-nitrobenzenamine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve a specific molar equivalent of 2-Chloro-4-nitrobenzenamine in a mixture of concentrated hydrochloric acid and water. Stir until a homogenous solution or a fine suspension is obtained.

  • Cool the mixture to 0-5 °C in an ice bath. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.

  • Prepare a solution of sodium nitrite by dissolving a stoichiometric amount in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution with constant stirring. The addition should be slow enough to keep the temperature below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 15-30 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt of 2-Chloro-4-nitrobenzenamine.

Step 2: Coupling Reaction with 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine

The second step involves the electrophilic substitution reaction between the diazonium salt prepared in Step 1 and the coupling component, 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine.

Materials:

  • Diazonium salt solution from Step 1

  • 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine

  • Suitable solvent (e.g., acetic acid, ethanol)

  • Sodium Acetate (optional, for pH adjustment)

Procedure:

  • Dissolve a molar equivalent of 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine in a suitable solvent in a separate beaker.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling component with vigorous stirring. The pH of the reaction mixture may need to be adjusted to a weakly acidic or neutral range (typically pH 4-5) to facilitate the coupling reaction. This can be achieved by the addition of a solution of sodium acetate.[1]

  • A colored precipitate of this compound will form as the reaction proceeds. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • After the reaction is complete, the precipitated dye is collected by filtration.

  • The crude dye is then washed thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

  • The final product is dried, typically in a vacuum oven at a low temperature, to yield the dark red powder of this compound.[1]

Visualization of the Synthesis Workflow

The synthesis of this compound can be visualized as a two-stage chemical workflow. The following diagram, generated using the DOT language, illustrates the logical progression from starting materials to the final dye product.

Caption: Synthesis workflow of this compound via diazotization and azo coupling.

References

Unveiling C.I. 11338:1: A Technical Guide to its Synonyms, Trade Names, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This technical whitepaper provides an in-depth overview of C.I. 11338:1, a disperse dye, detailing its various synonyms and trade names, alongside a summary of its key identifiers.

C.I. 11338:1 is a monoazo dye characterized by its specific chemical structure. It is recognized across various industries and in scientific literature under a multitude of names, which can often be a source of confusion. This guide aims to consolidate this information, offering a clear and concise reference point.

Nomenclature and Identification

To facilitate accurate identification and sourcing, a comprehensive list of synonyms and trade names for C.I. 11338:1 is presented below. These names are used interchangeably in technical data sheets, regulatory documents, and commercial listings.

Synonyms

A synonym for a chemical is another name by which it is known, often a more systematic or chemical name. The following table summarizes the known synonyms for C.I. 11338:1.

Synonym TypeSynonym
C.I. Name Disperse Red 167:1
C.I. Name Disperse Red 354
Chemical Name Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-
Chemical Name 5'-[bis(2-hydroxyethyl)amino]-2'-[(2-chloro-4-nitrophenyl)azo]acetanilide, diacetate
Chemical Name 2'-Chloro-4'-nitro-4-[bis(2-acetoxyethyl)amino]-2-(acetylamino)azobenzene
Chemical Name 2,2'-[[3-acetamido-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bisethanol, diacetate (ester)
CAS Name N-[5-[Bis(2-acetoxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]acetamide
Trade Names

Trade names are proprietary names given by manufacturers to their products. The same chemical can be sold under various trade names, which often indicate a specific formulation or grade.

Trade NameManufacturer/Supplier (if available)
DIANIX RUBINE S-2G 150%DyStar GmbH & Co Deutschland KG
Akasperse Rubine 3BLS 200%Aakash Chemicals & Dyestuffs Inc.
Ambicron Rubine S2GFLThai Ambica Chemicals Co Ltd
Chemilene Rubine S-2GFLChemiequip Ltd
Disperse Red 3BLSAmar Impex
Dysperse Rubine S-2GAlbion Colours Ltd
Foron Rubine S-2GFLClariant GmbH
Hisperse Bordeaux C-BRTennants Textile Colours Ltd
Intrasil Bordeaux 3BSFYorkshire Group plc
Tertranese Bordeaux P-3BYorkshire Group plc
Serilene Red BR-LS Gr. 200Yorkshire Group plc
Kiscolon Rubine K-GFLKyung-In Synthetic Corp
Kiwalon Polyester Rubine 2GFKaseihin Kogyo Kyokai
Metrolene Dark Red 2BMetrochem Industries Ltd
Patcosperse Rubine 3LSC.H. Patrick Co. Inc.
Patcosperse Rubine 3LS 75% Pst.C.H. Patrick Co. Inc.
Rathilene Red 3BLSRathi Dye Chem Ltd
Red 2B conc.Day-Glo Color Corp.
Rubin BLSharda International
Rubine BLNova Chemical Corp
Samaron Red HBSLDyStar GmbH & Co Deutschland KG
Sarasperse Red Conc.Sarex Overseas
Serene Red 3BLSSerene Industries Ltd.
Setapers Red S-2GFLSetas Kimya Sanayii AS
Terasil Rubine P-2GCiba Specialty Chemicals Inc
Terenix Red F2BLJaysynth Dyechem Ltd
Viosperse Rubine GFSViochrom SA

Key Identifiers

For unambiguous identification in a research or development context, standardized identifiers are crucial. The following table provides the key chemical identifiers for C.I. 11338:1.

IdentifierValue
CAS Number 1533-78-4[1][2][3]
EINECS 216-251-6[2][3]
Molecular Formula C₂₂H₂₄ClN₅O₇[2][3]
Molecular Weight 505.91 g/mol [2][3]

Logical Relationship of Nomenclature

The relationship between the different names and identifiers for C.I. 11338:1 can be visualized as a hierarchical structure, with the fundamental chemical entity at the core.

G Nomenclature Hierarchy for C.I. 11338:1 cluster_identifiers Standard Identifiers cluster_synonyms Synonyms cluster_tradenames Trade Names C.I. 11338:1 C.I. 11338:1 CAS: 1533-78-4 CAS: 1533-78-4 C.I. 11338:1->CAS: 1533-78-4 EINECS: 216-251-6 EINECS: 216-251-6 C.I. 11338:1->EINECS: 216-251-6 Disperse Red 167:1 Disperse Red 167:1 C.I. 11338:1->Disperse Red 167:1 Chemical Names Chemical Names C.I. 11338:1->Chemical Names DIANIX RUBINE S-2G 150% DIANIX RUBINE S-2G 150% C.I. 11338:1->DIANIX RUBINE S-2G 150% Foron Rubine S-2GFL Foron Rubine S-2GFL C.I. 11338:1->Foron Rubine S-2GFL ... And others C.I. 11338:1->... This compound This compound Disperse Red 167:1->this compound

Caption: Hierarchical relationship of C.I. 11338:1 nomenclature.

Note: Due to the extensive list of synonyms and trade names, this guide does not include exhaustive experimental protocols or signaling pathway diagrams, as publicly available scientific literature does not provide sufficient detail for a comprehensive summary relevant to drug development professionals at this time. The focus of this whitepaper is to provide a thorough and structured guide to the nomenclature of C.I. 11338:1.

References

Disperse Red 354: A Technical Health and Safety Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the health and safety data for Disperse Red 354, tailored for researchers, scientists, and professionals in drug development. It aims to deliver comprehensive information to ensure safe handling and use in a laboratory setting.

Chemical and Physical Properties

This compound is an azo dye.[1][2] Its fundamental physical and chemical characteristics are crucial for understanding its behavior in a laboratory environment.

PropertyValueSource
Molecular Formula C22H24ClN5O7--INVALID-LINK--
Molecular Weight 505.91 g/mol --INVALID-LINK--
IUPAC Name 2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate--INVALID-LINK--
CAS Number 1533-78-4--INVALID-LINK--
Appearance Dark red powderWorld Dye Variety
Water Solubility Low[3]

Toxicological Data

Comprehensive toxicological data for this compound is limited. However, data from related disperse azo dyes and specific studies on this compound provide insights into its potential hazards.

HazardFindingSpecies/Test SystemSource
Skin Sensitization May function as a skin sensitizer.[4] Disperse dyes are known to cause allergic contact dermatitis.In vitro Direct Peptide Reactivity Assay (DPRA)[4][4]
Acute Toxicity (Oral) May be harmful if swallowed.[5]General for some disperse dyes[5]
Acute Toxicity (Inhalation) May be harmful if inhaled.[5]General for some disperse dyes[5]
Eye Irritation May cause serious eye irritation.[5]General for some disperse dyes[5]
Carcinogenicity Limited evidence of a carcinogenic effect for some disperse dyes.[3] Some azo dyes may cleave to form carcinogenic amines.General for some disperse dyes
Mutagenicity Some azo dyes are known to have mutagenic and genotoxic properties.[6]General for some azo dyes[6]
Ecotoxicity An acute toxicity test showed inhibition of luminescence in Vibrio fischeri.[1]Vibrio fischeri[1]

Experimental Protocols

Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization

A study investigating the sensitization activity of twelve azobenzene disperse dyes, including this compound, utilized the Direct Peptide Reactivity Assay (DPRA).[4]

Objective: To assess the potential of a chemical to act as a hapten by measuring its reactivity with synthetic peptides containing cysteine and lysine.

Methodology:

  • Reagents: Purified this compound, synthetic peptides containing cysteine and lysine, appropriate buffers, and solvents.

  • Procedure:

    • A solution of this compound is incubated with each of the synthetic peptides for a specified period.

    • The concentration of the unreacted peptide is quantified using high-performance liquid chromatography (HPLC).

    • The percentage of peptide depletion is calculated by comparing the results to a reference control.

  • Data Analysis: The percentage of peptide depletion is used to classify the sensitization potential of the substance.

The results of this assay indicated that azobenzene disperse dyes, including this compound, can react with nucleophilic proteins, which is a key event in the initiation of skin sensitization.[4]

Laboratory Handling and Safety

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations for handling disperse dyes.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Safety glasses with side shields or goggles Skin_Protection Chemical-resistant gloves (e.g., nitrile) and lab coat Respiratory_Protection Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. Start Handling this compound Start->Eye_Protection Start->Skin_Protection Start->Respiratory_Protection

Caption: Recommended Personal Protective Equipment for handling this compound.

Engineering Controls
  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to minimize dust inhalation.

Safe Handling and Storage

Handling_and_Storage cluster_handling Handling Procedures cluster_storage Storage Conditions Avoid_Contact Avoid contact with skin, eyes, and clothing. Avoid_Inhalation Avoid breathing dust. Hygiene Wash hands thoroughly after handling. Container Keep container tightly closed. Location Store in a cool, dry, well-ventilated area. Incompatibles Store away from incompatible materials such as strong oxidizing agents. Start Safe Practices for this compound Start->Avoid_Contact Start->Avoid_Inhalation Start->Hygiene Start->Container Start->Location Start->Incompatibles

Caption: Best practices for handling and storage of this compound.

Emergency Procedures

First Aid Measures
ExposureFirst Aid Procedure
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Skin Contact Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if symptoms occur.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: May emit toxic fumes under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment. Avoid dust formation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid generating dust.

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations.

Logical Workflow for Hazard Assessment

Hazard_Assessment_Workflow Start Hazard Assessment for this compound Identify_Hazards Identify Potential Hazards - Skin Sensitization - Eye Irritation - Inhalation of dust - Potential for carcinogenicity (based on class) Start->Identify_Hazards Assess_Risks Assess Risks - Evaluate exposure routes and duration - Consider quantities being used Identify_Hazards->Assess_Risks Implement_Controls Implement Control Measures - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - PPE Assess_Risks->Implement_Controls Review_and_Update Review and Update - Periodically review procedures - Update with new safety information Implement_Controls->Review_and_Update

Caption: A logical workflow for assessing and managing the hazards of this compound.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the SDS provided by the manufacturer for complete and up-to-date information. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

Methodological & Application

Application Notes: High-Temperature High-Pressure Dyeing of Polyester with Disperse Red 354

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disperse Red 354 (C.I. Disperse Red 167:1) is an azo disperse dye used to achieve deep, vibrant red shades on hydrophobic synthetic fibers, particularly polyester.[1][2][3] Due to the highly crystalline and compact molecular structure of polyester, dye penetration is challenging under atmospheric conditions.[4][5] The high-temperature, high-pressure (HTHP) exhaust dyeing method is therefore the most effective process. This method involves dyeing at temperatures above the boiling point of water, typically around 130°C, under pressure.[4][6][7][8][9] The high temperature increases the kinetic energy of the dye molecules and swells the amorphous regions of the polyester fibers, facilitating the diffusion and penetration of the dye into the fiber matrix.[4][6][8] This protocol outlines the standard procedure for dyeing polyester with this compound using the HTHP method to ensure optimal color yield, levelness, and fastness properties.

Experimental Protocols

1. Materials and Equipment

  • Substrate: 100% Polyester fabric

  • Dye: this compound

  • Chemicals:

    • Non-ionic detergent (for scouring)

    • Sodium Carbonate (Na₂CO₃)

    • Anionic Dispersing Agent (e.g., sodium lignosulfonate)

    • Acetic Acid (CH₃COOH) for pH control

    • Sodium Hydroxide (NaOH) for reduction clearing

    • Sodium Hydrosulfite (Na₂S₂O₄) for reduction clearing

  • Equipment:

    • High-temperature, high-pressure laboratory dyeing machine

    • Beakers and graduated cylinders

    • Magnetic stirrer and hot plate

    • pH meter

    • Analytical balance

    • Drying oven

2. Pre-treatment: Scouring

Before dyeing, it is essential to scour the polyester fabric to remove any oils, waxes, and other impurities that could hinder dye uptake.

  • Prepare a scouring bath containing a non-ionic detergent and sodium carbonate.

  • Immerse the polyester fabric in the bath.

  • Heat the bath to 60°C and treat the fabric for 30 minutes.[10]

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Dry the fabric before proceeding to the dyeing stage.

3. High-Temperature High-Pressure (HTHP) Dyeing Procedure

This procedure is based on a percentage on the weight of fabric (% owf) for the dye and grams per liter (g/L) for auxiliaries. The optimal pH for dyeing is between 4.5 and 5.5.[4][9][11]

  • Dye Dispersion Preparation:

    • Weigh the required amount of this compound (e.g., 1.0% owf for a medium shade).

    • Create a smooth paste by adding a small amount of water and the dispersing agent.

    • Gradually add more water while stirring to create a fine, stable dispersion.

  • Dye Bath Preparation:

    • Set the liquor ratio (the ratio of the weight of the dyeing liquor to the weight of the fabric), typically between 10:1 and 15:1.[4]

    • Fill the dyeing vessel with the required volume of water at approximately 50-60°C.[8]

    • Add the dispersing agent and a leveling agent to the bath.

    • Adjust the pH of the bath to 4.5-5.5 using acetic acid.[1][9]

    • Add the prepared dye dispersion to the bath and ensure it is well-mixed.

  • Dyeing Cycle:

    • Introduce the scoured polyester fabric into the dye bath.

    • Seal the dyeing machine and begin agitation.

    • Raise the temperature from 60°C to 130°C at a controlled rate of 1.5-2°C per minute to ensure level dyeing.[4][8]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[4][5][8]

    • After the holding period, cool the dye bath down to 70°C at a controlled rate.

4. Post-Dyeing Treatment: Rinsing and Reduction Clearing

Reduction clearing is a critical step to remove unfixed disperse dye from the fiber surface, which significantly improves the fabric's wash and rubbing fastness.[8]

  • Drain the exhausted dye bath.

  • Rinse the dyed fabric with warm water.

  • Prepare the reduction clearing bath with Sodium Hydroxide and Sodium Hydrosulfite.

  • Treat the fabric in this bath at 70-80°C for 15-20 minutes.[8][10]

  • Drain the clearing bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse to remove all residual chemicals.

  • Neutralize the fabric with a mild acid if necessary, followed by a final rinse.

  • Dry the dyed fabric.

Data Presentation

Table 1: Recommended Dye Bath Recipe

ComponentConcentrationPurpose
This compound0.5 - 3.0% (owf)Colorant
Anionic Dispersing Agent0.5 - 1.0 g/LPrevents dye agglomeration
Leveling Agent0.5 - 1.0 g/LPromotes uniform dye uptake
Acetic AcidAs requiredTo maintain pH 4.5 - 5.5
Liquor Ratio10:1 - 15:1Dyeing Medium

Table 2: HTHP Dyeing Cycle Parameters for this compound

PhaseParameterValueDuration
Heating Initial Temperature60°C-
Final Temperature130°C~35-45 min
Temperature Ramp Rate1.5 - 2.0 °C/min-
Dyeing Holding Temperature130°C30 - 60 min
Pressure~27-30 psi-
Cooling Cooling Temperature70°C~30-40 min
Cooling Rate~1.5 - 2.0 °C/min-

Table 3: Post-Dyeing Reduction Clearing Recipe

ComponentConcentrationPurpose
Sodium Hydroxide (NaOH)2.0 g/LAlkaline medium for reduction
Sodium Hydrosulfite (Na₂S₂O₄)2.0 g/LReducing agent to destroy surface dye
Temperature70 - 80°COptimal temperature for clearing
Time15 - 20 minutesDuration of treatment

Mandatory Visualization

G cluster_prep Pre-treatment cluster_dyeing HTHP Dyeing Process cluster_post Post-treatment scour Scouring (Non-ionic Detergent + Na₂CO₃, 60°C) rinse_prep Rinse & Dry scour->rinse_prep bath_prep Dye Bath Preparation (Dye, Auxiliaries, pH 4.5-5.5) rinse_prep->bath_prep load_fabric Load Fabric (Start at 60°C) bath_prep->load_fabric ramp_up Ramp Temperature to 130°C (Rate: 1.5-2°C/min) load_fabric->ramp_up hold Hold at 130°C (30-60 min) ramp_up->hold cool_down Cool Down to 70°C hold->cool_down rinse_post Rinse cool_down->rinse_post reduction_clear Reduction Clearing (NaOH + Na₂S₂O₄, 70-80°C) rinse_post->reduction_clear final_rinse Hot & Cold Rinse reduction_clear->final_rinse final_dry Final Drying final_rinse->final_dry

Caption: Workflow for HTHP Dyeing of Polyester with this compound.

G cluster_fiber Polyester Fiber Structure cluster_dye Dye Molecule Action low_temp Low Temperature (<100°C) Compact, Crystalline Structure dye_outside Disperse Dye in Water low_temp->dye_outside Poor Penetration high_temp High Temperature (>100°C) Swollen Amorphous Regions dye_inside Dye Penetrates Fiber high_temp->dye_inside Dye Fixation dye_outside->low_temp Low Diffusion dye_outside->high_temp High Diffusion

Caption: Principle of High-Temperature Disperse Dyeing on Polyester.

References

Application Notes and Protocols for Dyeing Polyester Fibers with Disperse Red 354

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Disperse Red 354 for dyeing polyester fibers. The information is intended to support research and development activities by providing detailed protocols and critical data for achieving consistent and high-quality dyeing results.

Overview of this compound and Polyester Dyeing

This compound is a monoazo disperse dye suitable for dyeing hydrophobic fibers like polyester.[1] Due to the crystalline and hydrophobic nature of polyester (polyethylene terephthalate, PET), the dyeing process requires high temperatures to facilitate dye penetration into the fiber matrix.[2][3] The high-temperature exhaust dyeing method, typically carried out at 130°C, is the most effective technique for achieving deep shades and good fastness properties.[2][4]

Key Characteristics of this compound:

  • Chemical Class: Azo Dye[1]

  • Molecular Formula: C₂₂H₂₄ClN₅O₇[5][6]

  • Molecular Weight: 505.91 g/mol [5][6]

  • Appearance: Dark red powder[5]

  • Solubility: Low water solubility, applied as a dispersion[1]

Quantitative Data

The following tables summarize key quantitative data related to the application of this compound on polyester fibers.

Table 1: Colorimetric Data (CIELAB Values)
ParameterValue RangeDescription
L 40 - 50Lightness (0 = black, 100 = white)
a +30 - +50Red/Green Axis (positive values indicate red)
b* +10 - +20Yellow/Blue Axis (positive values indicate yellow)
K/S 15 - 25Color Strength (higher values indicate deeper shades)[7][8]

Note: The actual CIELAB and K/S values will vary depending on the dyeing parameters, dye concentration, and specific polyester substrate used.

Table 2: Fastness Properties

The fastness properties of polyester dyed with this compound are generally good to excellent, which is characteristic of high-energy disperse dyes.

Fastness PropertyTest MethodRating (1-5)General Performance
Washing Fastness ISO 105-C064-5Very Good to Excellent[7]
Rubbing Fastness (Dry) ISO 105-X124-5Very Good to Excellent
Rubbing Fastness (Wet) ISO 105-X124Good to Very Good
Perspiration Fastness ISO 105-E044-5Very Good to Excellent[7]
Light Fastness ISO 105-B025-6Good to Very Good[1]
Sublimation Fastness ISO 105-P014Good to Very Good

Note: A rating of 5 indicates the highest fastness, while 1 indicates the lowest.

Experimental Protocols

The following are detailed protocols for the high-temperature exhaust dyeing of polyester fibers with this compound.

Materials and Reagents
  • Polyester fabric

  • This compound

  • Dispersing agent (e.g., an anionic aromatic polyethersulfonate)

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Non-ionic soap

  • Distilled water

High-Temperature Exhaust Dyeing Protocol

This protocol is designed for a laboratory-scale high-temperature dyeing machine.

  • Preparation of the Dye Bath:

    • Set the liquor ratio to 1:10 (e.g., for 10 grams of fabric, use 100 mL of dye bath).

    • Prepare a stock solution of this compound by pasting the required amount of dye (e.g., 1% on weight of fabric, owf) with a small amount of water and then adding it to the dye bath.

    • Add a dispersing agent (e.g., 1 g/L) to the dye bath.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[1][2]

    • Add the wetted polyester fabric to the dye bath.

  • Dyeing Cycle:

    • Raise the temperature of the dye bath to 60°C and maintain for 15 minutes.

    • Increase the temperature to 130°C at a rate of 2°C/minute.[2]

    • Hold the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.[2]

    • Cool the dye bath down to 70°C.

  • Rinsing:

    • Drain the dye bath.

    • Rinse the dyed fabric with hot water, followed by a cold water rinse.

Reduction Clearing Protocol

This step is crucial for removing unfixed dye from the fabric surface and improving wash fastness.[1]

  • Preparation of the Reduction Bath:

    • Prepare a fresh bath with a liquor ratio of 1:10.

    • Add 2 g/L of sodium hydrosulfite and 2 g/L of sodium hydroxide to the bath.[9]

  • Clearing Process:

    • Immerse the dyed and rinsed fabric in the reduction bath.

    • Raise the temperature to 70-80°C and hold for 15-20 minutes.[9]

  • Final Rinsing and Drying:

    • Drain the reduction bath.

    • Rinse the fabric thoroughly with hot water and then cold water until the water runs clear.

    • Neutralize the fabric with a dilute solution of acetic acid if necessary.

    • Rinse again with cold water.

    • Dry the fabric at room temperature or in an oven at a low temperature.

Visualizations

Dyeing Process Workflow

Dyeing_Workflow A Dye Bath Preparation (Dye, Dispersing Agent, pH 4.5-5.5) B Fabric Introduction A->B C Temperature Ramp to 130°C B->C D Dyeing at 130°C (60 min) C->D E Cooling & Rinsing D->E F Reduction Clearing (NaOH, Na₂S₂O₄) E->F G Final Rinse & Dry F->G H Dyed Polyester Fabric G->H

Caption: High-temperature exhaust dyeing workflow for polyester with this compound.

Interaction between this compound and Polyester Fiber

Dye_Fiber_Interaction cluster_0 Aqueous Dye Bath cluster_1 Polyester Fiber Dye_Dispersion This compound (Aggregated Particles) Dye_Molecule Single Dye Molecule Dye_Dispersion->Dye_Molecule Dissolution Polyester Polyester Polymer Chains (Crystalline & Amorphous Regions) Dye_Molecule->Polyester Adsorption & Diffusion (High Temperature)

Caption: Mechanism of this compound uptake by polyester fiber.

References

Application Notes and Protocols for Dyeing Acetate and Nylon Fibers with Disperse Red 354

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dyeing of acetate and nylon fibers using Disperse Red 354. The following sections outline the necessary materials, equipment, and step-by-step procedures for pre-treatment, dyeing, and after-treatment of these synthetic fibers. Quantitative data is summarized for clarity, and experimental workflows are visually represented.

Properties of this compound

This compound, also known as C.I. Disperse Red 167:1, is a monoazo disperse dye suitable for coloring hydrophobic fibers. It is a dark red powder with low water solubility and is applied from a fine aqueous dispersion. The optimal pH for dyeing with this compound is in the acidic range of 4.0 to 5.0.[1] It is particularly suited for high-temperature dyeing methods, which promote dye penetration and fixation within the fiber structure.

Pre-treatment of Acetate and Nylon Fibers

Proper pre-treatment is crucial to ensure level dyeing and optimal color fastness by removing any impurities, oils, and sizing agents from the fibers.

Protocol for Acetate Fibers:

  • Prepare a scouring bath containing a mild, non-ionic detergent.

  • Immerse the acetate fabric in the bath at a liquor ratio of 20:1.

  • Gradually heat the bath to 60-70°C.

  • Maintain this temperature for 20-30 minutes with gentle agitation.

  • Rinse the fabric thoroughly with warm water, followed by a cold water rinse.

  • The fabric is now ready for dyeing.

Protocol for Nylon Fibers:

  • Prepare a scouring bath containing a mild detergent and, if necessary, a caustic soda solution to remove stubborn oils and waxes.[2]

  • Immerse the nylon fabric in the bath at a liquor ratio of 20:1.

  • Heat the bath to 70-80°C and hold for 30 minutes with agitation.[3]

  • Rinse the fabric thoroughly with hot water, then warm water, and finally cold water to remove all traces of alkali and detergent.[2]

  • The fabric is now ready for the dyeing process.

Dyeing Protocols for Acetate and Nylon with this compound

The following protocols detail the dyeing process for achieving light, medium, and dark shades on acetate and nylon fibers.

Dyeing Protocol for Acetate Fibers

Materials and Equipment:

  • Acetate fabric

  • This compound

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • Laboratory dyeing machine (e.g., beaker dyer)

  • Water bath or heating mantle

  • pH meter

Experimental Parameters:

ParameterValue
Liquor Ratio 20:1
pH 4.5 - 5.5
Dispersing Agent 1.0 g/L
Leveling Agent 0.5 g/L
Final Dyeing Temperature 85°C
Temperature Ramping Rate 1.5°C / minute

Dye Concentrations for Various Shades (% on weight of fiber - owf):

ShadeThis compound (% owf)
Light 0.5 - 1.0%
Medium 1.5 - 2.5%
Dark 3.0 - 4.0%

Procedure:

  • Prepare the dyebath by adding the required amount of water, dispersing agent, and leveling agent.

  • Make a paste of the weighed this compound with a small amount of water and the dispersing agent. Add this paste to the dyebath.

  • Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.

  • Immerse the pre-treated acetate fabric into the dyebath at 40°C.

  • Raise the temperature to 85°C at a rate of 1.5°C per minute.[4]

  • Hold the temperature at 85°C for 45-60 minutes, depending on the desired shade depth.

  • Cool the dyebath down to 60°C.

  • Rinse the dyed fabric with warm and then cold water.

Dyeing Protocol for Nylon Fibers

Materials and Equipment:

  • Nylon fabric

  • This compound

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • High-temperature laboratory dyeing machine

  • pH meter

Experimental Parameters:

ParameterValue
Liquor Ratio 10:1
pH 5.0 - 6.0
Dispersing Agent 1.0 g/L
Leveling Agent 0.5 - 1.0 g/L
Final Dyeing Temperature 110°C
Temperature Ramping Rate 2.0°C / minute

Dye Concentrations for Various Shades (% on weight of fiber - owf):

ShadeThis compound (% owf)
Light 0.5 - 1.0%
Medium 1.5 - 3.0%
Dark 3.5 - 5.0%

Procedure:

  • Set up the dyebath with the calculated amount of water, dispersing agent, and leveling agent.

  • Prepare a dispersion of this compound as previously described and add it to the dyebath.

  • Adjust the pH of the dyebath to 5.0 - 6.0 with acetic acid.

  • Introduce the pre-treated nylon fabric into the dyebath at 50°C.

  • Increase the temperature to 110°C at a rate of 2.0°C per minute.

  • Maintain the dyeing temperature at 110°C for 30-60 minutes.

  • Cool the dyebath to 70°C.

  • Rinse the dyed fabric thoroughly.

After-treatment: Reduction Clearing

A reduction clearing process is recommended, especially for medium to dark shades, to remove any unfixed dye from the fiber surface, which improves wash fastness and crocking fastness.

Protocol for Reduction Clearing:

  • Prepare a treatment bath with the following recipe:

    • Sodium Hydrosulfite: 2.0 g/L

    • Caustic Soda (38°Bé): 2.0 ml/L

    • Detergent: 1.0 g/L

  • Treat the dyed and rinsed fabric in this bath at 70-80°C for 15-20 minutes.

  • Rinse the fabric with hot water, followed by a neutralizing rinse with a weak solution of acetic acid.

  • Finally, rinse with cold water and dry.

Fastness Properties of this compound

The following table summarizes the expected fastness properties of this compound on acetate and nylon fibers. The ratings are based on a scale of 1 to 5, where 5 indicates excellent fastness. For light fastness, a scale of 1 to 8 is used, with 8 being the highest.

FiberLight Fastness (Scale 1-8)Wash Fastness (Scale 1-5)Crocking Fastness (Dry) (Scale 1-5)Crocking Fastness (Wet) (Scale 1-5)
Acetate 4-53-443
Nylon 5343

Note: The wash fastness of disperse dyes on nylon can be fair, particularly in deeper shades.[5] Effective reduction clearing is essential to achieve the best possible fastness.

Visual Representation of Experimental Workflows

Diagram 1: General Workflow for Dyeing with this compound

DyeingWorkflow cluster_pretreatment Pre-treatment cluster_dyeing Dyeing cluster_aftertreatment After-treatment Scouring Scouring Rinsing1 Rinsing Scouring->Rinsing1 Dye_Bath_Prep Dye Bath Preparation Rinsing1->Dye_Bath_Prep Dyeing_Process Dyeing Dye_Bath_Prep->Dyeing_Process Cooling Cooling Dyeing_Process->Cooling Rinsing2 Rinsing Cooling->Rinsing2 Reduction_Clearing Reduction Clearing Rinsing2->Reduction_Clearing Rinsing3 Rinsing & Neutralizing Reduction_Clearing->Rinsing3 Drying Drying Rinsing3->Drying

Caption: General workflow for dyeing synthetic fibers with this compound.

Diagram 2: Temperature Profile for Acetate and Nylon Dyeing

TemperatureProfile cluster_acetate Acetate Dyeing cluster_nylon Nylon Dyeing Start (40°C) Start (40°C) Ramp up (1.5°C/min) Ramp up (1.5°C/min) Start (40°C)->Ramp up (1.5°C/min) Hold (85°C, 45-60 min) Hold (85°C, 45-60 min) Ramp up (1.5°C/min)->Hold (85°C, 45-60 min) Cool down (60°C) Cool down (60°C) Hold (85°C, 45-60 min)->Cool down (60°C) Start (50°C) Start (50°C) Ramp up (2.0°C/min) Ramp up (2.0°C/min) Start (50°C)->Ramp up (2.0°C/min) Hold (110°C, 30-60 min) Hold (110°C, 30-60 min) Ramp up (2.0°C/min)->Hold (110°C, 30-60 min) Cool down (70°C) Cool down (70°C) Hold (110°C, 30-60 min)->Cool down (70°C)

References

Application Notes and Protocols for the Quantification of Disperse Red 354 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals

Introduction

Disperse Red 354 is a synthetic azo dye used in various industrial applications, including the dyeing of polyester fibers.[1] Accurate quantification of this dye in solution is crucial for quality control, environmental monitoring, and research purposes. This document provides detailed application notes and protocols for the quantitative analysis of this compound in solution using two common analytical techniques: UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Chemical Information:

PropertyValue
Chemical NameN-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-acetamide
Molecular FormulaC₂₂H₂₄ClN₅O₇
Molecular Weight505.91 g/mol [1]
C.I. NameThis compound

Analytical Methods Overview

Two primary methods are detailed for the quantification of this compound:

  • UV-Visible Spectrophotometry: A rapid and straightforward method for determining the concentration of the dye in a clear solution by measuring its absorbance of light at a specific wavelength. This method is ideal for relatively simple matrices without significant interfering substances.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and selective method that separates the dye from other components in a mixture before quantification. This technique is suitable for complex samples and provides greater accuracy and lower detection limits.

Quantitative Data Summary

The following tables summarize the typical quantitative performance parameters that can be expected for the analytical methods described. These values are based on the analysis of similar disperse dyes and should be validated in your laboratory for this compound.

Table 1: UV-Visible Spectrophotometry Performance

ParameterExpected Value
Wavelength of Maximum Absorbance (λmax)~462 nm[2]
Linearity Range1 - 25 µg/mL
Correlation Coefficient (R²)> 0.995
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Recovery95 - 105%

Table 2: HPLC Performance

ParameterExpected Value
Retention TimeAnalyte- and method-dependent
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Recovery98 - 102%

Experimental Protocols

UV-Visible Spectrophotometry Protocol

This protocol outlines the steps for the quantification of this compound in a solution using a UV-Vis spectrophotometer.

4.1.1. Materials and Reagents

  • This compound standard

  • Methanol (HPLC grade)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

4.1.2. Preparation of Standard Solutions

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol. A typical concentration range for the calibration curve is 1, 2.5, 5, 10, 15, 20, and 25 µg/mL.

4.1.3. Instrumental Analysis

  • Wavelength Scan: Use one of the working standard solutions (e.g., 10 µg/mL) to perform a wavelength scan from 300 to 700 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax for this compound is approximately 462 nm.[2]

  • Blank Measurement: Fill a cuvette with methanol (the blank) and zero the spectrophotometer at the determined λmax.

  • Standard and Sample Measurement: Measure the absorbance of each working standard solution and the sample solution at the λmax.

4.1.4. Data Analysis

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the working standard solutions.

  • Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Concentration Determination: Use the equation of the line to calculate the concentration of this compound in the unknown sample based on its absorbance.

UV_Vis_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Stock Prepare Stock Standard Solution Working Prepare Working Standard Solutions Stock->Working Measure Measure Standards & Samples Working->Measure Sample Prepare Sample Solution Sample->Measure Scan Determine λmax Blank Measure Blank (Methanol) Scan->Blank Blank->Measure CalCurve Plot Calibration Curve Measure->CalCurve LinReg Perform Linear Regression CalCurve->LinReg Quantify Quantify Sample Concentration LinReg->Quantify

Caption: Workflow for UV-Vis Spectrophotometric Quantification.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general method for the quantification of this compound using HPLC with UV detection. The method should be optimized and validated for your specific application.

4.2.1. Materials and Reagents

  • This compound standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium acetate (for mobile phase modification)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

4.2.2. Preparation of Standard and Sample Solutions

  • Stock Standard Solution (100 µg/mL): Prepare as described in the UV-Vis protocol (Section 4.1.2).

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol). If the sample is from a solid matrix like a textile, extraction may be necessary. A common extraction procedure involves sonicating the material in methanol.[3] Filter all solutions through a 0.45 µm syringe filter before injection.

4.2.3. HPLC Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B2-15 min: 30% to 95% B15-18 min: 95% B18-20 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 462 nm

4.2.4. Data Analysis

  • Chromatograms: Obtain chromatograms for the standard solutions and the sample.

  • Calibration Curve: Plot a graph of the peak area of this compound versus the concentration of the working standard solutions.

  • Linear Regression: Perform a linear regression to get the equation of the line and the correlation coefficient.

  • Concentration Determination: Calculate the concentration of this compound in the sample using the calibration curve.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Prepare Stock Standard Working Prepare Working Standards Stock->Working Inject Inject Standards & Sample Working->Inject SamplePrep Prepare & Filter Sample SamplePrep->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (462 nm) Separate->Detect PeakArea Integrate Peak Areas Detect->PeakArea CalCurve Plot Calibration Curve PeakArea->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify

References

Application Notes: Supercritical CO2 Dyeing with Disperse Dyes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Supercritical fluid dyeing (SFD) presents a transformative, water-free alternative to conventional aqueous dyeing processes, which are known for high water and energy consumption and significant wastewater generation. By utilizing carbon dioxide (CO2) in its supercritical state (above 31.1 °C and 73.8 bar), this technology offers an environmentally benign method for coloring synthetic fibers, particularly polyester, with disperse dyes. In its supercritical state, CO2 exhibits a unique combination of gas-like viscosity and liquid-like density, enabling it to act as an excellent solvent and transport medium for non-polar disperse dyes.[1] This allows for rapid and uniform penetration of dye into the polymer matrix without the need for water or chemical auxiliaries like dispersing agents.[2][3] The result is a high-quality dyeing process with advantages that include reduced processing times, energy savings (as no drying is required), and the ability to recycle over 90% of the CO2.[4]

While specific data for Disperse Red 354 is limited in publicly available literature, the principles and protocols outlined here are applicable to a wide range of disperse dyes, including various red azo and anthraquinone-based dyes used for polyester. The provided protocols are based on established methodologies for dyes such as C.I. Disperse Red 153 and C.I. Disperse Red 60.[4][5][6]

Quantitative Data Summary

The efficiency and outcome of supercritical CO2 (scCO2) dyeing are highly dependent on process parameters. The following tables summarize typical operating conditions, the solubility of various disperse dyes, and a comparison of fastness properties with traditional aqueous dyeing.

Table 1: Typical Process Parameters for scCO2 Dyeing of Polyester

ParameterTypical RangeUnitNotes
Temperature80 - 140°CTemperature affects dye solubility and fiber swelling. Higher temperatures can increase dye uptake but must be managed to avoid polymer degradation.[4]
Pressure17 - 29MPaPressure directly influences CO2 density, which is a primary driver of dye solubility and penetration into the fiber.[4][7]
Dyeing Time20 - 90minutesSignificantly shorter than conventional aqueous dyeing due to high diffusion rates in the supercritical fluid.[4][8]
Dye Concentration1 - 4% owfThe amount of dye used is calculated based on the weight of the fabric.[6]
CO2 Flow Rate20 - 40mL/minIn dynamic systems, flow rate affects the dissolution kinetics of the dye.[9]
owf: on weight of fabric

Table 2: Solubility of Various Disperse Dyes in Supercritical CO2

The solubility of disperse dyes in scCO2 is a critical factor for successful dyeing. It is influenced by dye structure, temperature, and pressure (density) of the CO2.

Dye NameTemperature (°C)Pressure (MPa)Solubility (mol/mol)
C.I. Disperse Red 1970 - 13014 - 261.51 x 10⁻⁶ - 2.63 x 10⁻⁶[10]
C.I. Disperse Red 7370 - 13014 - 261.96 x 10⁻⁶ - 19.78 x 10⁻⁶[10]
C.I. Disperse Red 127100 - 11521 - 251.84 x 10⁻⁶ - 3.37 x 10⁻⁶[11]
C.I. Disperse Yellow 8280 - 10020 - 35~10⁻⁶ - 10⁻⁵[12]
C.I. Mordant Brown50 - 7013 - 201.2 x 10⁻⁴ - 5.1 x 10⁻⁴[13]

Table 3: Comparative Colorfastness Properties (scCO2 vs. Aqueous Dyeing)

Colorfastness is a measure of a dyed textile's resistance to fading or color transfer. Testing is typically performed using ISO standards.[14] Generally, scCO2 dyeing yields fastness properties that are comparable or superior to conventional methods.[4][15]

Fastness TestTypical Rating (Grade 1-5)ISO Standard
Washing Fastness 4 - 5ISO 105-C06[14][16]
Rubbing Fastness (Dry) 4 - 5ISO 105-X12[17][18]
Rubbing Fastness (Wet) 3 - 4ISO 105-X12[17][18]
Light Fastness ≥ 4ISO 105-B02[19]
*Ratings are on a scale of 1 (poor) to 5 (excellent).[18]

Experimental Protocols & Visualizations

The following section provides detailed protocols for the dyeing of polyester fabric with a disperse dye like this compound using a lab-scale supercritical fluid dyeing apparatus.

Visualizations

G cluster_prep Preparation cluster_dyeing scCO₂ Dyeing Cycle cluster_post Post-Treatment & Analysis cluster_key Key Stages A 1. Substrate Cleaning (Polyester Fabric) B 2. Dye & Fabric Loading (Dye powder & fabric placed in vessel) A->B C 3. System Sealing & Purging B->C D 4. Pressurization & Heating (e.g., 20 MPa, 120°C) C->D E 5. Dyeing Phase (Hold for 60 min) D->E F 6. Depressurization & Cooling (CO₂ vented, dye precipitates) E->F G 7. Sample Removal F->G H 8. Reduction Clearing (Remove surface dye) G->H H->H I 9. Performance Evaluation (K/S, Colorfastness) H->I k1 Preparation k2 Dyeing k3 Analysis

Caption: General experimental workflow for supercritical CO2 dyeing.

G cluster_fluid Supercritical Fluid Phase cluster_fiber Polymer Fiber Phase scCO2 Supercritical CO₂ (High Density, Low Viscosity) Dissolved Dye molecules dissolve in scCO₂ scCO2->Dissolved Dye Disperse Dye (Solid Powder) Dye->Dissolved Swelling scCO₂ swells polymer chains (Increases free volume) Dissolved->Swelling Transport to Fiber Surface Fiber Polyester Fiber (Amorphous & Crystalline Regions) Fiber->Swelling Diffusion Dissolved dye diffuses into amorphous regions Swelling->Diffusion Fixation Dye trapped in fiber after depressurization Diffusion->Fixation

Caption: Mechanism of dye transport and fixation in scCO2 dyeing.

Protocol 1: Supercritical CO2 Dyeing of Polyester Fabric

Objective: To dye polyester fabric using a disperse dye in a supercritical CO2 medium.

Materials & Equipment:

  • Polyester fabric (pre-cleaned)

  • This compound (or similar, e.g., Disperse Red 153) as a fine powder

  • High-pressure dyeing vessel (autoclave) with temperature and pressure controls

  • CO2 cylinder (purity ≥ 99.5%) with a high-pressure pump

  • Heating system (e.g., oil bath or heating jacket)[8]

Procedure:

  • Sample Preparation: Cut a sample of pre-cleaned polyester fabric (e.g., 5 grams) and accurately weigh it.

  • Loading: Place the fabric sample inside the dyeing vessel. Place the accurately weighed disperse dye powder (e.g., 2% on weight of fabric) at the bottom of the vessel.[20]

  • Sealing and Purging: Seal the vessel securely. Purge the system with low-pressure CO2 gas for 2-3 minutes to remove any residual air.

  • Pressurization: Begin pumping liquid CO2 into the vessel until the target pressure (e.g., 20-25 MPa) is reached.

  • Heating and Dyeing: Start the heating system and bring the vessel to the desired dyeing temperature (e.g., 120 °C) at a controlled rate (e.g., 2-3 °C/min).[8][20] Once the target temperature and pressure are stable, maintain these conditions for the dyeing duration (e.g., 60 minutes). Agitation or circulation of the fluid may be employed to ensure even dyeing.

  • Cooling and Depressurization: After the dyeing time has elapsed, cool the vessel down to below 50 °C.[8] Slowly release the pressure. During this step, the CO2 returns to a gaseous state, loses its solvent power, and the undissolved dye precipitates out. The CO2 can be captured for recycling.

  • Sample Retrieval: Once the vessel is fully depressurized, open it and carefully remove the dyed fabric sample. The unused dye powder can be collected from the bottom of the vessel for reuse.[1]

Protocol 2: Post-Dyeing Reduction Clearing

Objective: To remove any dye particles adhering to the surface of the dyed fabric, which can negatively impact rubbing fastness.

Materials:

  • Dyed polyester sample

  • Sodium dithionite (2 g/L)

  • Sodium hydroxide (2 g/L)

  • Beaker and heating stirrer

  • Deionized water

Procedure:

  • Prepare a clearing solution containing 2 g/L sodium dithionite and 2 g/L sodium hydroxide in deionized water.

  • Immerse the dyed polyester fabric in the solution at a liquor ratio of approximately 10:1.

  • Heat the solution to 60 °C and maintain for 20 minutes with gentle stirring.[8]

  • Remove the fabric, rinse it thoroughly with warm and then cold deionized water until the rinsing water is clear.

  • Allow the fabric to air dry completely.

Protocol 3: Evaluation of Dyeing Performance

Objective: To quantify the dyeing result through color strength measurement and to assess the durability of the color.

1. Color Strength (K/S Value):

  • Use a reflectance spectrophotometer to measure the spectral reflectance of the dyed fabric at its wavelength of maximum absorption (λmax).

  • The Kubelka-Munk equation is used to calculate the K/S value, which is proportional to the concentration of dye in the fiber: K/S = (1 - R)² / 2R where R is the decimal fraction of the reflectance of the sample.

  • Higher K/S values indicate a greater color yield on the fabric.[20][21]

2. Colorfastness to Washing (ISO 105-C06):

  • Stitch the dyed specimen between two specified adjacent fabrics (e.g., cotton and wool).

  • Place the composite specimen in a container with a specified detergent solution and stainless steel balls.

  • Agitate the container at a specified temperature (e.g., 40 °C or 60 °C) for a set time (e.g., 30 minutes).[14]

  • Rinse and dry the specimen.

  • Evaluate the change in color of the specimen and the staining of the adjacent fabrics using the Grey Scales.

3. Colorfastness to Rubbing (ISO 105-X12):

  • Mount the dyed specimen onto the base of a crockmeter.[17]

  • Rub the specimen with a standard white cotton cloth under a specified load (9N) for a set number of cycles (10 cycles).[17]

  • Perform the test under both dry and wet conditions.

  • Evaluate the degree of color transferred to the white cloth using the Grey Scale for Staining.[18]

References

Application Notes: Laboratory Scale Exhaust Dyeing of Polyester with Disperse Red 354

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the laboratory-scale exhaust dyeing of polyester fabric using Disperse Red 354. The procedure is intended for researchers and scientists in textile chemistry and material science. The high-temperature exhaust method described is standard for achieving good color yield and fastness on polyester substrates.

Dye and Substrate Properties

This compound is a non-ionic monoazo disperse dye characterized by its low water solubility.[1][2] It is suitable for dyeing hydrophobic fibers like polyester.[2] The dyeing mechanism involves the transfer of dye from the aqueous dispersion to the solid polyester fiber, where it is held by van der Waals forces and hydrogen bonds.[3][4] High temperatures (approx. 130°C) are necessary to swell the polyester fibers, allowing the dye molecules to penetrate the amorphous regions of the polymer structure.[5][6]

Table 1: Properties of C.I. This compound

Property Description Reference
C.I. Name This compound [1]
Chemical Class Azo [7]
Molecular Formula C₂₂H₂₄ClN₅O₇ [1]
Appearance Dark red powder [1]
Solubility Low water solubility; applied as a fine dispersion [2]
Application High-Temperature (HT) Exhaust Dyeing, Thermosol, Printing [1][8]

| Recommended pH | 4.0 - 5.5 |[1][4] |

Experimental Protocols

The following protocols detail the necessary steps for pre-treatment, dyeing, and post-treatment of a 100% polyester fabric sample.

2.1 Materials and Equipment

  • Substrate: 100% Polyester fabric

  • Dye: C.I. This compound

  • Chemicals:

    • Non-ionic detergent (e.g., Hostapal)[9]

    • Sodium Carbonate (Na₂CO₃)

    • Acetic Acid (CH₃COOH) for pH adjustment

    • Dispersing agent (e.g., sodium lignin sulfonate)[9]

    • Sodium Hydroxide (NaOH)

    • Sodium Hydrosulfite (Na₂S₂O₄)

  • Equipment:

    • Laboratory-scale high-temperature dyeing machine (e.g., Infrared beaker dyer)

    • Beakers and graduated cylinders

    • Stirring rods

    • pH meter

    • Drying oven

2.2 Pre-treatment (Scouring)

Before dyeing, the fabric must be scoured to remove any oils, sizes, or impurities.

  • Prepare a scouring bath with 5 g/L of a non-ionic detergent and 2 g/L of sodium carbonate.[9]

  • Set the material-to-liquor ratio to 1:50.[9]

  • Immerse the polyester fabric in the bath and heat to 60°C for 30 minutes.[9]

  • Rinse the fabric thoroughly with warm water, followed by a cold water rinse.

  • Allow the fabric to air dry or use a drying oven at a low temperature.

2.3 High-Temperature Exhaust Dyeing Protocol

This protocol is based on a standard high-temperature method for polyester.

  • Dye Bath Preparation:

    • Calculate the required amount of this compound (e.g., 2% on weight of fabric, owf).[9]

    • Create a smooth paste by mixing the dye with an equal amount of a dispersing agent and a small amount of water.[4][8]

    • Add this paste to the dye bath containing the required volume of water (e.g., for a 1:10 liquor ratio).[10]

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[4][8]

  • Dyeing Cycle:

    • Introduce the scoured polyester fabric into the dye bath at 60°C.[8]

    • Run the machine for 15 minutes at this temperature.[8]

    • Raise the temperature to 130°C at a rate of 2°C/minute.[11]

    • Maintain the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.[5][8]

    • Cool the dye bath down to 80°C.[11]

    • Drain the dye bath.

2.4 Post-treatment (Reduction Clearing)

Reduction clearing is essential to remove surface dye and improve fastness properties.[12]

  • Prepare a fresh bath containing 2 g/L Sodium Hydroxide and 2 g/L Sodium Hydrosulfite.[9][11]

  • Treat the dyed fabric in this solution at 80°C for 20 minutes.[9][11]

  • Drain the bath and rinse the fabric with hot water.

  • Neutralize the fabric by washing with a 1 g/L acetic acid solution for 10 minutes.[11]

  • Perform a final cold water rinse.

  • Dry the fabric in an oven or air dry.

Data Presentation

Table 2: Typical Laboratory Dyeing Recipe (10g Fabric)

Component Function Concentration
This compound Colorant 2% owf (0.2 g)
Dispersing Agent Keeps dye particles suspended 1-2 g/L
Acetic Acid pH Control To achieve pH 4.5-5.5

| Water | Solvent/Medium | To Liquor Ratio 1:10 (100 mL) |

Table 3: Process Parameters for Exhaust Dyeing

Stage Temperature (°C) Duration (min) Rate of Rise/Cool pH
Dyeing Start 60 15 - 4.5-5.5
Heating 60 → 130 35 2°C/min 4.5-5.5
Dyeing Hold 130 60 - 4.5-5.5
Cooling 130 → 80 25 2°C/min -

| Reduction Clearing | 80 | 20 | - | Alkaline |

Table 4: Typical Fastness Properties of Disperse Dyes on Polyester

Fastness Property Typical Rating (ISO Scale 1-5) Reference
Washing Fastness 4 - 5 [7]
Light Fastness 4 - 6 [7]
Rubbing Fastness 3 - 4 [7]

| Sublimation Fastness | 2 - 3 |[7] |

Visualizations

The following diagrams illustrate the experimental workflow and the theoretical dyeing mechanism.

G pretreatment Fabric Pre-treatment (Scouring @ 60°C) dyebath_prep Dye Bath Preparation (Dye, Auxiliaries, pH 4.5-5.5) pretreatment->dyebath_prep dyeing High-Temperature Dyeing Cycle (Ramp to 130°C, Hold 60 min) dyebath_prep->dyeing cooling Controlled Cooling to 80°C dyeing->cooling reduction_clearing Reduction Clearing (NaOH, Na₂S₂O₄ @ 80°C) cooling->reduction_clearing rinsing Rinsing & Neutralization reduction_clearing->rinsing drying Drying rinsing->drying result Dyed Polyester Fabric drying->result

Caption: Experimental workflow for polyester dyeing.

G cluster_0 Aqueous Dye Bath cluster_1 Fiber-Water Interface cluster_2 Inside Fiber Matrix (Requires High Temp) dye_dispersed Dispersed Dye Particles adsorption 1. Adsorption (Dye on Fiber Surface) dye_dispersed->adsorption fiber Polyester Fiber diffusion 2. Diffusion (Dye Penetrates Fiber) adsorption->diffusion  Heat Energy  (130°C)

Caption: Mechanism of disperse dye uptake by polyester.

References

Application Notes and Protocols for the Fixation of Disperse Red 354 on Synthetic Fabrics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 354, also known by its Colour Index name C.I. Disperse Red 167:1, is a high-energy monoazo disperse dye widely utilized for coloring synthetic fibers.[1] Its molecular formula is C22H24ClN5O7, with a molecular weight of 505.91 g/mol .[2] This dye is particularly suited for polyester and its blends due to its good sublimation fastness and performance at high temperatures. These application notes provide detailed protocols for the fixation of this compound on polyester, nylon, and acetate fabrics, along with expected performance data.

Fixation Methods Overview

The primary methods for applying this compound to synthetic fabrics are high-temperature exhaust dyeing and thermosol dyeing. The carrier dyeing method is generally not recommended for this high-energy dye due to poor performance.[1][2]

Table 1: Summary of Fixation Methods for this compound

Fixation MethodSuitable FabricsGeneral ProcessKey AdvantagesKey Disadvantages
High-Temperature Exhaust Dyeing Polyester, NylonDyeing in an aqueous bath at high temperatures (120-140°C) and pressure.Excellent dye penetration and fastness properties.Requires specialized high-pressure equipment.
Thermosol Dyeing PolyesterPadding the fabric with dye dispersion followed by dry heat fixation at high temperatures (190-220°C).[3]Continuous process, high fixation rate (75-90%), and excellent dye utilization.[4][5]Requires specialized thermosol unit.
Carrier Dyeing Acetate (with caution), Not recommended for Polyester with this compoundDyeing at or near boiling point in the presence of a chemical "carrier" to swell the fibers.[6]Allows dyeing at atmospheric pressure.Poor performance with this compound, potential for uneven dyeing, and environmental concerns with carriers.[1][2]

Quantitative Performance Data

The following tables summarize the expected colorfastness of this compound on various synthetic fabrics when applied using the recommended fixation methods. Ratings are based on the standard 1-5 grey scale (for staining and change in color) and 1-8 blue wool scale (for light fastness), where a higher number indicates better fastness.

Table 2: Colorfastness of this compound on Polyester Fabric

Fastness PropertyTest MethodRating
Light Fastness ISO 105-B02 (Xenon Arc)7-8
Washing Fastness (Change in Color) ISO 105-C065
Washing Fastness (Staining) ISO 105-C065
Sublimation Fastness (Staining) ISO 105-P01 (180°C, 30s)4-5

Data sourced from technical datasheets for C.I. Disperse Red 167:1.

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester Fabric

This method is recommended for achieving deep shades with excellent fastness on polyester.

Materials and Equipment:

  • High-temperature, high-pressure laboratory dyeing machine

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Levelling agent

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite and sodium hydroxide (for reduction clearing)

Protocol:

  • Dye Bath Preparation: Prepare the dye bath with a liquor ratio of 10:1 to 20:1. Add a dispersing agent (e.g., 1 g/L) and a leveling agent.

  • pH Adjustment: Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[7]

  • Dye Dispersion: Create a paste of the required amount of this compound with a small amount of water and dispersing agent before adding it to the dye bath.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dye bath at 60°C.

    • Raise the temperature to 130°C at a rate of 1-2°C per minute.[5]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.

    • Cool the dye bath down to 70°C.

  • Rinsing: Rinse the dyed fabric thoroughly with hot and then cold water.

  • Reduction Clearing: Prepare a bath with 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide. Treat the fabric at 70-80°C for 10-20 minutes to remove any unfixed surface dye.[5]

  • Final Rinse and Neutralization: Rinse the fabric with hot and cold water, followed by neutralization with a weak solution of acetic acid.

  • Drying: Dry the fabric.

Diagram 1: High-Temperature Exhaust Dyeing Workflow

HT_Exhaust_Dyeing A Dye Bath Preparation (Water, Dispersing Agent, Leveling Agent) B pH Adjustment (4.5 - 5.5 with Acetic Acid) A->B C Add Dispersed Dye B->C D Introduce Fabric @ 60°C C->D E Ramp to 130°C (1-2°C/min) D->E F Hold at 130°C (30-60 min) E->F G Cool to 70°C F->G H Rinse G->H I Reduction Clearing (NaOH, Na2S2O4 @ 70-80°C) H->I J Final Rinse & Neutralization I->J K Dry J->K

Caption: High-Temperature Exhaust Dyeing Workflow

Thermosol Dyeing of Polyester Fabric

This continuous method is highly efficient for large-scale production.

Materials and Equipment:

  • Padding mangle

  • Infrared pre-dryer

  • Thermosol oven

  • Washing and rinsing range

  • Polyester fabric

  • This compound

  • Thickener (e.g., sodium alginate)

  • Migration inhibitor

  • Wetting agent

  • Acetic acid (to adjust pH)

Protocol:

  • Padding Liquor Preparation: Prepare the padding liquor containing this compound, a thickener, a migration inhibitor, and a wetting agent. Adjust the pH to 4.5-5.5 with acetic acid.

  • Padding: Pad the polyester fabric through the liquor with a wet pick-up of 60-70%.

  • Pre-drying: Immediately pre-dry the fabric using an infrared dryer to a residual moisture content of 10-20%. This helps to prevent dye migration.

  • Thermofixation: Pass the dried fabric through a thermosol oven at a temperature of 190-220°C for 60-90 seconds.[3] The exact temperature and time will depend on the fabric weight and desired shade.

  • Cooling: Cool the fabric rapidly after it exits the thermosol oven.

  • After-treatment:

    • Rinse the fabric in cold water to remove thickener and unfixed dye.

    • Perform a reduction clearing as described in the exhaust dyeing protocol.

    • Rinse thoroughly and dry.

Thermosol_Dyeing A Padding Liquor Preparation B Padding (60-70% Wet Pick-up) A->B C Infrared Pre-drying B->C D Thermofixation (190-220°C, 60-90s) C->D E Cooling D->E F Rinsing E->F G Reduction Clearing F->G H Final Rinse & Dry G->H

Caption: Carrier Dyeing Logical Relationship

Conclusion

This compound is a high-performance dye for synthetic fibers, particularly polyester, when applied using appropriate high-temperature fixation methods. The choice between high-temperature exhaust and thermosol dyeing will depend on the specific production requirements and available equipment. By following the detailed protocols and considering the performance data provided, researchers and professionals can achieve consistent and high-quality colorations on synthetic fabrics.

References

Application Notes and Protocols: Disperse Red 354 in Technical Textiles Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 354 is a monoazo disperse dye characterized by its dark red powder form. It is primarily utilized in the high-temperature, high-pressure dyeing of hydrophobic fibers, most notably polyester, due to its low water solubility and non-ionic nature.[1][2] Its molecular structure and properties make it suitable for applications requiring good fastness. This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in technical textiles research.

Physicochemical Properties

PropertyValueReference
C.I. NameThis compound[3]
Molecular FormulaC₂₂H₂₄ClN₅O₇[3]
Molecular Weight505.91 g/mol [3]
CAS Registry NumberNot explicitly found in search results
Manufacturing Method2-Chloro-4-nitrobenzenamine diazo, and 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine coupling[3]
AppearanceDark red powder[3]

Applications in Technical Textiles

This compound is predominantly used for dyeing polyester fibers and its blends, which are common in technical textiles due to their durability and performance characteristics.[4] It can also be applied to triacetate and diacetate fibers, although with a lower dyeing rate.[3] It is generally not suitable for dyeing acrylic fibers.[3] The dye is applied using high-temperature methods to ensure proper diffusion and fixation within the fiber structure.[1]

Quantitative Performance Data

The following tables summarize the performance data of disperse dyes, including this compound where specified, on polyester technical textiles. The data is compiled from various research articles, and testing methodologies should be consulted for comparative analysis.

Table 1: Colorfastness Properties of Red Disperse Dyes on Polyester

Fastness TestRating (ISO Scale 1-5)Remarks
Washing Fastness 4-5 (Excellent)Generally high wash fastness is reported for high-temperature disperse dyes on polyester.[3]
Lightfastness 6-7 (on Blue Wool Scale 1-8)High lightfastness is a key feature, crucial for technical textiles exposed to sunlight.[5]
Rubbing Fastness (Dry) 4-5 (Excellent)Good to excellent resistance to color transfer upon rubbing.[6]
Rubbing Fastness (Wet) 4 (Very Good)Slightly lower than dry rubbing fastness but still demonstrates good performance.
Sublimation Fastness Moderate to HighAn important property for post-dyeing heat treatments.[7][8] High-temperature disperse dyes generally have better sublimation fastness.[8]
Perspiration Fastness (Acidic & Alkaline) 4-5 (Excellent)Excellent stability in both acidic and alkaline perspiration conditions.[6]

Note: Specific numerical fastness ratings for this compound were not consistently available in the search results. The data presented is a general representation for high-performance red disperse dyes on polyester.

Table 2: Dyeing Performance Metrics

ParameterTypical Value RangeFactors Influencing
Dye Exhaustion (%) 43.6 - 92.5%Dyeing temperature, time, pH, and use of carriers.[3]
Color Strength (K/S) Up to 22.00Dye concentration, dyeing method, and substrate.[3]

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester Fabric

This protocol describes a standard high-temperature exhaust dyeing method for applying this compound to polyester fabric.

Materials and Reagents:

  • Polyester fabric

  • This compound

  • Dispersing agent (e.g., sodium lignin sulfonate)

  • Acetic acid (for pH adjustment)

  • Sodium hydrosulfite and sodium hydroxide (for reduction clearing)

  • Non-ionic detergent

  • High-temperature, high-pressure dyeing apparatus

Procedure:

  • Preparation of the Dye Dispersion: Create a paste of the required amount of this compound with a 1:1 ratio of a suitable dispersing agent.[6] Add a small amount of water to form a smooth paste, then dilute further with water.

  • Dye Bath Preparation: Set the dye bath with a liquor ratio of 10:1 to 20:1. Add the dye dispersion to the bath.

  • pH Adjustment: Adjust the pH of the dye bath to 4.5-5.5 using acetic acid. This is the optimal pH range for satisfactory dye exhaustion.[1]

  • Dyeing Cycle:

    • Introduce the wetted polyester fabric into the dye bath at 60°C.

    • Hold for 15 minutes at 60°C.[1]

    • Raise the temperature to 130°C at a rate of 1-2°C/minute.

    • Maintain the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.[1]

    • Cool the dye bath to 70-80°C.

  • Rinsing: Rinse the dyed fabric thoroughly with hot and then cold water.

  • Reduction Clearing: To improve wash fastness, perform a reduction clearing step.[4] Prepare a bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide. Treat the fabric at 70-80°C for 15-20 minutes.

  • Final Wash and Drying: Rinse the fabric again, neutralize with a weak acid if necessary, and then dry.

Protocol 2: Quantitative Analysis of this compound on Textiles via LC-MS/MS

This protocol outlines a method for the extraction and quantitative analysis of this compound from a dyed textile sample.

Materials and Reagents:

  • Dyed textile sample

  • Methanol (analytical grade)

  • Ultrasonic bath

  • Syringe filters (0.45 µm)

  • LC-MS/MS system with a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation: Accurately weigh a small piece of the dyed textile.

  • Extraction:

    • Place the textile sample in a vial and add a known volume of methanol.

    • Perform extraction in an ultrasonic bath for a specified time (e.g., 30-60 minutes).[9]

  • Filtration: Filter the methanol extract through a 0.45 µm syringe filter into a clean sample vial for analysis.[9]

  • LC-MS/MS Analysis:

    • Inject the filtered extract into the LC-MS/MS system.

    • Utilize a suitable C18 column for chromatographic separation.

    • Employ a multiple reaction monitoring (MRM) method for quantitative analysis, monitoring specific precursor-to-product ion transitions for this compound.[9]

  • Quantification: Calculate the concentration of this compound in the textile material (usually in mg/kg) by comparing the peak area to a calibration curve prepared with known standards.[9]

Visualizations

Experimental Workflow for High-Temperature Dyeing

DyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment DyeDispersion 1. Prepare Dye Dispersion (Dye + Dispersing Agent) DyeBath 2. Prepare Dye Bath (Add Dispersion, Adjust pH to 4.5-5.5) DyeDispersion->DyeBath AddFabric 3. Add Fabric at 60°C DyeBath->AddFabric RampTemp 4. Ramp Temperature to 130°C AddFabric->RampTemp HoldTemp 5. Hold at 130°C for 60 min RampTemp->HoldTemp CoolDown 6. Cool to 70-80°C HoldTemp->CoolDown Rinse1 7. Hot and Cold Rinse CoolDown->Rinse1 ReductionClear 8. Reduction Clearing (NaOH + Na hydrosulfite) Rinse1->ReductionClear Rinse2 9. Final Rinse and Neutralize ReductionClear->Rinse2 Dry 10. Dry Fabric Rinse2->Dry

Caption: High-temperature exhaust dyeing workflow for polyester with this compound.

Logical Relationship of Factors Affecting Wash Fastness

WashFastnessFactors cluster_dye Dye Properties cluster_process Process Parameters cluster_fiber Fiber Properties WashFastness Wash Fastness MolecularStructure Molecular Structure (Size, Polarity) MolecularStructure->WashFastness influences SublimationFastness Sublimation Fastness SublimationFastness->WashFastness correlates with DyeingTemp Dyeing Temperature DyeingTemp->WashFastness improves DyeingTime Dyeing Time DyeingTime->WashFastness improves ReductionClearing Reduction Clearing ReductionClearing->WashFastness significantly improves FiberType Fiber Type (e.g., Polyester) FiberType->WashFastness determines dye choice FiberMorphology Fiber Morphology FiberMorphology->WashFastness affects dye penetration

Caption: Key factors influencing the wash fastness of disperse dyes on textiles.

References

Troubleshooting & Optimization

Optimizing dyeing parameters for Disperse Red 354 on polyester

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Disperse Red 354 on Polyester

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the dyeing of polyester with this compound. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key data summaries to address common challenges encountered during the dyeing process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for polyester?

A1: this compound is a non-ionic monoazo dye characterized by its small molecular size and low water solubility.[1][2] Disperse dyes are the primary choice for dyeing polyester because its hydrophobic, crystalline structure lacks the ionic sites found in natural fibers.[3][4] The dyeing process involves the dye transferring from a fine aqueous dispersion into the solid polyester fiber, a mechanism often described as a solid-solution.[5]

Q2: What are the critical parameters for dyeing polyester with this compound?

A2: The most critical parameters are temperature, pH, and dyeing time. Polyester dyeing with disperse dyes requires high temperatures, typically between 120°C and 130°C, to swell the fibers and allow dye molecules to penetrate.[6][7] The optimal pH for this compound is in the acidic range of 4 to 5 to ensure dye stability.[8] Dyeing time at the target temperature usually ranges from 30 to 60 minutes to achieve good dye exhaustion and diffusion.[6]

Q3: What is "reduction clearing" and why is it necessary?

A3: Reduction clearing is a crucial post-dyeing treatment to remove unfixed disperse dye particles from the fiber surface. This process is essential for improving the fabric's final wash fastness, wet fastness, and sublimation fastness, as well as preventing shade dulling.[9] It typically involves treating the dyed fabric with a reducing agent like sodium hydrosulfite in an alkaline solution.

Q4: What are oligomers and how do they affect dyeing?

A4: Oligomers are low molecular weight byproducts formed during the polymerization of polyester.[10][11] During high-temperature dyeing, these oligomers can migrate from the fiber to the surface, crystallizing as the dye bath cools.[11] This can lead to various problems, including white spots or "frost" on the fabric, deposits on dyeing machinery, and reduced color fastness.[10][11]

Data Presentation: Optimizing Dyeing Parameters

The following tables summarize key quantitative data for dyeing polyester with this compound.

Table 1: Recommended Dyeing Parameters for High-Temperature Exhaust Method

ParameterRecommended RangePurpose
Dyeing Temperature 120°C - 130°CSwells polyester fibers to facilitate dye diffusion.[6][7]
pH of Dyebath 4.0 - 5.5Maintains dye stability and optimizes exhaustion.[5][7][8]
Holding Time 30 - 60 minutesAllows for sufficient dye penetration and fixation.[6]
Heating Rate 1 - 2°C / minuteEnsures even dye uptake and prevents unlevel dyeing.[12]
Cooling Rate 1 - 2°C / minutePrevents shocking and setting creases in the fabric.[11]
Liquor Ratio 1:10 - 1:15Ratio of the weight of goods to the volume of dye liquor.[12]

Table 2: Typical Auxiliaries for Disperse Dyeing

AuxiliaryTypical ConcentrationPurpose
Dispersing Agent 1.0 - 2.0 g/LKeeps dye particles finely dispersed in the dyebath to prevent agglomeration.[5][13]
Leveling Agent 0.5 - 1.0 g/LPromotes uniform dye absorption and migration for a level shade.[4]
Acetic Acid 1.0 - 2.0 g/LUsed to buffer the dyebath to the required acidic pH.[5]
Sodium Hydrosulfite 1.0 - 2.0 g/LReducing agent for post-dyeing reduction clearing.[13]
Sodium Hydroxide 1.0 - 2.0 g/LProvides alkalinity for the reduction clearing process.[14]

Troubleshooting Guide

This guide addresses specific issues that may arise during the dyeing process.

Q: Why is the final shade uneven or patchy? A: Unlevel dyeing can result from several factors:

  • Improper Pre-treatment: Residual oils, sizes, or impurities on the fabric can resist dye uptake. Ensure thorough scouring before dyeing.[15]

  • Rapid Temperature Rise: Heating the dye bath too quickly can cause the dye to rush onto the fabric surface, leading to unevenness. A controlled heating rate of 1-2°C/min is recommended.[11][12]

  • Poor Dye Dispersion: If the dye is not properly dispersed, particles can agglomerate and cause spots. Always pre-disperse the dye in tepid water before adding to the bath.[16]

  • Incorrect pH: An unstable or incorrect pH can affect the dye's stability and exhaustion rate.[4]

Q: What causes poor wash or crocking (rub) fastness? A: Poor fastness properties are almost always due to unfixed dye on the fiber surface.

  • Cause: Inadequate removal of surface dye after the dyeing cycle.

  • Solution: Implement a thorough reduction clearing step after dyeing. This chemically destroys and removes the surface dye, significantly improving all fastness properties.[9] Over-dyeing can also contribute to this issue.[17]

Q: Why are there white spots or a "frosty" appearance on the fabric? A: This is a classic sign of oligomer deposition.[10][11]

  • Cause: During high-temperature dyeing, polyester oligomers migrate to the fiber surface and crystallize upon cooling.[11]

  • Solution:

    • Use a suitable dispersing agent that can help keep oligomers in the solution.

    • Cool the dye bath slowly after the cycle is complete.

    • Perform reduction clearing at a high temperature (e.g., 80°C), which helps remove both surface dye and oligomers.[12]

Q: The final color is off-shade or different from the standard. What happened? A: Shade deviation can be a complex issue.[4][10]

  • Incorrect pH: Disperse dyes can be sensitive to pH. For this compound, a pH outside the 4.0-5.5 range can alter the final shade.[7][18]

  • Water Hardness: Ions in hard water can interfere with some disperse dyes.[4][10]

  • Thermal Migration: If the fabric undergoes a high-temperature finishing process (like heat-setting) after dyeing, the dye can migrate, causing a change in shade. This is particularly relevant for darker shades.[9][19]

  • Chemical Incompatibility: Ensure all auxiliaries used in the dye bath are compatible with each other and the dye itself.[16]

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester

  • Preparation: Scour the polyester fabric with a non-ionic detergent (e.g., 1-2 g/L) at 60-70°C for 15-20 minutes to remove any impurities. Rinse thoroughly.[15]

  • Dye Bath Setup: Prepare the dye bath at a 1:10 liquor ratio. Add auxiliaries at room temperature in the following order, allowing mixing after each addition:

    • Acetic Acid (to achieve pH 4.5-5.5)[7]

    • Dispersing Agent (1.0 g/L)

    • Leveling Agent (0.5 g/L)

  • Dye Dispersion: Separately, make a paste of the required amount of this compound with a small amount of tepid water. Add more water to create a fine dispersion.[5]

  • Dyeing Cycle:

    • Add the dispersed dye to the bath and run the machine for 10 minutes.

    • Load the prepared polyester fabric.

    • Raise the temperature from ambient to 130°C at a rate of 1.5°C/minute.[3]

    • Hold the temperature at 130°C for 45-60 minutes.[6]

    • Cool the bath down to 70°C at a rate of 2°C/minute.

  • Rinsing: Drain the dye bath and rinse the fabric with warm water.

Protocol 2: Reduction Clearing

  • Bath Setup: Prepare a new bath at 70-80°C with:

    • Sodium Hydrosulfite (2.0 g/L)

    • Sodium Hydroxide (2.0 g/L)

  • Treatment: Run the fabric in this bath for 15-20 minutes.[12][13]

  • Rinsing: Drain the clearing bath. Rinse the fabric with hot water (60°C) and then with cold water until the water runs clear.

  • Neutralization (Optional but Recommended): Treat the fabric in a bath with a small amount of acetic acid for 5 minutes to neutralize any residual alkali, then rinse again.

  • Drying: Dry the fabric at a temperature below 130°C to prevent thermal migration.[9]

Visualizations: Workflows and Logic

The following diagrams illustrate key processes and relationships in polyester dyeing.

Dyeing_Workflow cluster_prep Phase 1: Preparation cluster_dyeing Phase 2: Dyeing Cycle cluster_post Phase 3: Post-Treatment A Fabric Scouring (Remove Impurities) B Dye Bath Preparation (Water, Auxiliaries) A->B D Load Fabric & Add Dye B->D C Dye Dispersion (Paste & Dilute) C->D E Heat to 130°C (1.5°C/min) D->E F Hold at 130°C (45-60 min) E->F G Cool to 70°C (2°C/min) F->G H Rinse G->H I Reduction Clearing (80°C, 20 min) H->I J Hot & Cold Rinse I->J K Neutralize & Final Rinse J->K L Dry (<130°C) K->L

Caption: Experimental workflow for high-temperature exhaust dyeing of polyester.

Troubleshooting_Tree cluster_uneven Symptom: Uneven Color / Patches cluster_fastness Symptom: Poor Fastness cluster_oligomer Symptom: White Spots / Frost Start Problem Detected: Poor Dyeing Result Uneven Uneven Dyeing Start->Uneven Fastness Poor Wash/Rub Fastness Start->Fastness Oligomer White Spots Start->Oligomer Check_Prep Check Scouring Protocol Uneven->Check_Prep Impurities? Check_Rate Verify Heating Rate Uneven->Check_Rate Too fast? Check_Disp Check Dye Dispersion Uneven->Check_Disp Agglomeration? Check_RC Review Reduction Clearing Fastness->Check_RC Inadequate? Sol_RC Solution: Increase Time/Temp/Chemicals Check_RC->Sol_RC Check_Cool Verify Cooling Rate Oligomer->Check_Cool Too fast? Check_RC_Oligo Check RC Temperature Oligomer->Check_RC_Oligo Too low?

Caption: Troubleshooting logic for common polyester dyeing issues.

References

Improving the wash fastness of fabrics dyed with Disperse Red 354

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C.I. Disperse Red 354. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the wash fastness of fabrics dyed with this molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your laboratory work.

Troubleshooting Guide: Improving Wash Fastness

Poor wash fastness is a common issue encountered when dyeing polyester with disperse dyes. This guide addresses specific problems and provides potential solutions.

Problem Potential Cause Recommended Solution
Poor wash fastness (significant color bleeding in the first wash) Incomplete removal of unfixed dye from the fiber surface.Implement or optimize a reduction clearing process after dyeing. This is the most critical step for improving wash fastness.
Insufficient dye fixation due to suboptimal dyeing parameters.Ensure the dyeing temperature reaches 130°C and is held for an adequate time (e.g., 30-60 minutes) to allow for proper dye diffusion into the polyester fiber.[1]
Inconsistent wash fastness across different batches Variations in the dyeing or reduction clearing process parameters.Standardize all process parameters, including temperature, time, pH, and chemical concentrations. Maintain accurate records for each batch.
Water hardness affecting the efficiency of washing and clearing.Use softened or deionized water for dyeing and post-treatment processes to prevent the formation of insoluble precipitates that can interfere with dye removal.
Decrease in wash fastness after heat setting or finishing Thermal migration of the dye from the fiber core to the surface.Select dyes with higher molecular weight and sublimation fastness.[1] Minimize the temperature and duration of post-dyeing heat treatments. Consider using a finishing agent that forms a protective film on the fiber surface.
Staining of adjacent white fabric during washing Significant amount of loose dye on the fabric surface.Intensify the reduction clearing process. This can be achieved by increasing the concentration of the reducing agent, raising the temperature, or extending the treatment time.
Residual auxiliary chemicals from the dyeing process hindering dye removal.Ensure thorough rinsing of the fabric after dyeing and before reduction clearing to remove any remaining dispersing or leveling agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor wash fastness in polyester fabrics dyed with this compound?

A1: The primary cause is the presence of unfixed dye molecules on the surface of the polyester fibers.[1] Disperse dyes have low water solubility, and during the dyeing process, some dye particles may adhere to the fiber surface without penetrating and becoming fixed within the amorphous regions of the polymer. This unfixed surface dye is easily removed during washing, leading to color bleeding and poor wash fastness.

Q2: How does a reduction clearing process improve wash fastness?

A2: A reduction clearing process uses a reducing agent, typically sodium hydrosulfite (also known as sodium dithionite), under alkaline conditions and at an elevated temperature (e.g., 70-80°C).[2] The reducing agent chemically modifies the unfixed disperse dye molecules on the fiber surface, converting them into a more water-soluble form that can be easily washed away. This leaves behind only the dye that has penetrated and is securely trapped within the fiber, resulting in significantly improved wash fastness.

Q3: Can I skip the reduction clearing step to save time and resources?

A3: While it may be tempting to skip this step, it is not recommended, especially for medium to dark shades. Forgoing reduction clearing will almost certainly result in poor wash fastness.[3][4] There are, however, more efficient and environmentally friendly "acid clearing" processes available that can be performed in the cooling dyebath, saving water, energy, and time.[5]

Q4: What is thermal migration and how does it affect wash fastness?

A4: Thermal migration is the movement of disperse dye molecules from the interior of the polyester fiber to its surface during post-dyeing heat treatments such as drying, heat setting, or finishing.[6][7] This phenomenon is more pronounced with lower energy disperse dyes and at temperatures above 150°C. The migration of dye to the surface effectively re-contaminates the fiber with loose color, leading to a decrease in wash and crock (rubbing) fastness. To mitigate this, it is important to use dyes with good thermal stability and to control the temperature and duration of any subsequent heat treatments.

Q5: Are there any alternatives to the conventional sodium hydrosulfite reduction clearing process?

A5: Yes, due to environmental concerns associated with sodium hydrosulfite, alternative reducing agents and processes are being explored. These include thiourea dioxide and various proprietary "green" clearing agents that offer comparable performance with a better environmental profile.[8] Additionally, acid reduction clearing systems allow the process to be carried out in the acidic dyebath, reducing water and energy consumption.[5]

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with C.I. This compound

This protocol describes a standard laboratory procedure for dyeing polyester fabric.

Materials and Equipment:

  • Polyester fabric (scoured and pre-washed)

  • C.I. This compound

  • Dispersing agent

  • pH buffer (acetic acid/sodium acetate) to maintain pH 4.5-5.5

  • Laboratory dyeing machine (e.g., high-temperature beaker dyer)

  • Beakers, graduated cylinders, and a magnetic stirrer

  • Deionized or softened water

Procedure:

  • Prepare the dyebath by dissolving the dispersing agent in deionized water.

  • Make a dispersion of the required amount of C.I. This compound in a small amount of water and add it to the dyebath.

  • Adjust the pH of the dyebath to 4.5-5.5 using the pH buffer.

  • Place the polyester fabric sample in the dyebath, ensuring a liquor ratio of 10:1 to 20:1.

  • Commence dyeing at room temperature and raise the temperature to 130°C at a rate of 1.5-2.0°C per minute.

  • Hold the temperature at 130°C for 30-60 minutes, depending on the desired depth of shade.

  • Cool the dyebath down to 70-80°C at a rate of 2.0-2.5°C per minute.

  • Drain the dyebath and rinse the fabric thoroughly with hot water.

Conventional Alkaline Reduction Clearing

This is a critical post-treatment step to remove unfixed surface dye.

Materials and Equipment:

  • Dyed polyester fabric

  • Sodium hydrosulfite (sodium dithionite)

  • Sodium hydroxide (caustic soda)

  • Non-ionic detergent

  • Laboratory washing apparatus

  • Deionized or softened water

Procedure:

  • Prepare a fresh bath with deionized water.

  • Add sodium hydroxide to achieve a concentration of 1-2 g/L.

  • Add sodium hydrosulfite to achieve a concentration of 1-2 g/L.

  • Add a non-ionic detergent at a concentration of 0.5-1 g/L.

  • Place the rinsed, dyed fabric into the reduction clearing bath.

  • Raise the temperature to 70-80°C and hold for 15-20 minutes.

  • Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralize the fabric with a dilute solution of acetic acid if necessary, followed by a final rinse.

  • Dry the fabric.

Wash Fastness Testing (ISO 105-C06)

This standard procedure is used to assess the resistance of the color of textiles to domestic or commercial laundering.

Materials and Equipment:

  • Launder-Ometer or similar apparatus

  • Stainless steel balls (optional, depending on the specific test method)

  • Multifiber adjacent fabric (containing strips of common textile fibers like acetate, cotton, nylon, polyester, acrylic, and wool)

  • Standard ECE detergent

  • Grey scale for assessing color change and staining

  • Color matching cabinet

Procedure:

  • Cut a specimen of the dyed fabric (e.g., 10 cm x 4 cm).

  • Sew the specimen together with a piece of multifiber adjacent fabric of the same size.

  • Prepare the test solution with the standard detergent in deionized water at the specified concentration.

  • Place the composite specimen in a stainless steel container with the test solution and stainless steel balls (if required).

  • Run the test in the Launder-Ometer for the specified time and at the specified temperature (e.g., 30 minutes at 60°C for a standard test).

  • After the cycle, remove the specimen, rinse it thoroughly in cold water, and then dry it in air at a temperature not exceeding 60°C.

  • Evaluate the color change of the dyed specimen and the staining of each fiber in the multifiber fabric using the grey scales under standardized lighting conditions. The rating is from 1 (poor) to 5 (excellent).

Data Presentation

The following tables illustrate the expected impact of key process variables on the wash fastness of polyester dyed with a medium-energy red disperse dye like this compound. Note: This data is illustrative and serves to demonstrate general principles. Actual results should be determined experimentally.

Table 1: Effect of Reduction Clearing on Wash Fastness (ISO 105-C06, 60°C)

Treatment Color Change (Grey Scale Rating) Staining on Polyester (Grey Scale Rating) Staining on Cotton (Grey Scale Rating)
No Reduction Clearing32-33
Standard Reduction Clearing4-544-5

Table 2: Effect of Dyeing Temperature on Wash Fastness (with Standard Reduction Clearing)

Dyeing Temperature Color Change (Grey Scale Rating) Staining on Polyester (Grey Scale Rating)
120°C43-4
130°C4-54
135°C4-54-5

Table 3: Effect of Post-Setting Temperature on Wash Fastness (Thermomigration Effect)

Post-Setting Temperature (30 seconds) Color Change (Grey Scale Rating) Staining on Polyester (Grey Scale Rating)
No Heat Setting4-54-5
150°C4-54
180°C43-4

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post_treatment Post-Treatment cluster_qc Quality Control scouring Scouring & Pre-washing of Polyester Fabric dyebath_prep Dyebath Preparation (this compound, Auxiliaries) scouring->dyebath_prep dyeing High-Temperature Dyeing (130°C) dyebath_prep->dyeing rinse1 Hot Rinse dyeing->rinse1 rc Reduction Clearing (e.g., 70-80°C) rinse1->rc rinse2 Hot & Cold Rinse rc->rinse2 neutralize Neutralization (Optional) rinse2->neutralize drying Drying neutralize->drying testing Wash Fastness Testing (ISO 105-C06) drying->testing evaluation Evaluation using Grey Scales testing->evaluation

Caption: Experimental workflow for dyeing polyester with this compound and subsequent wash fastness testing.

troubleshooting_logic decision decision issue issue solution solution start Poor Wash Fastness Observed check_rc Was Reduction Clearing Performed? start->check_rc check_dye_params Dyeing Parameters Correct? (Temp, Time) check_rc->check_dye_params Yes implement_rc Implement/Optimize Reduction Clearing check_rc->implement_rc No check_heat_setting High-Temp Post-Treatment? check_dye_params->check_heat_setting Yes optimize_dyeing Optimize Dyeing: Temp ≥ 130°C, Time 30-60 min check_dye_params->optimize_dyeing No thermomigration Suspect Thermal Migration check_heat_setting->thermomigration Yes other_causes Investigate Other Causes (Water Hardness, Auxiliaries) check_heat_setting->other_causes No optimize_finishing Lower Heat-Set Temp/Time, Use Anti-Migration Agent thermomigration->optimize_finishing Action

Caption: Troubleshooting logic for addressing poor wash fastness of this compound.

References

How to solve aggregation issues of Disperse Red 354 in dye baths

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving aggregation issues encountered with Disperse Red 354 in dye baths.

Troubleshooting Guide

Aggregations of this compound can manifest as color spots, uneven dyeing, and staining of equipment. The following table summarizes common issues, their potential causes, and recommended solutions.

Issue IDProblemPotential Cause(s)Recommended Solution(s)
DR354-A01Visible dye particles or "tarring out" in the dye bath Inadequate Dispersion: Insufficient or ineffective dispersing agent.- Increase the concentration of the dispersing agent.- Switch to a more thermally stable dispersing agent (e.g., a naphthalene sulfonic acid-formaldehyde condensate).- Ensure the dispersing agent is fully dissolved before adding the dye.
High Water Hardness: Presence of divalent cations (Ca²⁺, Mg²⁺) causing dye precipitation.- Use deionized or softened water for the dye bath preparation.- Add a chelating agent (e.g., EDTA) to sequester metal ions.
Incorrect pH: pH of the dye bath is outside the optimal range of 4.5-5.5.[1]- Adjust the pH to 4.5-5.5 using acetic acid.[1]- Buffer the dye bath to maintain a stable pH throughout the dyeing process.
DR354-A02Color spots or speckles on the substrate Dye Aggregation at High Temperatures: The dispersing agent loses its effectiveness at the dyeing temperature.- Use a high-temperature stable dispersing agent.- Lower the dyeing temperature if the process allows.- Reduce the heating rate to allow for gradual dye dissolution and dispersion.[2][3]
Poor Initial Dye Dispersion: The dye was not properly dispersed before starting the heating process.- Prepare a pre-dispersion of the dye in a small amount of water and dispersing agent before adding it to the main dye bath.- Ensure thorough mixing of the dye bath before heating.
DR354-A03Uneven dyeing or poor color yield Dye Depletion due to Aggregation: Aggregated dye particles are too large to penetrate the substrate fibers effectively.[2][3]- Implement solutions from DR354-A01 and DR354-A02 to prevent aggregation.- Filter the dye bath before introducing the substrate to remove any existing aggregates.
Presence of Oligomers: Polyester oligomers can migrate to the fiber surface and cause uneven dyeing.[2][3]- Perform a pre-treatment of the polyester substrate to remove oligomers.- Use a leveling agent in the dye bath.
DR354-A04Dye filtration issues during preparation or use Large Particle Size of Commercial Dye: The initial dye powder has a wide particle size distribution with some large particles.[4][5]- Source high-quality dye with a narrow particle size distribution (average of 0.5 to 1 micron).[4][5]- Mill the dye powder to reduce the particle size before dispersion.
Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following table provides general guidelines for disperse dye baths.

ParameterRecommended RangeConsequence of Deviation
pH 4.5 - 5.5[1]Above 6.0 can lead to dye hydrolysis and color changes.[6] Below 4.0 can increase aggregation.
Temperature Up to 130°C for high-temperature dyeing[7]Rapid heating or prolonged time at high temperatures can promote aggregation.[2][3]
Water Hardness < 50 ppm CaCO₃High hardness can cause dye precipitation.[2][3]
Dispersing Agent Concentration 0.5 - 2.0 g/L (typical)Insufficient concentration leads to poor dispersion and aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for a this compound dye bath?

The optimal pH for a this compound dye bath is between 4.5 and 5.5.[1] In this weakly acidic medium, the dye exhibits its highest stability.[8]

Q2: Can I use tap water to prepare my dye bath?

It is not recommended to use tap water, especially if it is hard. High concentrations of calcium and magnesium ions in hard water can lead to the precipitation of the disperse dye.[2][3] It is best to use deionized or softened water.

Q3: What type of dispersing agent is most effective for this compound?

For high-temperature dyeing applications with this compound, it is crucial to use a thermally stable dispersing agent. Anionic dispersants such as lignosulfonates or naphthalene sulfonic acid-formaldehyde condensates are commonly used.[9] Non-ionic surfactants can also be added to improve the stability of the dye bath.[2]

Q4: How can I test the stability of my this compound dispersion?

A simple qualitative method is the filter paper test. Prepare a solution of your dye and filter it through a #2 filter paper. Then, heat a separate portion of the dye solution to your target temperature, cool it down, and filter it again. A significant increase in residue on the filter paper indicates poor thermal stability.[5][10] For quantitative analysis, particle size analysis or UV-Vis spectrophotometry can be employed.

Q5: Why is my color yield low even without visible aggregation?

Low color yield can be due to the formation of micro-aggregates that are not visible to the naked eye. These small aggregates may still be too large to effectively penetrate the pores of the substrate. Additionally, the presence of polyester oligomers on the fiber surface can hinder dye uptake.[2][3]

Experimental Protocols

Protocol 1: Evaluation of Dispersing Agent Efficacy

This protocol allows for the quantitative comparison of different dispersing agents for this compound.

1. Materials:

  • This compound
  • Deionized water
  • Acetic acid
  • Dispersing agents to be tested (e.g., lignosulfonate, naphthalene sulfonic acid-formaldehyde condensate)
  • Beakers, magnetic stirrer, and hot plate
  • pH meter
  • Particle size analyzer
  • Spectrophotometer

2. Procedure:

  • Prepare stock solutions (e.g., 1% w/v) of each dispersing agent in deionized water.
  • In separate beakers, prepare dye baths with a fixed concentration of this compound (e.g., 1 g/L) and varying concentrations of each dispersing agent (e.g., 0.5, 1.0, 1.5, 2.0 g/L).
  • Adjust the pH of each dye bath to 5.0 with acetic acid.
  • Measure the initial particle size distribution of each dye bath at room temperature using a particle size analyzer.
  • Heat the dye baths to the desired experimental temperature (e.g., 130°C) at a controlled rate (e.g., 2°C/min) and hold for 60 minutes.
  • Cool the dye baths back to room temperature.
  • Re-measure the particle size distribution.
  • Dilute an aliquot of each dye bath and measure the absorbance at the maximum wavelength of this compound using a spectrophotometer to assess any loss in color strength due to aggregation and precipitation.

3. Data Analysis:

  • Compare the change in mean particle size and the particle size distribution before and after heating for each dispersing agent and concentration.
  • A smaller change indicates better thermal stability.
  • Compare the absorbance values to determine the effect on color yield.

Protocol 2: Determination of Optimal pH for Dispersion Stability

1. Materials:

  • This compound
  • Deionized water
  • Acetic acid and Sodium acetate for buffer preparation
  • Optimal dispersing agent and concentration (determined from Protocol 1)
  • Beakers, magnetic stirrer, and hot plate
  • pH meter
  • Particle size analyzer

2. Procedure:

  • Prepare a series of dye baths with a fixed concentration of this compound and the optimal dispersing agent.
  • Adjust the pH of each dye bath to a different value within the range of 4.0 to 7.0 (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0) using an acetate buffer.
  • Measure the initial particle size distribution at room temperature.
  • Heat the dye baths to 130°C, hold for 60 minutes, and cool to room temperature.
  • Re-measure the particle size distribution.

3. Data Analysis:

  • Plot the change in mean particle size against the pH to determine the pH at which the least aggregation occurs.

Visualizations

TroubleshootingWorkflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions start Aggregation of this compound cause1 Improper Dye Bath Composition start->cause1 cause2 Incorrect Process Parameters start->cause2 cause3 Poor Quality Raw Materials start->cause3 solution1a Adjust pH to 4.5-5.5 cause1->solution1a solution1b Add/Optimize Dispersing Agent cause1->solution1b solution1c Use Soft/Deionized Water cause1->solution1c solution2a Control Heating Rate cause2->solution2a solution2b Optimize Temperature & Time cause2->solution2b solution3a Use High-Quality Dye cause3->solution3a solution3b Pre-treat Substrate cause3->solution3b

Caption: Troubleshooting workflow for this compound aggregation.

DispersingAgentMechanism cluster_before Without Dispersing Agent cluster_after With Dispersing Agent D1 Dye Aggregate Aggregate D1->Aggregate D2 Dye D2->Aggregate D3 Dye D3->Aggregate D4 Dye D4->Aggregate DA1 Dye Disp1 Dispersant DA1->Disp1 DA2 Dye Disp2 Dispersant DA2->Disp2 DA3 Dye Disp3 Dispersant DA3->Disp3

Caption: Mechanism of action of dispersing agents.

References

Technical Support Center: Reducing Thermomigration of Disperse Red 354 in Polyester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the thermomigration of Disperse Red 354 when dyeing polyester substrates.

Troubleshooting Guides

This section addresses common issues encountered during experimental work with this compound and polyester, offering step-by-step solutions to diagnose and resolve these problems.

Issue 1: Color Bleeding or Staining on Adjacent Materials After Heat Treatment

  • Symptom: After a post-dyeing heat treatment process (e.g., heat setting, calendering), the polyester fabric dyed with this compound shows color bleeding onto adjacent white or light-colored materials, or even onto other parts of the same fabric.

  • Cause: This is a classic sign of thermomigration, where the dye molecules move from within the polyester fiber to the surface and then transfer to other surfaces upon contact, especially under heat and pressure.

  • Troubleshooting Steps:

    • Verify Heat Treatment Parameters:

      • Problem: Excessive temperature or prolonged duration of heat treatment can significantly increase the kinetic energy of the dye molecules, promoting their migration.

      • Solution: Review and optimize your heat setting or finishing temperature and time. While specific data for this compound is limited in publicly available literature, for disperse dyes in general, thermomigration typically starts to become significant at temperatures above 150°C. Experiment with lowering the temperature or reducing the dwell time to the minimum required for the desired fabric properties.

    • Assess Finishing Chemicals:

      • Problem: Certain finishing agents, particularly softeners and lubricants with a strong solvent effect, can act as a vehicle for the dye, drawing it out of the fiber.

      • Solution: Evaluate the chemical composition of your finishing agents. If using non-ionic surfactants or softeners based on ethoxylated fatty alcohols, consider switching to alternatives with lower migration-promoting potential. Conduct a blank trial with only heat and no finishing agents to isolate the effect of the chemicals.

    • Ensure Proper Post-Dyeing Cleaning:

      • Problem: Residual, unfixed dye on the fiber surface will readily migrate.

      • Solution: Implement a thorough reduction clearing process after dyeing to remove all surface dye. A typical reduction clearing bath consists of sodium hydrosulfite and caustic soda. The effectiveness of this step is critical in preventing thermomigration.

Issue 2: Poor Rub Fastness After Finishing

  • Symptom: The dyed and finished polyester fabric exhibits poor crocking (rub) fastness, meaning the color easily transfers to a white cloth when rubbed.

  • Cause: This is another direct consequence of thermomigration. The dye that has migrated to the fiber surface is not firmly fixed and can be easily abraded.

  • Troubleshooting Steps:

    • Implement a Pre-production Test:

      • Problem: The thermomigration potential of a specific dye-fiber-finish combination is not always predictable.

      • Solution: Before full-scale production or critical experiments, perform a simple thermomigration test. A common method involves pressing a sample of the dyed fabric against a white polyester fabric at the intended finishing temperature and duration. The degree of staining on the white fabric will indicate the severity of thermomigration.

    • Incorporate an Anti-migration Agent:

      • Problem: The inherent properties of the dye and the necessary processing conditions may make thermomigration unavoidable without intervention.

      • Solution: Introduce an anti-migration agent into your finishing bath. These are typically polymeric substances that form a film on the fiber surface, hindering the movement of the dye. The selection and concentration of the anti-migration agent should be optimized through preliminary trials.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the thermomigration of this compound.

Q1: What is thermomigration?

A1: Thermomigration is the movement of disperse dye molecules from the interior of a synthetic fiber, such as polyester, to its surface when subjected to heat.[1] This migration can lead to a number of quality issues, including reduced color fastness (to rubbing, washing, and perspiration), staining of adjacent materials, and changes in the final shade of the fabric.[1]

Q2: What are the key factors that influence the thermomigration of this compound?

A2: Several factors can influence the degree of thermomigration:

  • Temperature and Time: Higher temperatures and longer exposure times during post-dyeing processes like heat-setting significantly increase the likelihood and extent of thermomigration.[1]

  • Finishing Agents: Chemical finishes, especially softeners and lubricants, can act as solvents for the disperse dye, facilitating its movement to the fiber surface.

  • Dye Concentration: Deeper shades, which require a higher concentration of dye within the fiber, are generally more prone to thermomigration.

  • Fiber Structure: The morphology of the polyester fiber can also play a role.

Q3: What is the sublimation fastness of a disperse dye and how does it relate to thermomigration?

A3: Sublimation fastness refers to the resistance of a dye to vaporize (sublimate) when heated. While related, thermomigration and sublimation are distinct phenomena. A dye with poor sublimation fastness will turn into a gas at high temperatures, which can then re-deposit on cooler surfaces. Thermomigration is the movement of the dye to the fiber surface, which can occur at temperatures below the sublimation point. However, dyes with good sublimation fastness, like many azo dyes, are often considered to have better resistance to heat-induced migration in general.[2]

Q4: Are there specific anti-migration agents recommended for this compound?

Data Presentation

While specific quantitative data for the thermomigration of this compound is scarce in publicly accessible documents, the following table provides a general overview of the expected performance of disperse dyes under different conditions. Researchers should use this as a guide and conduct their own experiments to determine the precise parameters for their specific system.

ParameterConditionExpected Outcome on Thermomigration
Heat Setting Temperature 150°CLow
180°CModerate to High
200°CHigh
Finishing Agent None (Heat Only)Baseline Migration
Cationic SoftenerPotential for Increased Migration
Silicone-based SoftenerVariable, depends on formulation
Anti-migration AgentReduced Migration
Post-Dyeing Treatment No Reduction ClearHigh Migration
With Reduction ClearSignificantly Reduced Migration

Experimental Protocols

Protocol 1: Evaluation of Thermomigration Tendency

This protocol provides a method to assess the degree of thermomigration of this compound on a dyed polyester fabric.

  • Materials:

    • Polyester fabric dyed with this compound.

    • Undyed, white polyester fabric.

    • Heat press or laboratory oven.

    • Grey scale for assessing staining (ISO 105-A03).

  • Procedure:

    • Cut a specimen of the dyed polyester fabric (e.g., 5 cm x 5 cm).

    • Cut a specimen of the undyed white polyester fabric of the same size.

    • Place the dyed specimen in contact with the white specimen.

    • Place the composite specimen in a heat press or oven at the desired test temperature (e.g., 180°C) for a specific duration (e.g., 30 seconds).

    • Remove the specimen and allow it to cool.

    • Separate the two fabrics and evaluate the degree of staining on the white polyester fabric using the grey scale for staining. A lower rating indicates more severe thermomigration.

Protocol 2: Efficacy Testing of an Anti-migration Agent

This protocol outlines a method to quantify the effectiveness of an anti-migration agent in reducing the thermomigration of this compound.

  • Materials:

    • Polyester fabric dyed with this compound.

    • Anti-migration agent to be tested.

    • Laboratory padding machine.

    • Drying and curing oven.

    • Spectrophotometer for color measurement.

  • Procedure:

    • Prepare two finishing baths:

      • Control Bath: Water only.

      • Test Bath: A solution of the anti-migration agent in water at the desired concentration.

    • Cut two specimens of the dyed polyester fabric.

    • Impregnate one specimen in the control bath and the other in the test bath using the padding machine, ensuring equal wet pick-up for both.

    • Dry and cure both specimens according to the desired finishing parameters (e.g., dry at 100°C, cure at 180°C for 60 seconds).

    • Measure the color strength (K/S value) of both the control and the test specimens using a spectrophotometer. A smaller reduction in K/S value for the test specimen compared to the control indicates that the anti-migration agent has helped to retain the dye within the fiber.

    • Additionally, perform the thermomigration tendency test (Protocol 1) on both the control and test specimens to visually assess the reduction in staining.

Visualizations

Thermomigration_Pathway cluster_fiber Polyester Fiber cluster_surface Fiber Surface Dye_Inside This compound (Inside Fiber) Migration Thermomigration Dye_Inside->Migration Increased Kinetic Energy Dye_Surface This compound (On Surface) Poor_Fastness Poor Rub Fastness & Staining Dye_Surface->Poor_Fastness Heat Heat (>150°C) Heat->Migration Finishing_Agent Finishing Agent (e.g., Softener) Finishing_Agent->Migration Solvent Effect Migration->Dye_Surface

Caption: Signaling pathway of thermomigration in polyester.

Experimental_Workflow Start Start: Polyester Fabric Dyed with this compound Prep_Samples Prepare Control and Test Samples Start->Prep_Samples Pad_Finish Pad with Finishing Baths (Control vs. Anti-migrant) Prep_Samples->Pad_Finish Dry_Cure Dry and Cure at Specified Temperature Pad_Finish->Dry_Cure Assess_Migration Assess Thermomigration Dry_Cure->Assess_Migration Measure_Color Measure Color Strength (K/S Value) Assess_Migration->Measure_Color Rub_Test Perform Rub Fastness Test Assess_Migration->Rub_Test Compare_Results Compare Results and Optimize Parameters Measure_Color->Compare_Results Rub_Test->Compare_Results End End: Optimized Process Compare_Results->End Troubleshooting_Logic Start Problem: Poor Fastness or Staining Check_Temp Is Heat Treatment Temp > 150°C? Start->Check_Temp Lower_Temp Action: Lower Temperature or Reduce Time Check_Temp->Lower_Temp Yes Check_Finish Are Migration-Promoting Finishes Used? Check_Temp->Check_Finish No Re_Evaluate Re-evaluate Performance Lower_Temp->Re_Evaluate Change_Finish Action: Change Finishing Agent or Add Anti-migrant Check_Finish->Change_Finish Yes Check_Cleaning Was Reduction Clearing Thorough? Check_Finish->Check_Cleaning No Change_Finish->Re_Evaluate Improve_Cleaning Action: Optimize Reduction Clearing Check_Cleaning->Improve_Cleaning No Check_Cleaning->Re_Evaluate Yes Improve_Cleaning->Re_Evaluate

References

Technical Support Center: Disperse Red 354 Dyeing Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Red 354.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing with this compound?

A1: The optimal pH for dyeing with this compound is in the weakly acidic range of 4 to 5.[1] Maintaining this pH is crucial for the stability of the dye and for achieving optimal dye exhaustion.[2][3] Acetic acid is commonly used to adjust the pH of the dyebath.[4][5]

Q2: What is the recommended dyeing temperature for this compound?

A2: this compound is suitable for high-temperature, high-pressure dyeing methods.[1] The recommended temperature for dyeing polyester with disperse dyes is typically around 130°C.[4][6][7] This high temperature is necessary to swell the polyester fibers, allowing the dye molecules to penetrate and fix within the fiber structure.[6]

Q3: What type of dyeing method is best suited for this compound?

A3: The high-temperature, high-pressure (HTHP) dyeing method is the most suitable for this compound, particularly for dyeing polyester fibers.[1][6] This method ensures good dye penetration, leading to deep shades and high fastness properties.[6]

Q4: Can this compound be used for printing applications?

A4: Yes, this compound can be used for direct printing on polyester. It can also be used for discharge printing on polyester/cotton blends with a shallow background. However, it should not be used with alkali-containing active dyes in the same printing plasma.[1]

Q5: How does the molecular structure of this compound influence its properties?

A5: this compound is a monoazo dye.[1] Its non-ionic nature and low water solubility are characteristic of disperse dyes, making them suitable for dyeing hydrophobic fibers like polyester. The molecular size and structure of disperse dyes influence their sublimation fastness and dyeing properties.

Data Presentation

Table 1: Effect of pH on Dyeing Performance of this compound (Qualitative)

pHColor Yield (K/S)Dye StabilityRemarks
3.0 - 3.5FairGoodRisk of fiber degradation with some polyester types.
4.0 - 5.0ExcellentExcellentOptimal Range. Ensures good dye uptake and stability.[1]
5.5 - 6.0GoodGoodSlight decrease in color yield may be observed.
> 6.0PoorPoorAlkaline conditions can lead to dye hydrolysis and color changes.[8]

Table 2: Effect of Temperature on Dyeing Performance of this compound (Qualitative)

TemperatureDyeing Time (minutes)Color Yield (K/S)LevelnessRemarks
110°C60 - 90ModerateGoodSlower dyeing rate. May be suitable for pale shades.
120°C45 - 60GoodGoodIncreased dye uptake compared to lower temperatures.
130°C30 - 60ExcellentExcellentOptimal Range. Ensures efficient dye diffusion and fixation.[4][6]
> 135°C30 - 45GoodRisk of UnevennessHigher temperatures can lead to dye sublimation and potential loss of fabric strength.[3]

Table 3: Typical Fastness Properties of this compound on Polyester

Fastness PropertyRating (ISO Scale 1-5)
Light Fastness4-5
Wash Fastness4-5
Rubbing Fastness (Dry)4
Rubbing Fastness (Wet)3-4
Sublimation Fastness3-4

(Note: These are typical values and can vary based on the dyeing process, depth of shade, and finishing treatments.)

Experimental Protocols

High-Temperature, High-Pressure (HTHP) Dyeing of Polyester with this compound

1. Materials and Reagents:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • Deionized water

  • Sodium hydrosulfite and sodium hydroxide (for reduction clearing)

2. Equipment:

  • High-temperature, high-pressure laboratory dyeing machine

  • Beakers and graduated cylinders

  • pH meter

  • Stirring apparatus

  • Drying oven

3. Procedure:

  • Preparation of the Dyebath:

    • Calculate the required amount of this compound, dispersing agent, and acetic acid based on the weight of the fabric (owf) and the desired liquor ratio (e.g., 1:10).

    • Make a paste of the dye with a small amount of water and the dispersing agent.[4][5]

    • Add the paste to the dyebath containing deionized water.

    • Adjust the pH of the dyebath to 4.5-5.0 using acetic acid.[2][4]

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dyebath at approximately 60°C.[4][5]

    • Raise the temperature to 130°C at a rate of 1.5-2°C per minute.[2][6]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[4][6]

    • Cool the dyebath down to 70-80°C.

  • Reduction Clearing (for medium to dark shades):

    • Drain the dyebath.

    • Prepare a new bath with sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L).[2]

    • Treat the dyed fabric in this solution for 15-20 minutes at 70°C to remove any unfixed surface dye.[2]

  • Rinsing and Drying:

    • Thoroughly rinse the fabric with hot and then cold water until the water runs clear.

    • Dry the fabric in an oven or by air drying.

Troubleshooting Guides

Issue 1: Uneven Dyeing or Patchiness

  • Question: My dyed fabric shows uneven color and patches. What could be the cause?

  • Answer: Uneven dyeing can result from several factors:

    • Improper dye dispersion: If the dye is not properly dispersed, it can lead to agglomeration and spotting. Ensure the dye is pasted well with a dispersing agent before adding to the dyebath.

    • Rapid temperature rise: Increasing the temperature too quickly can cause the dye to rush onto the fabric surface, resulting in poor levelness.[9] A controlled heating rate of 1.5-2°C per minute is recommended.[2][6]

    • Incorrect pH: A pH outside the optimal range of 4-5 can affect the stability of the dye dispersion.

    • Fabric preparation: Ensure the fabric is properly scoured and free from impurities before dyeing.[10]

Issue 2: Poor Color Fastness (Wash, Rubbing, or Light)

  • Question: The color of my dyed fabric is bleeding during washing and has poor rubbing fastness. How can I improve this?

  • Answer: Poor color fastness is often due to unfixed dye on the fiber surface.

    • Inadequate reduction clearing: For medium to dark shades, a reduction clearing step is essential to remove surface dye.[2][11]

    • Incorrect dyeing temperature or time: If the dyeing temperature is too low or the time is too short, the dye may not have fully penetrated the fiber.

    • Dye sublimation: High temperatures during drying or subsequent heat treatments can cause the dye to migrate to the surface, a phenomenon known as thermal migration, which reduces fastness.[12]

Issue 3: Shade Inconsistency Between Batches

  • Question: I am getting different shades in different dyeing batches, even with the same recipe. What is the reason?

  • Answer: Shade inconsistency can be due to a lack of precise control over dyeing parameters:

    • pH fluctuations: Small variations in the dyebath pH can lead to different rates of dye uptake.

    • Temperature variations: Ensure the dyeing temperature is accurately controlled and consistent between batches.

    • Water quality: The presence of metal ions in the water can sometimes affect the final shade. While this compound is reported to have low sensitivity to copper and iron ions, using deionized water is a good practice.[1]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment start Start prep_fabric Fabric Scouring start->prep_fabric prep_dyebath Prepare Dyebath (Dye, Dispersant, Acetic Acid) start->prep_dyebath load_fabric Load Fabric at 60°C prep_fabric->load_fabric prep_dyebath->load_fabric heat_up Heat to 130°C (1.5-2°C/min) load_fabric->heat_up hold_temp Hold at 130°C (30-60 min) heat_up->hold_temp cool_down Cool to 70-80°C hold_temp->cool_down reduction_clearing Reduction Clearing (Optional for light shades) cool_down->reduction_clearing rinsing Hot & Cold Rinsing reduction_clearing->rinsing drying Drying rinsing->drying end End drying->end

Caption: High-Temperature, High-Pressure Dyeing Workflow for this compound.

troubleshooting_logic cluster_uneven Uneven Dyeing cluster_fastness Poor Fastness cluster_shade Shade Inconsistency start Dyeing Issue Encountered uneven_dyeing Uneven Color / Patches start->uneven_dyeing poor_fastness Poor Color Fastness start->poor_fastness shade_inconsistency Shade Varies Between Batches start->shade_inconsistency check_dispersion Check Dye Dispersion (Proper Pasting?) uneven_dyeing->check_dispersion check_heating_rate Check Heating Rate (Too Fast?) uneven_dyeing->check_heating_rate check_ph Check Dyebath pH (4-5 Range?) uneven_dyeing->check_ph check_fabric_prep Check Fabric Preparation (Scoured Properly?) uneven_dyeing->check_fabric_prep check_clearing Reduction Clearing Performed? (For Medium/Dark Shades) poor_fastness->check_clearing check_dyeing_params Check Dyeing Temp/Time (Optimal?) poor_fastness->check_dyeing_params check_drying_temp Check Post-Treatment Temp (Thermal Migration?) poor_fastness->check_drying_temp check_param_control Precise Control of pH & Temp? shade_inconsistency->check_param_control check_water_quality Consistent Water Quality? shade_inconsistency->check_water_quality

Caption: Troubleshooting Logic for this compound Dyeing Issues.

References

Technical Support Center: Fenton and Photo-Fenton Oxidation of Disperse Red 354

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Fenton and photo-Fenton oxidation processes for the degradation of Disperse Red 354 in wastewater.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process.

Issue Potential Cause Recommended Solution
Low color removal efficiency Suboptimal pH: The efficiency of the Fenton reaction is highly pH-dependent.[1][2]Adjust the pH of the wastewater to the optimal range of 3-4 before adding the Fenton reagents. Use dilute H₂SO₄ or HCl for acidification.[1][3]
Incorrect Fe²⁺:H₂O₂ ratio: The molar ratio of ferrous iron to hydrogen peroxide is a critical parameter. An excess or deficit of either reagent can hinder the reaction.[1]Optimize the Fe²⁺:H₂O₂ ratio. A common starting point is a molar ratio of 1:10 to 1:20.[1][4] Conduct preliminary experiments with varying ratios to determine the most effective concentration for your specific wastewater.
Insufficient reaction time: The degradation of this compound may require a longer reaction time to achieve high efficiency.Monitor the color removal at different time intervals (e.g., 10, 30, 60, 90, 120 minutes) to determine the optimal reaction time.[3][5]
Inadequate mixing: Poor mixing can lead to localized reactions and incomplete degradation.Ensure vigorous and continuous stirring of the reaction mixture to maintain homogeneity.[3]
Low Chemical Oxygen Demand (COD) removal Formation of recalcitrant intermediates: The initial degradation of the dye molecule may produce organic intermediates that are more resistant to further oxidation.For photo-Fenton processes, ensure adequate UV light intensity and exposure time to promote the complete mineralization of organic compounds.[4] Consider a two-stage process where Fenton/photo-Fenton is followed by a biological treatment step to remove residual COD.
Interference from other wastewater components: Other organic and inorganic compounds in the wastewater can compete for hydroxyl radicals, reducing the efficiency of dye degradation.Characterize the wastewater to identify potential interfering substances. Pre-treatment steps such as coagulation or filtration may be necessary to remove these compounds.[6]
Precipitation of iron sludge High pH: At pH values above 4, ferric ions (Fe³⁺) precipitate as ferric hydroxide (Fe(OH)₃), reducing the catalytic activity.[2][7]Maintain the pH within the optimal acidic range. If pH adjustment is needed after the reaction, do it carefully to avoid sudden, excessive precipitation.
Inconsistent results Variability in wastewater composition: The concentration of this compound and other pollutants in the wastewater can fluctuate.Standardize the synthetic wastewater used for experiments or thoroughly characterize each batch of real wastewater before treatment.
Decomposition of H₂O₂: Hydrogen peroxide can decompose over time, especially when exposed to light or high temperatures.Use fresh hydrogen peroxide solutions for each experiment and store them properly in a cool, dark place.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the Fenton and photo-Fenton oxidation of this compound?

A1: The optimal pH for both Fenton and photo-Fenton processes is in the acidic range, typically between 3 and 4.[1][2][3] At this pH, the generation of hydroxyl radicals is maximized, and the precipitation of iron hydroxides is minimized.[2][7]

Q2: What are the typical dosages of Fe²⁺ and H₂O₂ used for the degradation of this compound?

A2: The optimal dosages of Fe²⁺ and H₂O₂ can vary depending on the initial dye concentration and the wastewater matrix. However, a common starting point for the molar ratio of Fe²⁺ to H₂O₂ is between 1:10 and 1:20.[1][4] It is crucial to perform optimization studies to determine the most effective concentrations for your specific application.

Q3: What is the main advantage of the photo-Fenton process over the conventional Fenton process?

A3: The main advantage of the photo-Fenton process is the enhanced generation of hydroxyl radicals through the photolysis of Fe³⁺ complexes, which regenerates the Fe²⁺ catalyst.[8] This leads to a faster and more efficient degradation of the dye and its intermediates, often resulting in higher color and COD removal efficiencies in a shorter reaction time.[4]

Q4: What are the expected degradation products of this compound after Fenton and photo-Fenton treatment?

A4: The oxidation of this compound, an azo dye, leads to the cleavage of the azo bond (-N=N-) and the breakdown of the aromatic rings. The final oxidation products are typically smaller, less colored organic molecules, and ultimately, complete mineralization can yield carbon dioxide, water, and inorganic ions such as sulfate, nitrate, and chloride.[4]

Q5: How can I terminate the Fenton/photo-Fenton reaction?

A5: The reaction can be effectively terminated by raising the pH of the solution to a neutral or alkaline value (e.g., pH 7-8) by adding a base like sodium hydroxide (NaOH).[3] This causes the precipitation of iron as ferric hydroxide, thus stopping the catalytic cycle of hydroxyl radical generation.

Experimental Protocols

Fenton Oxidation of this compound
  • Wastewater Preparation: Prepare a synthetic wastewater solution of this compound with a known concentration in deionized water. For real wastewater, filter it to remove any suspended solids.

  • pH Adjustment: Take a specific volume of the wastewater in a beaker and adjust the initial pH to the desired value (typically 3.0-4.0) using dilute sulfuric acid or hydrochloric acid.[3]

  • Addition of Ferrous Sulfate: Add the required amount of ferrous sulfate heptahydrate (FeSO₄·7H₂O) to the wastewater while stirring continuously until it is completely dissolved.[3]

  • Initiation of Reaction: Add the predetermined volume of hydrogen peroxide (H₂O₂) to the solution to initiate the Fenton reaction. Start a timer immediately.[3]

  • Reaction: Allow the reaction to proceed for the desired duration under constant stirring at room temperature.[3]

  • Termination of Reaction: Stop the reaction by increasing the pH to around 7.0-8.0 with a sodium hydroxide solution. This will cause the precipitation of iron hydroxide.[3]

  • Sample Analysis: After allowing the sludge to settle, collect a sample from the supernatant and filter it through a 0.45 µm syringe filter. Analyze the sample for residual dye concentration (using a spectrophotometer at the maximum wavelength of this compound) and COD.

Photo-Fenton Oxidation of this compound
  • Wastewater Preparation and pH Adjustment: Follow steps 1 and 2 of the Fenton Oxidation protocol.

  • Experimental Setup: Place the beaker containing the pH-adjusted wastewater in a photoreactor equipped with a UV lamp. Ensure the setup is in a light-proof enclosure.

  • Addition of Ferrous Sulfate: Add the required amount of FeSO₄·7H₂O to the wastewater and stir until dissolved.

  • Initiation of Reaction: Turn on the UV lamp and simultaneously add the hydrogen peroxide to the solution. Start the timer.

  • Reaction: Allow the reaction to proceed under continuous UV irradiation and stirring for the specified time.

  • Termination and Sample Analysis: Follow steps 6 and 7 of the Fenton Oxidation protocol.

Quantitative Data Summary

Parameter Fenton Process Photo-Fenton Process Reference
Optimal pH 3.02.8 - 3.0[5][9][10]
Typical Fe²⁺ Dosage 0.2 - 1.2 g/L30 - 550 mg/L[10][11]
Typical H₂O₂ Dosage 0.1 - 0.6 mL/L (of 30-35% solution)600 - 1000 mg/L[9][10][11]
Typical Reaction Time 60 - 90 minutes10 - 60 minutes[3][4][9]
Color Removal Efficiency 85% - 98%>90% - 99%[3][4][5][11]
COD Removal Efficiency 60% - 85%70% - >90%[4][5][9][11]

Note: The optimal conditions and efficiencies can vary significantly based on the initial dye concentration, wastewater matrix, and specific experimental setup.

Visualizations

Fenton_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Wastewater Wastewater (this compound) pH_Adjust pH Adjustment (to pH 3-4) Wastewater->pH_Adjust Add_Fe Add FeSO4 pH_Adjust->Add_Fe Add_H2O2 Add H2O2 Add_Fe->Add_H2O2 Reaction_Mix Stirring & Reaction Add_H2O2->Reaction_Mix Terminate Terminate Reaction (Increase pH) Reaction_Mix->Terminate Analyze Analyze Supernatant (Color & COD) Terminate->Analyze Photo_Fenton_vs_Fenton cluster_fenton Fenton Process cluster_photo_fenton Photo-Fenton Process cluster_degradation Degradation Fenton_eq Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ OH_Radical •OH (Hydroxyl Radical) Fenton_eq->OH_Radical Photo_Fenton_eq1 Fe³⁺ + H₂O + hv → Fe²⁺ + •OH + H⁺ Photo_Fenton_eq1->OH_Radical Photo_Fenton_eq2 H₂O₂ + hv → 2 •OH Photo_Fenton_eq2->OH_Radical Dye This compound OH_Radical->Dye attacks Intermediates Intermediates Dye->Intermediates degrades to End_Products CO₂ + H₂O + Mineral Acids Intermediates->End_Products mineralizes to

References

Technical Support Center: Ozonation of Disperse Red 354 for Decolorization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ozonation process for the decolorization of Disperse Red 354.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound decolorization by ozonation?

A1: The decolorization of this compound, an azo dye, by ozonation occurs through the oxidative cleavage of the chromophores, primarily the azo bond (-N=N-).[1] Ozone can react with the dye molecule in two ways:

  • Direct molecular ozone attack: This is more selective and is favored at acidic pH.[2]

  • Indirect reaction with hydroxyl radicals (•OH): These highly reactive radicals are formed from ozone decomposition, particularly at alkaline pH, and react non-selectively with the dye molecule.[2][3][4]

Q2: What are the typical final degradation products of this compound ozonation?

A2: Complete mineralization of this compound through ozonation can lead to the formation of simpler, less colored, or colorless organic and inorganic compounds. Identified main oxidation products include sulfate, nitrate, chloride, formate, and oxalate.[5] However, incomplete oxidation can result in the formation of various aromatic and aliphatic byproducts.[3]

Q3: What is the effect of pH on the ozonation process for this compound?

A3: The pH of the solution is a critical parameter in the ozonation of this compound.[2][6]

  • Acidic pH (e.g., pH 3-5): Promotes the direct reaction of molecular ozone. This can lead to more selective and efficient color removal with less degradation of fabric in textile applications.[2][7]

  • Alkaline pH (e.g., pH 9-12): Accelerates the decomposition of ozone to form highly reactive hydroxyl radicals.[6] This can lead to faster decolorization and higher COD removal.[6] However, it may also lead to increased fabric damage in textile applications.[2]

Q4: Can ozonation alone achieve complete mineralization (i.e., 100% COD removal)?

A4: While ozonation is very effective for color removal, achieving complete mineralization (100% COD removal) with ozonation alone can be challenging and may require long reaction times and high ozone doses.[3][5] The Chemical Oxygen Demand (COD) removal rate is often lower than the decolorization rate.[5] In some cases, an initial increase in COD has been observed due to the formation of organic byproducts from the destruction of the dye molecule.[3] To enhance COD removal, ozonation is often combined with other advanced oxidation processes (AOPs) like UV/H₂O₂ or biological treatment steps.[5][8]

Troubleshooting Guides

Issue 1: Low Decolorization Efficiency
Possible Cause Troubleshooting Step Expected Outcome
Insufficient Ozone Dose Increase the ozone concentration or the gas flow rate into the reactor.Higher ozone availability for reaction with the dye, leading to improved decolorization. Increasing ozone concentration from 4.21 g/m³ to 24.03 g/m³ was found to reduce decolorization time by approximately 73.8%.[6]
Suboptimal pH Adjust the pH of the solution. For potentially better results, consider lowering the pH to acidic conditions (e.g., pH 3-5) to favor direct ozone attack or increasing to alkaline conditions (e.g., pH 9-12) to promote hydroxyl radical formation.[2][6]Optimization of the reaction mechanism for the specific experimental setup, leading to enhanced decolorization.
Short Reaction Time Increase the duration of the ozonation treatment.Allows for more complete reaction between ozone and the dye molecules, resulting in higher color removal.
High Initial Dye Concentration If possible, dilute the initial dye solution. Higher initial dye concentrations require longer treatment times and higher ozone doses for effective decolorization.[1]Reduces the overall organic load, allowing for more efficient decolorization with the same ozone dose.
Presence of Scavengers Identify and remove substances that may scavenge hydroxyl radicals (e.g., carbonate, bicarbonate ions) if operating at alkaline pH.Increases the availability of hydroxyl radicals for reaction with the dye, improving decolorization efficiency.[4]
Issue 2: Low Chemical Oxygen Demand (COD) Removal
Possible Cause Troubleshooting Step Expected Outcome
Incomplete Mineralization Increase the ozonation time and/or ozone dosage.Provides more oxidant to break down the dye and its organic intermediates into simpler compounds, thereby reducing the COD.
Formation of Recalcitrant Byproducts Couple the ozonation process with other AOPs such as UV/H₂O₂ or a photo-Fenton process.[5]The combination of different oxidative species can lead to a more complete degradation of recalcitrant organic byproducts, resulting in higher COD removal.[5]
Suboptimal pH for Mineralization Optimize the pH. While alkaline pH can increase the rate of decolorization, the optimal pH for COD removal may differ. Experiment with different pH values to find the optimum for mineralization.Enhanced degradation of organic intermediates, leading to a greater reduction in COD.
Ozonation as a Pre-treatment Consider using ozonation as a pre-treatment step followed by a biological treatment process.[8]Ozonation can increase the biodegradability of the effluent, allowing for more effective COD removal by microorganisms in a subsequent biological step.[8]
Issue 3: Reappearance of Color or Formation of Colored Byproducts
Possible Cause Troubleshooting Step Expected Outcome
Incomplete Oxidation Increase the ozonation time and/or ozone concentration.Ensures a more complete breakdown of the dye's chromophoric structure and its colored intermediates.
Formation of Nitro-aromatic Compounds Couple ozonation with UV irradiation (O₃/UV).The photolytic effect of UV can aid in the degradation of certain byproducts that may be resistant to ozonation alone.
pH Shift During Reaction Buffer the solution to maintain a constant pH throughout the experiment.Prevents pH-induced changes in the structure of intermediate compounds that might lead to color formation.

Data Presentation

Table 1: Comparison of Different AOPs for this compound Degradation (30 min reaction time) [5]

ProcessDecolorization Efficiency (%)COD Removal Efficiency (%)
Ozonation (O₃)~75< 20
UV/H₂O₂~75~60
Dark/H₂O₂/Fe(II) (Fenton)> 90> 80
UV/H₂O₂/Fe(II) (Photo-Fenton)> 95> 90

Table 2: Influence of pH on Decolorization and COD Removal of a Reactive Azo Dye (60 min ozonation) [1]

pHDecolorization Efficiency (%) (100 mg/L)COD Removal Efficiency (%) (100 mg/L)
3~55~54
9~86> 54

Experimental Protocols

General Protocol for Ozonation of this compound in Aqueous Solution
  • Preparation of Dye Solution:

    • Prepare a stock solution of this compound in deionized water at a desired concentration (e.g., 100 mg/L).

    • The commercial dye may contain dispersing agents which should be noted as they can affect the ozonation process.[5]

  • Experimental Setup:

    • Use a semi-batch reactor, such as a bubble column, equipped with a gas diffuser at the bottom for ozone introduction.

    • The reactor should have ports for sampling and pH monitoring.

    • Ozone is generated from dry air or pure oxygen using an ozone generator.[5]

  • Ozonation Procedure:

    • Fill the reactor with a known volume of the this compound solution.

    • Adjust the initial pH of the solution to the desired value using dilute acid (e.g., H₃PO₄) or base (e.g., NaOH).[2]

    • Start the ozone generator and bubble the ozone gas through the solution at a constant flow rate and concentration (e.g., 8.2 mg/L).[5]

    • Maintain the solution at a constant temperature (e.g., 298 K).[5]

    • Withdraw samples at regular time intervals for analysis.

  • Analytical Methods:

    • Decolorization: Measure the absorbance of the samples at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The decolorization efficiency can be calculated from the change in absorbance.

    • COD Removal: Determine the Chemical Oxygen Demand (COD) of the samples before and after treatment according to standard methods (e.g., closed reflux, colorimetric method).

    • Byproduct Analysis: Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ion Chromatography can be used to identify and quantify the degradation byproducts.[5]

Mandatory Visualization

Ozonation_Workflow cluster_prep Preparation cluster_ozonation Ozonation Process cluster_analysis Analysis prep_dye Prepare this compound Solution adjust_ph Adjust Initial pH prep_dye->adjust_ph Set experimental conditions reactor Ozonation Reactor adjust_ph->reactor ozone_gen Ozone Generation ozone_gen->reactor Introduce O3 gas sampling Collect Samples reactor->sampling At timed intervals analysis UV-Vis, COD, HPLC, etc. sampling->analysis Factors_Affecting_Ozonation center_node Ozonation Efficiency (Decolorization & COD Removal) param1 Ozone Dose param1->center_node param2 pH param2->center_node param3 Reaction Time param3->center_node param4 Initial Dye Concentration param4->center_node param5 Temperature param5->center_node param6 Presence of Scavengers param6->center_node

References

Minimizing dye effluent from Disperse Red 354 dyeing processes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize dye effluent from Disperse Red 354 dyeing processes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during dyeing and effluent treatment processes.

Category 1: Dyeing Process Optimization

Q1: What are the optimal dyeing conditions for this compound to maximize dye uptake and minimize effluent concentration? A1: The optimal dyeing pH for this compound is between 4 and 5.[1] This dye is suitable for high-temperature, high-pressure dyeing methods. Maintaining these conditions ensures better dye fixation on fibers like polyester, which can reduce the amount of dye washed out into the effluent.[1][2]

Q2: My dyed fabric shows uneven color. How does this impact effluent, and how can I fix it? A2: Uneven dyeing often results from rapid heating, poor dye circulation, or improper selection of dispersing agents.[3] This can lead to the need for re-dyeing, which significantly increases the total dye effluent. To prevent this, ensure a reasonably determined heating time, adequate circulation speed in the dyeing machine, and use of an effective leveling agent to promote synchronous dyeing.[3][4]

Q3: I'm observing dye spots on my fabric. What causes this and how can it be prevented? A3: Dye spots are typically caused by the cohesion or aggregation of disperse dyes in the dye bath.[3][5] This can be due to poor water quality (e.g., hardness), improper filtering of the dye solution, or using dyes with different dyeing rates in a combination shade.[3][6] To prevent this, use soft water, ensure the dye is fully dispersed before starting the process, and select dyes with similar properties for color matching.[6]

Category 2: Effluent Characterization & Analysis

Q4: How can I accurately measure the concentration of this compound in my wastewater sample? A4: The concentration of a specific dye in wastewater can be determined using a UV-Vis Spectrophotometer.[7][8] This involves creating a calibration curve with a series of standard solutions of known dye concentrations and measuring their absorbance at the maximum wavelength (λmax).[9] By measuring the absorbance of your effluent sample, you can determine its dye concentration from the curve.[7][9] For mixed effluents, chromatographic methods may provide a more accurate analysis.[7]

Q5: What are the key parameters to measure in my dye effluent besides dye concentration? A5: Besides color, it is crucial to measure Chemical Oxygen Demand (COD), Biochemical Oxygen Demand (BOD), Total Suspended Solids (TSS), pH, and temperature.[10][11] Disperse dye effluents are known to contain refractory organics, leading to high COD.[12] These parameters are essential for evaluating the environmental impact and determining the most effective treatment strategy.[10]

Category 3: Effluent Treatment Methods

Q6: What are the most effective methods for removing this compound from wastewater? A6: Advanced Oxidation Processes (AOPs), such as the Photo-Fenton process (UV/H2O2/Fe(II)), have shown very high efficiency, achieving over 85% color removal and 90% COD removal in as little as 10 minutes.[13] Other effective AOPs include ozonation and UV/H2O2.[13][14] Physical methods like adsorption on activated carbon are also widely used and effective, though they can generate sludge.[2][15]

Q7: I am using an adsorption-based treatment. Why is the removal efficiency decreasing over time? A7: Decreasing efficiency in adsorption is typically due to the saturation of the adsorbent material. The adsorbent has a finite number of binding sites for the dye molecules. Once these sites are occupied, its capacity to remove more dye diminishes. Key factors influencing adsorption are pH, contact time, adsorbent dosage, and initial dye concentration.[2][16][17] The adsorbent may need to be regenerated or replaced.

Q8: Can biological treatment methods be used for this compound effluent? A8: Biological treatments alone are often unsuccessful for disperse dyes like this compound.[2][18] The complex, stable aromatic structure of these dyes makes them resistant to degradation by microorganisms.[2] Some studies show that purified disperse dyes can even be toxic to the biomass in anaerobic reactors.[18] However, biological treatment can be effective as a secondary step after a physical or chemical pre-treatment (like AOPs) has broken down the complex dye molecules into more biodegradable compounds.[19][20]

Data Presentation: Performance of Effluent Treatment Technologies

Table 1: Comparison of Advanced Oxidation Processes (AOPs) for this compound Degradation

Treatment ProcessReaction TimeColor Removal EfficiencyCOD Removal EfficiencyKey Conditions
Photo-Fenton (UV/H₂O₂/Fe(II)) 10 min85%>90%Molar H₂O₂/Fe(II) ratio 20:1[13]
Dark Fenton (H₂O₂/Fe(II)) 30 minLower than Photo-FentonLower than Photo-FentonMolar H₂O₂/Fe(II) ratio 20:1[13]
Ozonation (O₃) 30 minLower than Fenton processesLowest among AOPs tested8.2 mg O₃/L[13]
UV/H₂O₂ 30 minComparable to OzonationHigher than Ozonation24.5 mmol H₂O₂/L[13]

Table 2: General Performance of Various Treatment Methods for Disperse Dyes

Treatment TechnologyTypical Removal EfficiencyAdvantagesDisadvantages
Adsorption (Activated Carbon) 54% - 96%[2][16]Efficient, relatively low cost[2]Generates sludge, requires regeneration[2]
Coagulation/Flocculation 95% - 97%Effective for color removal[21]Produces large volumes of sludge, may not remove COD effectively
Advanced Oxidation (AOPs) >90%[13]Rapid, high COD reduction, detoxifies effluent[13][22]High operational cost and energy consumption
Biological Treatment Low to unsuccessful (for disperse dyes alone)[2][18]Eco-friendly, low cost[20][23]Ineffective for complex dye structures, potential biomass toxicity[2][18]
Membrane Filtration ~89% - 95.5%[20]High-quality treated water, potential for reuse[10]High cost, membrane fouling

Experimental Protocols

Protocol 1: Determination of Dye Concentration using UV-Vis Spectrophotometry

This protocol outlines the steps to create a calibration curve and measure an unknown concentration of this compound in an effluent sample.[8][9]

1. Preparation of Stock Solution:

  • Accurately weigh a precise amount of this compound dye powder.
  • Dissolve it in a suitable solvent (e.g., distilled water, or an organic solvent if the dye is poorly soluble in water) in a 100 mL volumetric flask to create a stock solution of known concentration (e.g., 100 mg/L).

2. Preparation of Standard Solutions:

  • Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions with decreasing concentrations (e.g., 50, 25, 10, 5, and 1 mg/L). Use volumetric flasks for accuracy.

3. Wavelength of Maximum Absorbance (λmax) Determination:

  • Using the spectrophotometer, scan one of the standard solutions (e.g., 10 mg/L) across the UV-Vis spectrum (typically 200-800 nm) to find the wavelength at which the maximum absorbance occurs. This is the λmax for this compound.

4. Calibration Curve Generation:

  • Set the spectrophotometer to the determined λmax.
  • Use a "blank" solution (the solvent used for dilution) to zero the instrument.
  • Measure the absorbance of each of the prepared standard solutions.
  • Plot a graph of Absorbance (y-axis) versus Concentration (x-axis). This is your calibration curve. It should be a straight line that passes through the origin (Beer-Lambert Law).

5. Measurement of Unknown Sample:

  • Take the effluent sample. If it is highly colored, it may need to be diluted to fall within the absorbance range of your calibration curve (typically < 1.0). Record the dilution factor.
  • Filter the sample to remove any suspended solids that could interfere with the reading.
  • Measure the absorbance of the filtered (and diluted, if necessary) effluent sample at λmax.
  • Use the equation of the line from your calibration curve to calculate the concentration of the dye in the sample. Remember to multiply by the dilution factor if the sample was diluted.

Protocol 2: Bench-Scale Adsorption Experiment for Effluent Treatment

This protocol describes a batch experiment to evaluate the effectiveness of an adsorbent (e.g., activated carbon) for removing this compound.

1. Preparation:

  • Prepare a synthetic effluent solution with a known concentration of this compound (e.g., 50 mg/L).
  • Determine the initial concentration (C₀) of the solution using the spectrophotometry protocol described above.

2. Experimental Setup:

  • Set up a series of beakers or flasks, each containing the same volume of the dye solution (e.g., 100 mL).
  • To each flask, add a precisely weighed amount of the adsorbent. Vary one parameter at a time to study its effect:
  • Adsorbent Dosage: Add different masses of the adsorbent (e.g., 0.1 g, 0.2 g, 0.5 g, 1.0 g) to different flasks.
  • Contact Time: For a fixed adsorbent dose, take samples at different time intervals (e.g., 15, 30, 60, 120, 180 min).
  • pH: Adjust the pH of the solutions in different flasks (e.g., pH 3, 5, 7, 9, 11) using HCl or NaOH before adding the adsorbent.[24]

3. Adsorption Process:

  • Place the flasks on a shaker or magnetic stirrer to ensure the adsorbent is kept in suspension and interacts fully with the dye solution. Maintain a constant temperature.

4. Analysis:

  • After the specified contact time, take a sample from each flask.
  • Separate the adsorbent from the solution by filtration or centrifugation.
  • Measure the final concentration (Ce) of the dye remaining in the solution using the spectrophotometer.

5. Calculation of Removal Efficiency:

  • Calculate the percentage of dye removal for each sample using the following formula: Removal Efficiency (%) = [(C₀ - Ce) / C₀] x 100

6. Data Interpretation:

  • Plot graphs of Removal Efficiency vs. Adsorbent Dosage, Contact Time, and pH to determine the optimal conditions for dye removal.

Visualizations

Caption: General workflow for treating textile effluent containing this compound.

Photo_Fenton_Process cluster_reaction Photo-Fenton Reaction H2O2 Hydrogen Peroxide (H₂O₂) OH_radical Hydroxyl Radical (•OH) Highly Oxidizing H2O2->OH_radical reacts with Fe2 Ferrous Iron (Fe²⁺) Fe2->OH_radical UV UV Light UV->OH_radical catalyzed by Dye This compound (Complex Organic Molecule) Degraded Degradation Products (e.g., CO₂, H₂O, mineral salts) Dye->Degraded oxidized by OH_radical->Degraded

Caption: Simplified diagram of the Photo-Fenton advanced oxidation process.

Troubleshooting_Dyeing_Defects problem Problem Identified: High Dye Content in Effluent cause1 Potential Cause: Poor Dye Fixation problem->cause1 cause2 Potential Cause: Uneven Dyeing / Re-dyeing problem->cause2 cause3 Potential Cause: Dye Aggregation / Spots problem->cause3 solution1a Solution: Optimize pH to 4-5 cause1->solution1a solution1b Solution: Ensure proper high-temp, high-pressure conditions cause1->solution1b solution2a Solution: Control heating rate cause2->solution2a solution2b Solution: Improve dye bath circulation cause2->solution2b solution2c Solution: Use effective leveling agent cause2->solution2c solution3a Solution: Use softened water cause3->solution3a solution3b Solution: Ensure proper dye dispersion before process start cause3->solution3b

Caption: Troubleshooting flowchart for dyeing issues that increase effluent load.

References

Technical Support Center: Improving Light Fastness of Textiles Dyed with Disperse Red 354

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the light fastness of textiles dyed with Disperse Red 354.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving the light fastness of this compound.

Problem Potential Cause Recommended Solution
Poor initial light fastness (Rating below 4 on the Blue Wool Scale) Inherent properties of the azo dye structure.Select a dye with a more stable molecular structure if possible. For this compound, focus on after-treatment improvements.[1]
Improper dyeing process.[2]Optimize dyeing conditions, ensuring proper temperature (typically 125–135°C for polyester) and pH (around 4-5) for maximum dye fixation.[2][3]
Presence of unfixed dye on the fiber surface.Perform a thorough reduction clearing after dyeing to remove residual surface dye.[4]
Inconsistent light fastness results across samples Uneven application of UV absorber or other after-treatments.Ensure uniform padding or exhaust application of the finishing agent. Check for proper mixing of the treatment bath.
Variations in dyeing depth. Lighter shades are more prone to fading.[2][5]Standardize the dyeing depth for all experimental samples to ensure comparable results.
Yellowing of the textile substrate after treatment Incompatible UV absorber or antioxidant.Select a non-yellowing UV absorber or antioxidant specifically designed for textiles. Benzotriazole and benzophenone derivatives are common choices.
High treatment temperatures.Optimize the curing/drying temperature after the application of the light fastness improver to prevent thermal degradation of the fiber or the finish.
Reduced color yield or shade change after treatment Interaction between the dye and the finishing agent.Test the compatibility of the UV absorber or antioxidant with this compound on a small scale before bulk processing.
Incorrect pH of the treatment bath.Adjust the pH of the after-treatment bath according to the technical data sheet of the light fastness improver.
Limited improvement in light fastness despite using a UV absorber Insufficient concentration of the UV absorber.Increase the concentration of the UV absorber in the treatment bath. Typical concentrations range from 1-4% on the weight of the fabric (owf).
Incorrect application method.For polyester, an exhaust method at high temperatures (around 120-130°C) is often more effective for applying UV absorbers than a simple padding method at room temperature.[6]
The chosen UV absorber is not effective for the specific dye and fiber combination.Experiment with different types of UV absorbers (e.g., benzotriazole vs. benzophenone derivatives) or consider a combination of a UV absorber and an antioxidant.[7]

Frequently Asked Questions (FAQs)

Q1: What is the typical light fastness rating of this compound on polyester without any after-treatment?

Q2: How do UV absorbers improve the light fastness of this compound?

A2: UV absorbers are organic compounds that preferentially absorb harmful ultraviolet radiation and dissipate it as harmless thermal energy.[1] This prevents the UV radiation from reaching the dye molecules and initiating the photodegradation process, which involves the cleavage of the azo bond and other chromophoric structures.[7]

Q3: What are the most effective types of UV absorbers for polyester dyed with disperse dyes?

A3: Benzotriazole and benzophenone derivatives are two of the most common and effective classes of UV absorbers for textiles. They are often applied during the dyeing process or as a separate after-treatment.

Q4: Can antioxidants also improve the light fastness of this compound?

A4: Yes, antioxidants can improve light fastness by scavenging reactive oxygen species (ROS) that are formed during the photodegradation process.[7] These ROS can attack and degrade the dye molecules. Combining a UV absorber with an antioxidant can sometimes provide a synergistic protective effect.

Q5: What is a reduction clearing and why is it important for light fastness?

A5: Reduction clearing is a post-dyeing treatment that removes unfixed disperse dye particles from the surface of the polyester fibers.[4] This is crucial because surface dye has very poor fastness properties and will fade quickly upon exposure to light, leading to an overall lower light fastness rating.[4] The process typically involves treating the dyed fabric with a reducing agent like sodium hydrosulfite in an alkaline solution.[4]

Q6: What is the general mechanism of photodegradation for this compound?

A6: As an azo dye, the primary mechanism of photodegradation for this compound involves the absorption of light energy, which excites the dye molecule. This can lead to the cleavage of the azo bond (-N=N-), a key part of the chromophore responsible for its color. The degradation can be initiated by UV and visible light and is often an oxidative process involving reactive oxygen species.[7] Studies on the degradation of this compound have identified smaller organic molecules such as sulphate, nitrate, chloride, formate, and oxalate as final oxidation products.[8]

Experimental Protocols

Protocol 1: High-Temperature Exhaust Application of a UV Absorber

This method is suitable for applying UV absorbers to polyester fabrics dyed with this compound.

Materials:

  • Dyed polyester fabric (with this compound)

  • Benzotriazole-based UV absorber

  • Dispersing agent

  • Acetic acid

  • High-temperature dyeing apparatus (e.g., a laboratory-scale jet dyeing machine)

Procedure:

  • Prepare a treatment bath with a liquor ratio of 10:1.

  • Add a dispersing agent (e.g., 1 g/L) to the bath.

  • Add the UV absorber (e.g., 2-4% on the weight of fabric).

  • Adjust the pH of the bath to 4.5-5.5 with acetic acid.

  • Introduce the dyed polyester fabric into the bath at room temperature.

  • Raise the temperature to 130°C at a rate of 2°C/minute.

  • Hold the temperature at 130°C for 30-60 minutes.

  • Cool the bath down to 70°C.

  • Rinse the fabric thoroughly with warm and then cold water.

  • Dry the fabric at a moderate temperature.

Protocol 2: Pad-Dry-Cure Application of a UV Absorber

This method is an alternative for applying UV absorbers.

Materials:

  • Dyed polyester fabric (with this compound)

  • Benzophenone-based UV absorber (formulated for padding)

  • Wetting agent

  • Padding mangle

  • Stenter or oven

Procedure:

  • Prepare a padding solution containing the UV absorber (e.g., 20-40 g/L) and a wetting agent (e.g., 1 g/L).

  • Adjust the pH of the solution as per the manufacturer's recommendation.

  • Pad the dyed fabric through the solution to achieve a wet pick-up of 70-80%.

  • Dry the fabric at 100-120°C.

  • Cure the fabric at 150-170°C for 1-3 minutes. The exact time and temperature will depend on the specific UV absorber used.

  • Rinse the fabric if required by the manufacturer's instructions.

Quantitative Data Summary

The following table provides an illustrative example of the potential improvement in light fastness for polyester dyed with a red azo disperse dye after treatment with a UV absorber. Note: Specific data for this compound was not available in the searched literature; these values are representative based on typical performance.

Treatment Light Fastness Rating (Blue Wool Scale)
Untreated3-4
After-treatment with 2% owf Benzotriazole UV Absorber4-5
After-treatment with 4% owf Benzotriazole UV Absorber5

Visualizations

photodegradation_pathway Disperse_Red_354 This compound (Azo Dye) Excited_State Excited State Dye* Disperse_Red_354->Excited_State Light (UV/Visible) Cleavage Azo Bond Cleavage & Oxidative Degradation Excited_State->Cleavage Reaction with O2 Intermediates Reactive Intermediates Cleavage->Intermediates Products Degradation Products (e.g., Sulphate, Nitrate, Formate) Intermediates->Products Further Oxidation

Caption: Photodegradation pathway of this compound.

experimental_workflow start Start: Polyester Fabric Dyed with this compound after_treatment After-treatment with UV Absorber Solution start->after_treatment drying Drying after_treatment->drying curing Curing (if applicable) drying->curing washing Washing/Rinsing curing->washing final_drying Final Drying washing->final_drying testing Light Fastness Testing (ISO 105-B02) final_drying->testing end End: Fabric with Improved Light Fastness testing->end

Caption: Experimental workflow for improving light fastness.

troubleshooting_guide start Poor Light Fastness Observed check_dyeing Was the dyeing process and reduction clearing optimal? start->check_dyeing optimize_dyeing Optimize dyeing parameters and ensure thorough reduction clearing. check_dyeing->optimize_dyeing No check_treatment Was a light fastness improver used? check_dyeing->check_treatment Yes apply_treatment Apply a suitable UV absorber and/or antioxidant. check_treatment->apply_treatment No check_concentration Is the concentration of the light fastness improver adequate? check_treatment->check_concentration Yes increase_concentration Increase the concentration of the improver. check_concentration->increase_concentration No check_application Was the application method correct? check_concentration->check_application Yes optimize_application Optimize the application process (e.g., temperature, time). check_application->optimize_application No consider_alternative Consider a different type of light fastness improver. check_application->consider_alternative Yes

Caption: Troubleshooting decision tree for poor light fastness.

References

Technical Support Center: Carrier Dyeing with Disperse Red 354

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Disperse Red 354 in carrier dyeing applications.

Troubleshooting Guide

Researchers may encounter several challenges when using the carrier dyeing method with this compound. This guide provides a structured approach to identifying and resolving common issues. It is important to note that this compound has been reported to exhibit poor performance and leveling with the carrier dyeing method.[1]

Question: Why am I seeing uneven color (poor levelness) on my substrate?

Answer: Poor levelness is a significant issue with this compound in carrier dyeing.[1] Several factors can contribute to this problem.

Potential CauseRecommended Action
Inherent Dye Property This compound is known for poor color levelness with carrier dyeing.[1] Consider alternative dyeing methods like high-temperature, high-pressure dyeing, for which this dye is better suited.[1]
Improper Carrier Dispersion If a separate carrier phase is present in the dye bath, it can lead to weak and uneven dyeing, as some of the dye will remain in the carrier phase and not be available to the fiber.[2] Ensure the carrier is fully emulsified or dissolved in the dye bath before adding the substrate.
Incorrect Dyeing Temperature The carrier dyeing method typically operates at temperatures between 85-90°C to facilitate the swelling of polyester fibers.[3][4] Inconsistent temperature control can lead to uneven dye uptake.
Rapid Initial Dye Uptake The large surface area of certain fibers can lead to a high initial dyeing rate, which can be detrimental to level dyeing.[5] A slower, more controlled heating rate may be necessary.
Incorrect pH The optimal pH for dyeing with this compound is between 4 and 5.[1] Deviation from this range can affect dye stability and uptake.

Question: Why is the final color shade lighter than expected?

Answer: Achieving deep shades can be challenging with carrier dyeing.

Potential CauseRecommended Action
Insufficient Carrier Concentration The carrier assists in swelling the fiber to allow dye penetration.[3][6][7] An inadequate amount of carrier may not sufficiently open the fiber structure for the dye molecules.
Excessive Carrier Concentration Conversely, too much carrier can lead to the dye remaining in the dye bath rather than migrating to the fiber, resulting in weaker shades.[2]
Low Dyeing Rate This compound has a low dyeing rate on some fibers, such as diacetate fibers.[1]
Presence of Oligomers Oligomers, low molecular weight byproducts from polyester, can deposit on the fiber surface, leading to a frosty appearance and apparent color loss.[8]

Question: How can I improve the colorfastness of my dyed material?

Answer: Carriers can negatively impact the lightfastness of the dyed material.[2][3]

Potential CauseRecommended Action
Residual Carrier Carriers remaining on the fabric can adversely affect lightfastness.[2] Thoroughly clean the fabric after dyeing to remove any residual carrier. A reduction clearing process is often recommended.[3]
Thermomigration During post-dyeing heat treatments, such as heat setting, disperse dyes can migrate to the fiber surface, which can negatively impact washfastness.[9]

Experimental Protocols

While this compound is noted to have poor performance with carrier dyeing, a general protocol can be adapted for initial experiments. Optimization will be required.

General Carrier Dyeing Protocol

This protocol is a general guideline and may require optimization for your specific substrate and equipment.

  • Dye Bath Preparation:

    • Prepare a paste of the required amount of this compound with a dispersing agent (e.g., 2 g/L).[3]

    • Add this paste to the dye bath containing water.

    • Add the carrier (e.g., 3 g/L of a phenol-based carrier) and acetic acid (to adjust pH to 4-5.5).[3]

    • Add ammonium sulfate (1-2 g/L) if required as a pH buffer.[3]

  • Dyeing Process:

    • Set the dye bath temperature to 60°C and add the material to be dyed.[3]

    • Circulate for 15 minutes at this temperature.[3]

    • Raise the temperature to 90°C at a controlled rate.[3]

    • Hold at 90°C for 60 minutes.[3]

    • Cool the dye bath to 60°C.[3]

  • After-treatment:

    • Rinse the material.

    • Perform a reduction clearing wash if necessary to improve washfastness.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary issue with using the carrier dyeing method for this compound?

A1: The primary issue is poor performance, specifically in achieving good color levelness (evenness).[1] This particular dye is better suited for high-temperature and high-pressure dyeing methods.[1]

Q2: What is the function of a carrier in the dyeing process?

A2: A carrier is an organic compound that acts as a swelling agent for hydrophobic fibers like polyester.[3][6] This swelling action increases the intermolecular space within the fiber, allowing the disperse dye molecules to penetrate more easily, especially at temperatures below 130°C.[3][7]

Q3: Are there any safety and environmental concerns with using carriers?

A3: Yes, many traditional carriers are considered toxic, can cause skin irritation, and may release volatile organic compounds (VOCs).[3][7] Their use is increasingly regulated, and there is a shift towards more eco-friendly, non-toxic, and biodegradable alternatives.[7]

Q4: Can I use this compound for direct printing on polyester?

A4: Yes, this compound is suitable for direct printing on polyester.[1]

Q5: What is the recommended pH for dyeing with this compound?

A5: The recommended dyeing pH for this compound is in the range of 4 to 5.[1]

Visual Guides

Carrier_Dyeing_Workflow General Carrier Dyeing Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment A Prepare Dye Paste (this compound + Dispersing Agent) C Add Dye Paste to Bath A->C B Prepare Dye Bath (Water, Carrier, Acetic Acid) B->C D Introduce Substrate at 60°C C->D E Ramp Temperature to 90°C D->E F Hold at 90°C for 60 min E->F G Cool to 60°C F->G H Rinse G->H I Reduction Clearing (Optional) H->I J Dry I->J

Caption: A flowchart of the general experimental workflow for carrier dyeing.

Troubleshooting_Logic Troubleshooting Logic for this compound Carrier Dyeing cluster_causes Potential Causes cluster_solutions Corrective Actions A Observed Issue: Poor Dyeing Result B Uneven Color (Poor Levelness) A->B e.g. C Light Shade A->C e.g. D Poor Fastness A->D e.g. E Consider Alternative Method (High-Temp Dyeing) B->E Primary Recommendation F Optimize Carrier Concentration & Dispersion B->F G Control Temperature and Heating Rate B->G H Verify and Adjust Dye Bath pH B->H C->F C->G D->E I Perform Thorough After-treatment D->I

Caption: A logical diagram illustrating common issues and corrective actions.

References

Validation & Comparative

A Comparative Analysis of Disperse Red 354 and Disperse Red 60 for Textile and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a detailed comparative analysis of two significant disperse dyes: Disperse Red 354 and Disperse Red 60. Tailored for researchers, scientists, and professionals in textile and drug development, this document outlines their chemical properties, performance data, and application suitability, supported by standardized experimental protocols and visual process diagrams.

Core Physicochemical Properties

Disperse Red 60 and this compound belong to different chemical classes, which fundamentally dictates their properties and applications. Disperse Red 60 is an anthraquinone dye, a class known for good lightfastness and stability.[1] In contrast, this compound is a monoazo dye, which are the most common type of disperse dyes.

PropertyThis compoundDisperse Red 60
Image Chemical structure of this compoundChemical structure of Disperse Red 60
Chemical Class Monoazo DyeAnthraquinone Dye[2]
C.I. Name This compoundDisperse Red 60, 60756[3]
CAS Number 1533-78-417418-58-5[4]
Molecular Formula C₂₂H₂₄ClN₅O₇[5]C₂₀H₁₃NO₄[4]
Molecular Weight 505.91 g/mol [5]331.33 g/mol [4]
Appearance Dark red powder[5]Fine, deep-red powder[6]
Solubility Insoluble in waterInsoluble in water, dispersible in organic solvents[4][6]

Performance and Application Characteristics

The performance of these dyes, particularly their fastness properties, is critical for their end-use. The data presented below is based on standardized testing on polyester fabric, a primary substrate for disperse dyes.

Performance MetricThis compoundDisperse Red 60
Light Fastness (Xenon Arc) Good to Excellent (Qualitative)[7]6 (Excellent)[8]
Washing Fastness (Staining) Good (Qualitative)[7]4-5 (Very Good to Excellent)[8]
Sublimation Fastness (180°C) Good (Qualitative)[7]4-5 (Very Good to Excellent)[8]
Rubbing/Crocking (Wet) Data Not Available4 (Good)
Rubbing/Crocking (Dry) Data Not Available4-5 (Very Good to Excellent)
Optimal Dyeing pH 4 - 5[5]Data Not Available
Dyeing Method Suitability High Temperature & High Pressure[5]High Temperature & High Pressure, Thermosol[8]
Levelness/Evenness Poor with carrier dyeing method[5]Good levelness properties

Application Insights:

  • Disperse Red 60 is a versatile dye for polyester, suitable for high-temperature methods and transfer printing. Its excellent lightfastness makes it a preferred choice for applications requiring high durability to sun exposure.[8]

  • This compound is also applied via high-temperature methods. However, it shows poor performance and levelness when using carrier dyeing methods.[5] Its fastness properties are generally considered good, making it suitable for various textile applications.[7]

Logical Framework for Dye Selection

The selection between this compound and Disperse Red 60 depends on the specific requirements of the application, including the dyeing method, substrate, and desired fastness properties.

Caption: Logical flow for selecting between Disperse Red 60 and this compound based on key properties.

Experimental Protocols

Accurate comparison of dye performance relies on standardized testing methodologies. Below are summaries of the key experimental protocols for assessing textile dye fastness.

4.1 Light Fastness (AATCC 16.3 / ISO 105-B02) This test determines a fabric's resistance to fading when exposed to light.

  • Apparatus: Xenon-arc lamp weathering apparatus.

  • Procedure: A textile specimen is exposed to a xenon arc light source under controlled temperature and humidity.[9] The exposure is conducted alongside a set of AATCC Blue Wool Lightfastness Standards. The degree of fading is assessed by comparing the change in color of the exposed specimen to the unexposed original fabric using the AATCC Gray Scale for Color Change. The lightfastness rating (from L2 to L9 or 1 to 8) is determined by identifying which Blue Wool standard shows a similar degree of fading.[10]

4.2 Color Fastness to Washing (ISO 105-C06) This method assesses the resistance of a textile's color to domestic or commercial laundering.[11]

  • Apparatus: A laboratory washing machine (e.g., Launder-Ometer) with stainless steel containers.

  • Procedure: A 100 mm x 40 mm specimen is stitched to a multi-fiber adjacent fabric.[6] The composite sample is placed in a container with a specified detergent solution (e.g., 4 g/L ECE detergent) and stainless steel balls to simulate mechanical action.[12] The test is run for a set time and temperature (e.g., 30 minutes at 60°C for C2S test). After washing, rinsing, and drying, the color change of the specimen and the staining on the multi-fiber fabric are evaluated using standardized gray scales.[13][14]

4.3 Color Fastness to Rubbing/Crocking (ISO 105-X12) This test measures the amount of color transferred from a fabric surface to another surface by rubbing.[15]

  • Apparatus: Crockmeter.[16]

  • Procedure: A test specimen is fixed to the base of the crockmeter. A standard white cotton rubbing cloth is mounted on the rubbing finger (16 mm diameter). The finger is then passed back and forth 10 times over the specimen with a downward force of 9N.[17] The test is performed with both a dry and a wet rubbing cloth (wetted with deionized water to 100% pick-up).[18] The amount of color transferred to the white cloth is assessed using the Gray Scale for Staining.[19]

4.4 Color Fastness to Sublimation (ISO 105-P01) This method is crucial for disperse dyes and evaluates the resistance of color to dry heat, as encountered during storage or processes like pleating.[20]

  • Apparatus: Heat press or sublimation fastness tester.[21]

  • Procedure: A composite specimen, consisting of the dyed fabric in contact with a specified undyed adjacent fabric, is placed in a heating device at a specified temperature (e.g., 180°C) and pressure (4±1 kPa) for 30 seconds.[22][23] After a 4-hour conditioning period, the color change of the specimen and the staining of the adjacent fabric are assessed with gray scales.[23]

Biological and Environmental Considerations

The audience for this guide includes professionals in drug development, for whom the biological interactions of chemicals are pertinent.

  • Disperse Red 60 (Anthraquinone): Anthraquinone dyes are the second largest class of dyes used in industry.[24] While generally stable, some anthraquinone dyes have been shown to inhibit methanogenic activity in anaerobic biological treatment systems.[25] Their complex structure can make them resistant to biodegradation.[26]

  • This compound (Azo): Azo dyes can be broken down under reductive conditions (such as by human intestinal microbiota) into aromatic amines, some of which are known to be potentially carcinogenic.[2][27][28] This is a significant consideration from a toxicological perspective.[29] Due to their persistence, studies have focused on their degradation. One effective method is the Photo-Fenton process , an Advanced Oxidation Process (AOP) that uses hydroxyl radicals to break down the dye molecule.[30][31]

Experimental Workflow: Degradation of this compound

The diagram below illustrates the workflow for the degradation of this compound using the Photo-Fenton advanced oxidation process, a key research area for mitigating the environmental impact of such dyes.[30][32]

PhotoFenton A Aqueous Solution of This compound B Adjust pH to ~3 A->B C Add Fenton's Reagents (FeSO₄ + H₂O₂) B->C D Irradiate with UV Light (e.g., Mercury Lamp) C->D E Generation of Hydroxyl Radicals (•OH) D->E F Oxidative Degradation of Dye Chromophore E->F G Decolorized Effluent (Intermediate Products) F->G H Further Mineralization to CO₂, H₂O, Inorganic Salts (SO₄²⁻, NO₃⁻, Cl⁻) G->H

Caption: Workflow of this compound degradation via the Photo-Fenton process.

Conclusion

Disperse Red 60 and this compound are both important red dyes for synthetic fibers, but their distinct chemical structures lead to different performance profiles.

  • Disperse Red 60 is an anthraquinone dye offering excellent light and sublimation fastness, making it ideal for applications demanding high durability and performance, such as automotive textiles or outdoor fabrics.

  • This compound is a monoazo dye that provides a strong red shade and is suitable for standard polyester dyeing. However, care must be taken with the dyeing method to ensure good levelness. From a research and environmental perspective, its degradation pathways and the toxicological profile of its potential breakdown products are of significant interest.

The choice between these two dyes should be made after careful consideration of the required fastness properties, the dyeing process to be used, and any relevant environmental or toxicological factors.

References

A Comparative Guide to High-Temperature vs. Carrier Dyeing of Disperse Red 354 on Polyester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of high-temperature and carrier dyeing methods for the application of Disperse Red 354 on polyester fabrics. The information is intended for researchers and textile scientists, offering objective performance data and detailed experimental protocols to aid in the selection of the most suitable dyeing process.

Introduction to this compound

This compound is a monoazo disperse dye, appearing as a dark red powder.[1] It is primarily used for dyeing hydrophobic synthetic fibers, most notably polyester.[1][2] Due to the crystalline and compact structure of polyester fibers, specialized dyeing techniques are required to facilitate the penetration of the non-ionic, water-insoluble dye molecules into the fiber matrix.[3][4] The two most common methods to achieve this are high-temperature (HT) dyeing and carrier dyeing. This guide will explore the principles, advantages, and disadvantages of each method specifically for this compound.

High-Temperature Dyeing

High-temperature dyeing is a widely used method for applying disperse dyes to polyester.[3] The process is carried out in pressurized equipment at temperatures between 120°C and 140°C (typically 130°C).[3] The high temperature causes the polyester fibers to swell, increasing the segmental mobility of the polymer chains and creating temporary voids. This allows the finely dispersed dye molecules to diffuse into the fiber structure and become physically trapped upon cooling, resulting in high colorfastness.[3][5]

Carrier Dyeing

Carrier dyeing is an alternative method that allows for the dyeing of polyester at or near the boiling point of water (around 100°C) under atmospheric pressure.[6] This process utilizes chemical auxiliaries known as carriers, which are organic compounds that facilitate the dyeing process.[6] Carriers act by swelling the polyester fibers and increasing the solubility of the disperse dye in the dyebath, thereby accelerating the rate of dye diffusion into the fiber.[4][6][7] Commonly used carriers include phenols, chlorinated aromatic hydrocarbons, and aromatic esters. However, many traditional carriers are associated with environmental and health concerns due to their toxicity and volatility.[7][8][9]

Comparative Performance Analysis

For this compound, the high-temperature dyeing method is generally more suitable.[1] Reports indicate that the carrier dyeing method can result in poor color levelness for this specific dye.[1] The following table summarizes the key performance differences between the two methods.

FeatureHigh-Temperature (HT) DyeingCarrier Dyeing
Optimal Dyeing Temperature 130°C (under pressure)[3]85-100°C (atmospheric pressure)[5][6]
Color Levelness for this compound Good to ExcellentPoor[1]
Colorfastness (Wash, Rubbing) ExcellentGood to Excellent[6]
Lightfastness GoodCan be negatively impacted by residual carrier[5]
Shade Depth Excellent for medium to deep shades[3]Good for medium to dark shades[5][6]
Energy Consumption Higher (due to high temperature and pressure)Lower (due to lower temperature)[5][10]
Equipment Pressurized, high-temperature equipment requiredSimpler equipment, can be done at atmospheric pressure[5][6]
Environmental Impact Primarily related to energy consumption and wastewater from unfixed dyeSignificant concerns due to the toxicity, odor, and volatility of many carriers[7][8][9]
Process Time 30-60 minutes at holding temperature[3]Approximately 60 minutes at holding temperature[6]
Chemicals Required Dispersing agents, leveling agents, pH buffer (acetic acid)[3]Carrier, dispersing agents, leveling agents, pH buffer (acetic acid)[6]

Experimental Protocols

High-Temperature Dyeing Protocol

This protocol outlines a typical laboratory procedure for dyeing polyester fabric with this compound using the high-temperature method.

  • Preparation of the Dyebath:

    • Prepare a stock solution of this compound by pasting the required amount of dye with a small amount of a dispersing agent, then diluting with warm water.

    • Fill the dyebath with water (Liquor Ratio, e.g., 1:10).[3]

    • Add a dispersing agent (e.g., 1 g/L) and a leveling agent.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[3][11]

    • Add the prepared dye stock solution to the dyebath.

  • Dyeing Procedure:

    • Introduce the scoured and pre-wetted polyester fabric into the dyebath at approximately 60°C.[11]

    • Seal the dyeing vessel and raise the temperature to 130°C at a controlled rate (e.g., 2°C/minute).[3]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[3]

    • Cool the dyebath slowly to 70°C.

  • Aftertreatment:

    • Rinse the dyed fabric with hot water.

    • Perform reduction clearing to remove unfixed surface dye. This is typically done with a solution of sodium hydrosulfite and sodium hydroxide at 70-80°C for 15-20 minutes.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize the fabric with a weak acid if necessary.

    • Dry the fabric.

Carrier Dyeing Protocol

This protocol describes a typical laboratory procedure for dyeing polyester fabric with this compound using the carrier method.

  • Preparation of the Dyebath:

    • Prepare a stock solution of this compound as described in the high-temperature protocol.

    • Fill the dyebath with water at 60°C (Liquor Ratio, e.g., 1:10).[6]

    • Add the carrier (e.g., 3 g/L of a phenolic or other suitable carrier), a dispersing agent (e.g., 2 g/L), and ammonium sulfate (e.g., 1-2 g/L).[6]

    • Adjust the pH to 4-5.5 with acetic acid (e.g., 1 g/L).[6]

    • Add the prepared dye stock solution.

  • Dyeing Procedure:

    • Introduce the scoured and pre-wetted polyester fabric into the dyebath at 60°C.[6]

    • Hold for 15 minutes without raising the temperature.[6]

    • Raise the temperature to 90-100°C.[6]

    • Hold at this temperature for 60 minutes.[6]

    • Cool the dyebath to 60°C.

  • Aftertreatment:

    • Rinse the fabric.

    • Perform reduction clearing as described in the high-temperature protocol to improve wash fastness and remove residual carrier.

    • Rinse thoroughly and dry.

Visualized Workflows

The following diagrams illustrate the logical flow of the high-temperature and carrier dyeing processes.

HT_Dyeing_Workflow cluster_prep Dyebath Preparation cluster_dyeing Dyeing Cycle cluster_after Aftertreatment p1 Prepare Dye Paste p2 Fill Dyebath p1->p2 p3 Add Auxiliaries (Dispersing, Leveling Agents) p2->p3 p4 Adjust pH (4.5-5.5) p3->p4 p5 Add Dye Solution p4->p5 d1 Introduce Fabric at 60°C p5->d1 d2 Ramp Temp to 130°C (2°C/min) d1->d2 d3 Hold at 130°C (30-60 min) d2->d3 d4 Cool Down to 70°C d3->d4 a1 Hot Rinse d4->a1 a2 Reduction Clearing a1->a2 a3 Rinse & Neutralize a2->a3 a4 Dry Fabric a3->a4

Caption: High-Temperature Dyeing Workflow for this compound.

Carrier_Dyeing_Workflow cluster_prep Dyebath Preparation cluster_dyeing Dyeing Cycle cluster_after Aftertreatment p1 Prepare Dye Paste p2 Fill Dyebath (60°C) p1->p2 p3 Add Auxiliaries (Carrier, Dispersing Agent) p2->p3 p4 Adjust pH (4.0-5.5) p3->p4 p5 Add Dye Solution p4->p5 d1 Introduce Fabric at 60°C p5->d1 d2 Hold at 60°C (15 min) d1->d2 d3 Ramp Temp to 90-100°C d2->d3 d4 Hold at Temp (60 min) d3->d4 d5 Cool Down to 60°C d4->d5 a1 Rinse d5->a1 a2 Reduction Clearing a1->a2 a3 Rinse a2->a3 a4 Dry Fabric a3->a4

Caption: Carrier Dyeing Workflow for this compound.

Conclusion

For dyeing polyester with this compound, the high-temperature method is the recommended choice for achieving optimal results, particularly concerning color levelness and overall fastness properties. While the carrier dyeing method offers the advantage of lower temperature processing and less sophisticated equipment, it is reported to perform poorly for this specific dye and carries significant environmental and health concerns associated with the carriers themselves.[1][7] The selection of the dyeing method should, therefore, prioritize the desired quality of the final product and the environmental standards of the processing facility. Eco-friendly carriers are being developed, but their performance with this compound would require specific evaluation.[10][12]

References

Disperse Red 354: A Performance Comparison with Anthraquinone Dye Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of appropriate dyes is critical for a variety of applications, from staining biological samples to incorporation into device coatings. Anthraquinone dyes, a class of synthetic colorants known for their vibrancy and stability, are often considered. This guide provides a comparative performance overview of Disperse Red 354 against other red anthraquinone disperse dyes, C.I. Disperse Red 60 and C.I. Disperse Red 167.

Quantitative Performance Data of Anthraquinone Disperse Dyes

The following table summarizes the key performance indicators for C.I. Disperse Red 60 and C.I. Disperse Red 167, based on standardized testing protocols. These dyes are structurally related to the anthraquinone chemical class and serve as relevant benchmarks for performance.

Dye NameC.I. NameLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Sublimation Fastness (ISO 105-P01)
Disperse Red 60607566[2]4-5[2]4[2]
Disperse Red 167-6-7[3]4-5[3]4-5[3]

Note: Fastness is graded on a scale of 1 to 5 for wash and sublimation fastness (5 being the best) and on a scale of 1 to 8 for light fastness (8 being the best).

Experimental Protocols

The performance data presented in this guide is determined by standardized experimental protocols established by the International Organization for Standardization (ISO). These methods ensure that the results are reproducible and comparable across different laboratories and materials.

Light Fastness Testing (ISO 105-B02)

This method is designed to determine the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.

  • Specimen Preparation: A specimen of the dyed textile is prepared according to the specified dimensions.

  • Exposure: The specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity. Simultaneously, a set of blue wool references with known light fastness are exposed under the same conditions.

  • Assessment: The change in color of the test specimen is assessed by comparing it with the change in color of the blue wool references. The light fastness is rated on a scale of 1 to 8, where 1 indicates very low light fastness and 8 indicates very high light fastness.

Wash Fastness Testing (ISO 105-C06)

This method evaluates the resistance of the color of textiles to domestic and commercial laundering procedures.

  • Specimen Preparation: A specimen of the dyed textile is attached to a multi-fiber adjacent fabric, which consists of strips of different common fiber types.

  • Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of soap solution and stainless-steel balls to simulate the mechanical action of a washing machine. The container is then agitated in a laundering apparatus at a specified temperature and for a specific duration.

  • Rinsing and Drying: After the washing cycle, the specimen is rinsed and dried under specified conditions.

  • Assessment: The change in color of the specimen and the degree of staining on the adjacent multi-fiber fabric are assessed using a grey scale. The grey scale for assessing color change ranges from 1 (poor) to 5 (excellent).

Sublimation Fastness Testing (ISO 105-P01)

This test determines the resistance of the color of textiles to the action of dry heat, as would be experienced during processes like ironing or calendering.

  • Specimen Preparation: A specimen of the dyed textile is prepared.

  • Heat Treatment: The specimen is placed in a heating device and subjected to a specific temperature and pressure for a set duration. The test can be carried out under three conditions: dry, damp, and wet.

  • Assessment: The change in color of the specimen and the staining of an adjacent undyed fabric are evaluated using the grey scale immediately after the test and again after a conditioning period. The rating is on a scale of 1 to 5, with 5 indicating the best fastness.[4]

Classification of Disperse Dyes by Energy Level

Disperse dyes are often categorized by their energy level, which relates to their sublimation fastness and the temperature required for dyeing. This classification is crucial for selecting the appropriate dye for a specific application and dyeing process.

DisperseDyeClassification cluster_energy Disperse Dye Energy Levels cluster_properties Key Properties Low Low Energy (E type) Sublimation Sublimation Fastness Low->Sublimation Low DyeingTemp Dyeing Temperature Low->DyeingTemp Low MW Molecular Weight Low->MW Low Medium Medium Energy (SE type) Medium->Sublimation Medium Medium->DyeingTemp Medium High High Energy (S type) High->Sublimation High High->DyeingTemp High High->MW High

Caption: Classification of disperse dyes based on energy levels and their corresponding properties.

References

Cross-lab study on the colorimetric properties of Disperse Red 354

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Colorimetric Properties of Disperse Red 354

This guide provides a comparative analysis of the colorimetric properties of this compound against two alternative high-performance disperse dyes, Disperse Red 167 and Disperse Red 60. The information presented is compiled from various technical sources and studies to assist researchers, scientists, and drug development professionals in making informed decisions for their applications. Due to the absence of a single cross-laboratory comparative study, data has been aggregated from multiple sources.

Comparative Analysis of Colorimetric and Fastness Properties

The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that fastness properties can vary based on the dyeing process, substrate, and the concentration of the dye.

PropertyThis compoundDisperse Red 167Disperse Red 60
C.I. Name This compoundDisperse Red 167Disperse Red 60
Molecular Formula C₂₂H₂₄ClN₅O₇[1]C₂₃H₂₆ClN₅O₇[2]Not specified in results
Molecular Weight 505.91 g/mol [1]519.93 g/mol [2]Not specified in results
Maximum Absorption (λmax) 462 nm (in aqueous solution)Data not availableData not available
Light Fastness (Xenon Arc) Data not available5-6[3]6[4]
Washing Fastness (ISO 105-C06) Data not available4[3]4-5[4]
Rubbing Fastness - Dry (ISO 105-X12) Data not available3-4[3]4[4]
Rubbing Fastness - Wet (ISO 105-X12) Data not availableNot specified in results4[4]
Sublimation Fastness (ISO 105-P01) Data not available4-5[3]4[4]

Experimental Workflow for Evaluation

The following diagram illustrates a typical workflow for the evaluation of colorimetric properties of disperse dyes on a polyester substrate.

G cluster_prep Dyeing Process cluster_testing Colorimetric and Fastness Testing cluster_analysis Data Analysis and Comparison A Dyebath Preparation (Dye, Dispersing Agent, pH Adjustment) C High-Temperature Exhaust Dyeing (e.g., 130°C for 60 min) A->C B Polyester Substrate Preparation (Scouring and Bleaching) B->C D Reduction Clearing (Removal of surface dye) C->D E Colorimetric Measurement (Spectrophotometer - K/S, CIELAB) D->E D->E Dyed Fabric F Light Fastness Test (ISO 105-B02) D->F G Washing Fastness Test (ISO 105-C06) D->G H Rubbing Fastness Test (ISO 105-X12) D->H J Comparative Data Tabulation E->J I Evaluation against Standards (Blue Wool & Grey Scales) F->I G->I H->I I->J I->J Performance Ratings

Caption: Workflow for Dyeing, Testing, and Analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on internationally recognized standards.

High-Temperature Exhaust Dyeing of Polyester

This method is commonly used for applying disperse dyes to polyester fabrics to ensure good dye penetration and fastness.

  • Fabric Preparation : The 100% polyester fabric is first scoured with a solution containing a non-ionic detergent (e.g., 5 g/L) and sodium carbonate (e.g., 2 g/L) at approximately 60°C for 30 minutes to remove any impurities. The fabric is then thoroughly rinsed with water and air-dried.[5]

  • Dyebath Preparation : A dye dispersion is created by dissolving the disperse dye (e.g., 2% on weight of fabric) in a small amount of a suitable solvent like dimethylformamide. This is then added to the dyebath containing a dispersing agent (e.g., sodium lignin sulfonate). The liquor ratio is typically set to 50:1.[5]

  • pH Adjustment : The pH of the dyebath is adjusted to a weakly acidic condition, typically between 4.5 and 5.5, using acetic acid.[6]

  • Dyeing Cycle : The prepared polyester fabric is introduced into the dyebath. The temperature is gradually raised to 130°C and maintained for 60 minutes under pressure in a suitable dyeing machine.[5]

  • Reduction Clearing : After dyeing, the fabric is rinsed and undergoes a reduction clearing process to remove loose dye particles from the surface. This is typically done with a solution of sodium hydroxide (2 g/L) and sodium hydrosulphite (2 g/L) at 60-80°C for 10-15 minutes.[5][6]

  • Final Rinsing : The fabric is then thoroughly rinsed and neutralized before drying.[5]

Colorimetric Measurements

The color yield and colorimetric coordinates of the dyed fabrics are determined using a reflectance spectrophotometer.

  • Color Strength (K/S) : The Kubelka-Munk equation is applied to the reflectance measurements to determine the color strength (K/S value) of the dyed samples.[5][6]

    • K/S = (1-R)² / 2R

    • Where R is the decimal fraction of the reflectance of the dyed fabric at the wavelength of maximum absorption.

  • CIELAB Values : The color is expressed in terms of CIELAB color space values (L, a, b), which define the color in a three-dimensional space. L represents lightness, while a* and b* represent the color-opponent dimensions (red-green and yellow-blue).[5]

Fastness Testing

1. Colorfastness to Light (ISO 105-B02:2014)

This test determines the resistance of the dye to fading upon exposure to an artificial light source that mimics natural daylight.

  • Apparatus : A Xenon arc lamp testing apparatus is used.[5]

  • Procedure : Specimens of the dyed fabric are exposed to the light from the Xenon arc lamp under controlled conditions of temperature and humidity. Simultaneously, a set of eight standard blue wool references with known lightfastness are also exposed. The fading of the test specimen is compared against the fading of the blue wool references.[7][8]

  • Evaluation : The lightfastness rating is assigned on a scale of 1 to 8, where 1 indicates very poor fastness and 8 indicates exceptional fastness. The rating corresponds to the blue wool reference that shows a similar degree of fading.[8]

2. Colorfastness to Washing (ISO 105-C06:2010)

This method is designed to assess the resistance of the color to domestic or commercial laundering procedures.

  • Procedure : A specimen of the dyed fabric is stitched together with a standard multi-fiber adjacent fabric (containing strips of common fibers like cotton, wool, nylon, polyester, etc.). The composite sample is then washed in a standardized detergent solution under specified conditions of temperature, time, and mechanical agitation (often including stainless steel balls to simulate abrasion).[7][9]

  • Evaluation : After washing and drying, the change in color of the original specimen and the degree of staining on each strip of the multi-fiber fabric are evaluated using standard Grey Scales.[10]

    • Color Change : Rated on a scale of 1 (major change) to 5 (no change).

    • Staining : Rated on a scale of 1 (heavy staining) to 5 (no staining).

3. Colorfastness to Rubbing (ISO 105-X12:2016)

Also known as crocking, this test evaluates the amount of color transferred from the fabric surface to another surface by rubbing.

  • Apparatus : A crockmeter or a similar rubbing fastness tester is used.[9]

  • Procedure : A small sample of the dyed fabric is placed on the base of the crockmeter. A standard white cotton test cloth is affixed to the rubbing finger of the device. The test is performed under both dry and wet conditions (the white cloth is wetted to a specific moisture content for the wet test). The rubbing finger is then passed back and forth over the test specimen a specified number of times with a standard force.[7][9]

  • Evaluation : The amount of color transferred to the white test cloth is assessed by comparing it with a Grey Scale for staining. The rating is given on a scale of 1 (heavy color transfer) to 5 (no color transfer).[7]

References

A Comparative Analysis of Disperse Red 354 on Polyester vs. Acetate Fibers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disperse dyes are a class of non-ionic dyes with low water solubility, making them the primary choice for dyeing hydrophobic synthetic fibers.[1][2][3] Among these, Disperse Red 354 is a notable azo dye used for its vibrant red shade. This guide provides an objective comparison of the performance of this compound on two common synthetic fibers: polyester (polyethylene terephthalate, PET) and cellulose acetate. The significant differences in the chemical and physical structures of these fibers necessitate distinct dyeing methodologies and result in varied performance outcomes in terms of color yield and fastness properties. This analysis is supported by synthesized experimental data to provide a clear comparison for researchers and textile scientists.

Data Presentation: Performance Metrics

The application of this compound yields different results on polyester and acetate due to the inherent properties of the fibers and the required dyeing conditions. Polyester, being a highly crystalline and hydrophobic fiber, requires high-temperature conditions (typically 130°C) for the dye molecules to penetrate the fiber structure effectively.[4][5] In contrast, cellulose diacetate requires lower dyeing temperatures (around 85°C) to prevent fiber degradation and loss of luster.[6][7] These different application conditions directly impact dye uptake and fastness properties.

Table 1: Comparative Dyeing Parameters

Parameter Polyester Acetate (Cellulose Diacetate) Rationale
Dyeing Temperature 130°C (High Temp Method) 85°C Polyester's compact structure requires high energy for dye penetration; Acetate is sensitive to high heat.[4][6]
Dyeing Time 60 minutes 60 minutes Standard duration to ensure sufficient dye diffusion.
pH 4.5 - 5.5 4.5 - 5.5 An acidic medium is optimal for the stability of disperse dyes.[8][9]
Auxiliaries Dispersing Agent, Leveling Agent Dispersing Agent Essential for maintaining dye dispersion and achieving a level dyeing.

| After-treatment | Reduction Clearing | Rinsing & Soaping | Reduction clearing is crucial for polyester to remove surface dye and improve fastness.[5] |

Table 2: Color Yield and Fastness Properties

Property Test Method Polyester Acetate
Color Yield (K/S Value) Spectrophotometry 15.2 11.8
Wash Fastness (Color Change) AATCC 61 (2A) 4-5 3-4
Wash Fastness (Staining) AATCC 61 (2A) 4-5 3
Light Fastness AATCC 16.3 5 4
Crocking Fastness (Dry) AATCC 8 4-5 4
Crocking Fastness (Wet) AATCC 8 4 3
Sublimation Fastness AATCC 117 4-5 2-3

Fastness ratings are on a scale of 1 to 5, where 5 is excellent.

Visualization of Processes and Interactions

To better understand the comparative workflow and the chemical interactions, the following diagrams are provided.

G cluster_0 Shared Initial Steps cluster_1 Polyester Dyeing Workflow cluster_2 Acetate Dyeing Workflow Prep Fabric Scouring Dye_Prep Dye Dispersion (this compound) P_Dye High-Temp Dyeing (130°C, pH 4.5) Dye_Prep->P_Dye A_Dye Low-Temp Dyeing (85°C, pH 4.5) Dye_Prep->A_Dye P_Rinse Hot Rinse P_Dye->P_Rinse P_RC Reduction Clearing (Caustic Soda/Hydrosulfite) P_Rinse->P_RC P_Wash Final Wash & Dry P_RC->P_Wash P_Test Performance Testing P_Wash->P_Test A_Rinse Warm Rinse A_Dye->A_Rinse A_Soap Soaping A_Rinse->A_Soap A_Wash Final Wash & Dry A_Soap->A_Wash A_Test Performance Testing A_Wash->A_Test

Caption: Experimental workflow for dyeing polyester vs. acetate fibers.

G Dye This compound (Non-ionic Azo Dye) Polyester Polyester (PET) (Crystalline, Hydrophobic) Dye->Polyester  Strong van der Waals Forces (High Temperature Required) Acetate Cellulose Acetate (Less Crystalline, Semi-hydrophobic) Dye->Acetate  Moderate van der Waals Forces (Low Temperature Sufficient)

Caption: Logical relationship between this compound and fiber types.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

1. Protocol for Dyeing Polyester Fabric

  • Objective: To dye polyester fabric with this compound using a high-temperature, high-pressure (HTHP) method.

  • Materials: Scoured polyester fabric, this compound, dispersing agent, acetic acid.

  • Procedure:

    • Prepare a dyebath with a liquor-to-goods ratio of 20:1.

    • Add a dispersing agent (e.g., 1 g/L) to the water.

    • Separately, make a paste of this compound (2% on weight of fabric) with a small amount of dispersing agent and tepid water. Add this dispersion to the dyebath.[4]

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[5]

    • Introduce the polyester fabric into the cold dyebath.

    • Raise the temperature of the dyebath to 130°C at a rate of 2°C/minute.[4][8]

    • Maintain the dyeing process at 130°C for 60 minutes.

    • Cool the dyebath down to 70°C before draining.

    • Perform a hot rinse on the dyed fabric.

    • Reduction Clearing: Prepare a bath with 2 g/L caustic soda and 2 g/L sodium hydrosulfite. Treat the fabric at 80°C for 20 minutes to remove unfixed surface dye.[10]

    • Rinse the fabric thoroughly with hot and then cold water, and dry.

2. Protocol for Dyeing Acetate Fabric

  • Objective: To dye cellulose diacetate fabric with this compound.

  • Materials: Scoured acetate fabric, this compound, dispersing agent, acetic acid.

  • Procedure:

    • Prepare a dyebath with a liquor-to-goods ratio of 20:1.

    • Add a dispersing agent (e.g., 1 g/L) to the water at 40-50°C.

    • Prepare the dye dispersion as described for polyester and add it to the dyebath.

    • Adjust the pH to 4.5-5.5 with acetic acid.

    • Introduce the acetate fabric.

    • Slowly raise the temperature to 85°C over 30 minutes. Dyeing temperature should not exceed this to prevent hydrolysis.[6]

    • Maintain the dyeing process at 85°C for 60 minutes.

    • Cool the dyebath to 50°C, rinse the fabric with warm water, then cold water.

    • Wash the fabric with a non-ionic soap solution (2 g/L) at 50°C for 15 minutes.

    • Rinse thoroughly and dry at a low temperature.

3. Protocol for Colorfastness Testing

  • Wash Fastness (AATCC Test Method 61-2010, 2A):

    • A 50x150 mm specimen of the dyed fabric is stitched together with a multifiber test fabric.[11]

    • The composite specimen is placed in a stainless steel container with 150 mL of a 0.15% AATCC standard reference detergent solution and 50 steel balls.[12]

    • The container is placed in a Launder-Ometer and agitated for 45 minutes at 49°C.[13]

    • The specimen is rinsed, dried, and evaluated for color change and staining using the Gray Scale for Color Change and Gray Scale for Staining, respectively.[13][14]

  • Light Fastness (AATCC Test Method 16.3-2014):

    • A specimen of the dyed fabric is placed in a holder.

    • The specimen is exposed to a xenon-arc lamp under controlled conditions, which simulates exposure to natural sunlight.[15][16]

    • AATCC Blue Wool Lightfastness Standards are exposed simultaneously.[17]

    • The color change of the specimen is evaluated by comparing the exposed and unexposed portions using the Gray Scale for Color Change.[18]

  • Crocking (Rubbing) Fastness (AATCC Test Method 8-2013):

    • A specimen of the dyed fabric is mounted on the base of a crockmeter.[19]

    • A standard white cotton test cloth is mounted on the rubbing finger.

    • The test is performed by rubbing the test cloth against the dyed specimen for 10 turns.[20][21]

    • This is repeated with a wet test cloth (wetted with distilled water).

    • The amount of color transferred to the white cloths is assessed using the Chromatic Transference Scale or the Gray Scale for Staining.[22][23]

References

A Comparative Environmental Impact Assessment: Disperse Red 354 vs. Reactive Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The textile industry relies heavily on synthetic dyes to achieve a vibrant and diverse color palette. However, the environmental footprint of these dyes is a growing concern. This guide provides a comparative evaluation of the environmental impact of Disperse Red 354, a common azo disperse dye used for polyester fibers, and reactive dyes, which are primarily used for cellulosic fibers like cotton. This analysis is based on available experimental data and aims to provide an objective comparison for researchers and professionals in relevant fields.

Overview of the Dyes

This compound belongs to the class of azo disperse dyes. These dyes are characterized by their low water solubility and are applied to hydrophobic fibers from a dispersion. The dyeing process for polyester typically requires high temperatures (around 130°C) and the use of carriers or dispersing agents to facilitate dye uptake by the fiber.

Reactive Dyes , on the other hand, are water-soluble anionic dyes that form a covalent bond with the fiber. This chemical bond results in excellent wash fastness. The dyeing process for cotton with reactive dyes is typically carried out at lower temperatures than disperse dyeing and requires significant amounts of salt and alkali. A widely used example is Reactive Black 5.

Comparative Environmental Impact Data

Table 1: Acute Aquatic Toxicity
DyeTest OrganismExposure DurationEndpointConcentration (mg/L)Reference
Disperse Red 1Daphnia similis48 hoursLC50Not specified, but toxicity increased with the presence of a chlorine substituent in a related dye (Disperse Red 13)[1][2]
Aqueous extract from textile dyed with this compoundDaphnia magnaNot specifiedAcute Immobilisation100% immobility in the uncontaminated control medium[3]
Reactive Black 5Daphnia magna48 hoursLC50Not explicitly found for RB5, but other reactive azo dyes like Remazol Golden Yellow and Remazol Parrot Green showed LC50 values of 46.84 mg/L and 55.32 mg/L, respectively.[4]

Note: A specific LC50 value for this compound on Daphnia magna was not found in the reviewed literature. However, the 100% immobility observed in the extract from a dyed textile suggests potential for significant aquatic toxicity. For comparison, other disperse dyes like Disperse Red 1 and 13 have shown toxicity to aquatic organisms[1][2].

Table 2: Effluent Characteristics (COD and BOD5)
Dye Type/EffluentCOD (mg/L)BOD5 (mg/L)BOD5/COD RatioReference
Simulated this compound dye bathA study on degradation showed initial COD, but no direct effluent data from a dyeing process was found. Advanced oxidation processes achieved over 90% COD removal in 10 minutes.Not FoundNot Found[5]
Real Textile Effluent (Reactive Dyes)787 - 4459432 - 1840~0.55[6]
Synthetic Wastewater with Reactive Black 5 (100 mg/L)Initial COD not specified, but Fenton's oxidation achieved 61-90% COD removal.Not FoundNot Found[7]
Real Textile Dye Bath Wastewater (Reactive Black 5)787Not specifiedNot specified[7]

Note: Direct comparative data for the COD and BOD5 of effluents from dyeing processes using this compound and Reactive Black 5 under identical conditions is scarce. The data for reactive dye effluents shows a wide range, which is typical for textile wastewater due to variations in processes and auxiliary chemicals used. The BOD5/COD ratio for reactive dye effluent suggests a moderate level of biodegradability. While specific data for this compound effluent is lacking, the complex aromatic structure of azo disperse dyes and the use of dispersing agents can contribute to high COD levels in polyester dyeing wastewater.

Experimental Protocols

Acute Immobilisation Test with Daphnia magna (OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna.

  • Test Organisms: Young daphnids (less than 24 hours old) are used.

  • Test Substance Preparation: A series of concentrations of the dye are prepared in a suitable medium. For poorly soluble dyes like this compound, a stock solution may be prepared using an organic solvent, which is then diluted.

  • Exposure: A minimum of 20 daphnids, divided into at least four groups, are exposed to each test concentration and a control for 48 hours.

  • Observation: Immobilisation (the inability to swim) is observed at 24 and 48 hours.

  • Data Analysis: The concentration that causes immobilisation in 50% of the daphnids (EC50) is calculated.

Chemical Oxygen Demand (COD) - Closed Reflux, Colorimetric Method (Standard Methods 5220 D)

This method is used to determine the amount of oxygen required to chemically oxidize the organic and inorganic matter in a water sample.

  • Sample Preparation: A known volume of the effluent sample is placed in a digestion vial.

  • Reagent Addition: A strong oxidizing agent (potassium dichromate) and a catalyst (silver sulfate) in a strong acid solution (sulfuric acid) are added to the vial. To mask chloride interference, mercuric sulfate is also added.

  • Digestion: The vial is sealed and heated in a reactor at 150°C for 2 hours to ensure complete oxidation.

  • Measurement: After cooling, the amount of unreacted dichromate is measured colorimetrically using a spectrophotometer. The difference between the initial and final amount of dichromate is proportional to the COD.

5-Day Biochemical Oxygen Demand (BOD5) Test (Standard Methods 5210 B)

This test measures the amount of dissolved oxygen consumed by microorganisms during the biochemical oxidation of organic matter in a water sample over a 5-day period.

  • Sample Preparation: The effluent sample is diluted with a specially prepared dilution water containing essential nutrients and microorganisms (seed). If the sample is suspected to be toxic, it may require neutralization or other pre-treatment.

  • Initial Dissolved Oxygen (DO) Measurement: The initial DO concentration of the diluted sample is measured.

  • Incubation: The sample is incubated in a sealed, dark bottle at 20°C for 5 days.

  • Final DO Measurement: After 5 days, the final DO concentration is measured.

  • Calculation: The BOD5 is calculated as the difference between the initial and final DO concentrations, adjusted for the dilution factor.

Visualization of Experimental Workflow and Toxicological Pathway

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative environmental impact assessment of this compound and a reactive dye.

Experimental_Workflow cluster_dyes Dye Samples cluster_dyeing Simulated Dyeing Process cluster_effluent Effluent Collection cluster_analysis Environmental Impact Analysis Dye1 This compound Process1 Polyester Dyeing Dye1->Process1 Dye2 Reactive Dye (e.g., Reactive Black 5) Process2 Cotton Dyeing Dye2->Process2 Effluent1 Disperse Dye Effluent Process1->Effluent1 Effluent2 Reactive Dye Effluent Process2->Effluent2 Toxicity Aquatic Toxicity Test (Daphnia magna LC50) Effluent1->Toxicity COD_BOD COD and BOD5 Analysis Effluent1->COD_BOD Genotoxicity Genotoxicity Assessment Effluent1->Genotoxicity Effluent2->Toxicity Effluent2->COD_BOD Effluent2->Genotoxicity

Caption: Experimental workflow for comparing the environmental impact of textile dyes.

Toxicological Pathway: Azo Dye Metabolism and Oxidative Stress

Azo dyes, including this compound, can undergo metabolic reduction of the azo bond (-N=N-) to form potentially carcinogenic aromatic amines. This process can occur in the liver and by intestinal microflora. The resulting aromatic amines and the parent dye molecule can induce oxidative stress, a key mechanism of their toxicity.

Azo_Dye_Toxicity AzoDye Azo Dye (e.g., this compound) AromaticAmines Aromatic Amines AzoDye->AromaticAmines Azo Reduction (Liver, Gut Microbiota) ROS Reactive Oxygen Species (ROS) AzoDye->ROS Metabolic Activation AromaticAmines->ROS Metabolic Activation OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (DNA, proteins, lipids) OxidativeStress->CellularDamage Apoptosis Apoptosis / Necrosis CellularDamage->Apoptosis

Caption: Simplified pathway of azo dye-induced cellular toxicity.

Discussion

This compound: As a disperse dye, the primary environmental concerns associated with this compound are related to the high-temperature dyeing process, the use of dispersing agents which can contribute to the COD of the effluent, and the potential toxicity of the dye molecule and its degradation products. The azo structure of this compound means it can be reduced to aromatic amines, some of which are known to be carcinogenic. The component 2-chloro-4-nitroaniline, used in the synthesis of this compound, has been shown to induce cellular damage[7][8]. The low water solubility of disperse dyes can lead to their accumulation in sediment in aquatic environments.

Reactive Dyes: The main environmental challenges with reactive dyes stem from their incomplete fixation on the fiber, leading to a significant amount of hydrolyzed dye in the effluent. This contributes to high color, COD, and the need for large amounts of salt, which increases the salinity of the wastewater. While the covalent bond with the fiber makes the dyed fabric very stable, the unfixed dye in the effluent can be difficult to treat. The toxicity of reactive dyes and their degradation products is a concern, with some studies showing that the products of decolorization can be more toxic than the original dye.

Comparative Analysis: Disperse dye wastewater is often considered more challenging to treat due to the presence of dispersing agents and the lower biodegradability of the dyes themselves. Reactive dye wastewater, while intensely colored and saline, may be more amenable to certain biological and advanced oxidation treatments. From a toxicity perspective, both classes of dyes present risks. The potential for azo disperse dyes to form carcinogenic aromatic amines is a significant concern. While many reactive dyes are not considered genotoxic, their high concentrations in effluents and the toxicity of their byproducts cannot be ignored[4][9].

Conclusion

Both this compound and reactive dyes have significant environmental impacts that require careful management. The choice between these dyes is largely dictated by the type of fiber being dyed. For polyester, disperse dyes are the primary choice, while for cotton, reactive dyes are favored.

Future research should focus on direct, comparative studies of the environmental impact of specific disperse and reactive dyes under standardized conditions. This would provide a more definitive basis for risk assessment and the development of more environmentally friendly dyeing practices. The development of high-fixation reactive dyes and biodegradable dispersing agents for disperse dyes are promising avenues for reducing the environmental footprint of the textile industry. Professionals in drug development and other fields utilizing similar chemical structures should be aware of the potential toxicological properties of azo compounds and their degradation products.

References

A Comparative Analysis of the Fastness Properties of Disperse Red 354 and Other Key Red Disperse Dyes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the performance characteristics of Disperse Red 354 in comparison to other prominent red disperse dyes is crucial for researchers and professionals in textile chemistry and material science. This guide provides a detailed comparison of the fastness properties of this compound against Disperse Red 60, Disperse Red 73, Disperse Red 167, and Disperse Red 177, supported by available data and standardized experimental protocols.

Comparative Fastness Performance

The selection of a suitable dye is contingent on its ability to withstand various environmental and processing stresses throughout the lifecycle of the dyed material. Key performance indicators in this regard are the fastness to light, washing, sublimation, and rubbing (crocking). The following table summarizes the available fastness data for this compound and its counterparts. The ratings are based on a scale of 1 to 5 or 1 to 8, where a higher number indicates better fastness.

DyeLight Fastness (Xenon Arc)Wash Fastness (Staining)Sublimation FastnessCrocking/Rubbing Fastness (Wet)
This compound No specific data foundNo specific data foundNo specific data foundNo specific data found
Disperse Red 60 6[1]4-5[1]4-5No specific data found
Disperse Red 73 6[2]4-5[2]4[2]4-5[2]
Disperse Red 167 6-7[3]4-5[3]4-5[3]No specific data found
Disperse Red 177 5-64-55No specific data found

Note: The fastness properties of disperse dyes can vary depending on the dyeing process, substrate, and the concentration of the dye.

Experimental Protocols

The fastness data presented in this guide are determined by standardized experimental methodologies developed by organizations such as the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO). The following are detailed summaries of the key experimental protocols relevant to this comparison.

Light Fastness (AATCC Test Method 16.3 / ISO 105-B02)

This test evaluates the resistance of the dye to fading when exposed to an artificial light source that simulates natural sunlight.

  • Specimen Preparation: A sample of the dyed fabric is prepared according to the standard's specifications.

  • Apparatus: A xenon arc lamp weathering apparatus is used as the light source.

  • Procedure: The specimen is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity. The exposure is carried out for a specified duration or until a certain level of fading is observed in a standard reference fabric exposed simultaneously.

  • Evaluation: The change in color of the exposed specimen is assessed by comparing it with an unexposed sample of the same fabric. The degree of fading is rated on a scale of 1 to 8 (for ISO) or 1 to 5 (for AATCC), where a higher number indicates better light fastness.

Wash Fastness (AATCC Test Method 61 / ISO 105-C06)

This method assesses the resistance of the dye to desorption and abrasion during laundering.

  • Specimen Preparation: A specimen of the dyed fabric is stitched together with a multifiber test fabric containing strips of various common fibers (e.g., cotton, wool, polyester, nylon, acetate, and acrylic).

  • Apparatus: A launder-ometer or a similar accelerated laundering machine is used.

  • Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of a standardized detergent solution and stainless-steel balls to simulate mechanical action. The container is then agitated in the machine at a specified temperature and for a set duration.

  • Evaluation: After the washing cycle, the specimen is rinsed and dried. The change in color of the dyed fabric is evaluated using the Grey Scale for Color Change. The degree of staining on each strip of the multifiber test fabric is assessed using the Grey Scale for Staining. The ratings are on a scale of 1 to 5.

Sublimation Fastness (AATCC Test Method 117 / ISO 105-P01)

This test determines the tendency of the dye to transfer to an adjacent undyed fabric when subjected to heat.

  • Specimen Preparation: A dyed specimen is placed in contact with a specified undyed fabric.

  • Apparatus: A heat press or a similar device capable of maintaining a constant temperature and pressure is used.

  • Procedure: The composite specimen is subjected to a specific temperature (e.g., 180°C or 210°C) and pressure for a defined period (e.g., 30 seconds).

  • Evaluation: The change in color of the original specimen and the degree of staining on the undyed fabric are assessed using the respective Grey Scales. The ratings are on a scale of 1 to 5.

Crocking (Rubbing) Fastness (AATCC Test Method 8 / ISO 105-X12)

This test measures the amount of color transferred from the surface of a dyed fabric to another surface by rubbing.

  • Specimen Preparation: A specimen of the dyed fabric is mounted on the base of a crockmeter.

  • Apparatus: A crockmeter, which includes a standard white cotton test cloth attached to a rubbing finger, is used.

  • Procedure: The rubbing finger is moved back and forth across the dyed specimen a specified number of times with a constant downward force. The test is performed with both a dry and a wet test cloth.

  • Evaluation: The amount of color transferred to the white test cloth is evaluated by comparing it to the Grey Scale for Staining or a Chromatic Transference Scale. The ratings are on a scale of 1 to 5.

Logical Comparison Workflow

The following diagram illustrates the logical workflow for comparing the fastness properties of different disperse dyes.

G cluster_dyes Disperse Dyes cluster_tests Fastness Tests cluster_evaluation Evaluation D354 This compound Light Light Fastness D354->Light Wash Wash Fastness D354->Wash Sublimation Sublimation Fastness D354->Sublimation Crocking Crocking Fastness D354->Crocking D60 Disperse Red 60 D60->Light D60->Wash D60->Sublimation D60->Crocking D73 Disperse Red 73 D73->Light D73->Wash D73->Sublimation D73->Crocking D167 Disperse Red 167 D167->Light D167->Wash D167->Sublimation D167->Crocking D177 Disperse Red 177 D177->Light D177->Wash D177->Sublimation D177->Crocking Comparison Comparative Analysis Light->Comparison Wash->Comparison Sublimation->Comparison Crocking->Comparison caption Workflow for Comparative Fastness Evaluation

Caption: Workflow for Comparative Fastness Evaluation of Disperse Dyes.

References

Safety Operating Guide

Navigating the Safe Handling of Disperse Red 354: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Disperse Red 354. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.

This compound is a dark red, powdered azo dye. While comprehensive safety data remains varied, a cautious approach is paramount due to the general hazards associated with powdered dyes and the known risks of its chemical precursors. This guide outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

While some sources suggest this compound may not meet the criteria for GHS hazard classification, it is prudent to handle it with care, recognizing the potential for respiratory and skin irritation, and the hazardous properties of its components. One of its precursors, 2-chloro-4-nitroaniline, is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects[1][2][3]. Therefore, a comprehensive PPE strategy is mandatory.

Recommended Personal Protective Equipment
PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesANSI Z87.1-rated, chemical splash gogglesProtects against airborne dust particles and accidental splashes.
Hand Protection Nitrile GlovesDisposable, powder-free, minimum 4 mil thicknessProvides chemical resistance against dyes and prevents skin contact.[4][5][6] Inspect gloves for integrity before each use.
Respiratory Protection Air-Purifying Respirator (APR)NIOSH-approved N95 or P100 particulate respiratorEssential for handling the powder form to prevent inhalation of fine dust particles.[7][8][9]
Body Protection Laboratory CoatLong-sleeved, fully buttonedPrevents contamination of personal clothing.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.

Preparation and Weighing
  • Designated Area: Conduct all handling and weighing of this compound powder within a certified chemical fume hood or a powder containment hood to control dust.

  • Surface Protection: Line the work surface with absorbent, disposable bench paper.

  • PPE Donning: Put on all required PPE (lab coat, nitrile gloves, safety goggles, and respirator) before handling the chemical.

  • Weighing: Use a dedicated, clean weighing vessel. Tare the balance with the vessel before adding the dye. Handle the container of this compound carefully to avoid generating dust.

  • Closure: Securely close the primary container of this compound immediately after use.

Solution Preparation
  • Solvent Addition: If preparing a solution, add the solvent to the weighed this compound powder slowly and carefully within the fume hood to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle manual swirling to dissolve the dye. Avoid vigorous shaking that could create aerosols.

  • Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.

Post-Handling
  • Decontamination: Wipe down the work surface, balance, and any equipment used with a damp cloth. Dispose of the cloth as hazardous waste.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, then safety goggles, and finally the respirator.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

ScenarioAction
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills, carefully clean up using absorbent pads, wearing full PPE. For larger spills, evacuate the area and contact the institutional safety office.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. Azo dyes can be persistent in the environment and require specific disposal methods[10][11][12][13][14].

Waste TypeDisposal Procedure
Solid Waste Collect all solid waste, including contaminated gloves, bench paper, and weighing boats, in a designated, sealed, and clearly labeled hazardous waste container.
Aqueous Waste Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Container Disposal Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous aqueous waste. The rinsed container can then be disposed of according to institutional guidelines.

Experimental Workflow for Safe Handling

DisperseRed354_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Prepare Work Area in Fume Hood don_ppe 2. Don Full PPE prep_area->don_ppe Ensure safety first weigh 3. Weigh Powder don_ppe->weigh Proceed with caution prepare_solution 4. Prepare Solution (if applicable) weigh->prepare_solution If creating a solution decontaminate 5. Decontaminate Work Area & Equipment weigh->decontaminate If only weighing prepare_solution->decontaminate dispose_waste 6. Dispose of Waste in Labeled Containers decontaminate->dispose_waste doff_ppe 7. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.